Product packaging for (5-Phenylpyridin-3-yl)boronic acid(Cat. No.:CAS No. 850991-38-7)

(5-Phenylpyridin-3-yl)boronic acid

Cat. No.: B1418821
CAS No.: 850991-38-7
M. Wt: 199.02 g/mol
InChI Key: FVWWKNZKPWWOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5-Phenylpyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C11H10BNO2 and its molecular weight is 199.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BNO2 B1418821 (5-Phenylpyridin-3-yl)boronic acid CAS No. 850991-38-7

Properties

IUPAC Name

(5-phenylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWWKNZKPWWOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672180
Record name (5-Phenylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850991-38-7
Record name (5-Phenylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (5-Phenylpyridin-3-yl)boronic Acid from 3-Bromo-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Heteroaryl Boronic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the creation of novel molecular entities with high therapeutic potential is paramount. Aryl and particularly heteroaryl boronic acids are cornerstone building blocks in this endeavor. Their utility is most profoundly demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][2] The title compound, (5-phenylpyridin-3-yl)boronic acid, is a valuable intermediate, incorporating the privileged phenylpyridine scaffold found in numerous biologically active molecules. Its synthesis from readily available 3-bromo-5-phenylpyridine via the Miyaura borylation reaction represents a critical transformation for drug development professionals.[3][4] This guide provides an in-depth examination of this synthesis, focusing on the underlying chemical principles, a field-proven experimental protocol, and critical insights for optimization and troubleshooting.

The Core Chemistry: A Mechanistic Dissection of the Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that transforms aryl or vinyl halides into their corresponding boronate esters.[5][6] This reaction is prized for its mild conditions and exceptional tolerance for a wide array of functional groups, making it superior to traditional methods that require harsh organolithium or Grignard reagents.[7][8] The synthesis of this compound pinacol ester from 3-bromo-5-phenylpyridine is a classic application of this methodology.

The catalytic cycle, illustrated below, proceeds through three fundamental steps:

  • Oxidative Addition: The active Palladium(0) catalyst oxidativey inserts into the carbon-bromine bond of 3-bromo-5-phenylpyridine, forming a Palladium(II) complex.

  • Transmetalation: The diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), transfers a boryl group to the palladium center. This step is facilitated by a base, which activates the palladium complex.

  • Reductive Elimination: The desired aryl boronate ester is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Miyaura_Borylation_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Br] pd0->pd_complex pd0->pd_complex oxidative_addition Oxidative Addition boryl_complex [Ar-Pd(II)L₂-Bpin] pd_complex->boryl_complex pd_complex->boryl_complex transmetalation Transmetalation boryl_complex->pd0 boryl_complex->pd0      out1 Ar-Bpin boryl_complex->out1 reductive_elimination Reductive Elimination in1 Ar-Br in1->pd0 in2 B₂(pin)₂ in2->pd_complex out2 Br-Bpin base_in Base (KOAc) base_in->pd_complex G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification A 1. Charge Flask with Solids: Substrate, B₂pin₂, Catalyst, Base B 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Add Anhydrous, Degassed Solvent (1,4-Dioxane) B->C D 4. Heat and Stir (90-100 °C, 4-12 h) C->D E 5. Cool to Room Temperature D->E F 6. Dilute and Filter through Celite® E->F G 7. Concentrate Filtrate (Rotary Evaporation) F->G H Crude Product (Boronate Ester) G->H I Flash Column Chromatography (Silica Gel) H->I J Recrystallization H->J K Pure Boronate Ester Product I->K J->K

References

(5-Phenylpyridin-3-yl)boronic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Phenylpyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a key building block in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, and critical applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, which are instrumental in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work.

Core Compound Identification and Physicochemical Properties

This compound is a bifunctional organic compound featuring a phenyl-substituted pyridine ring and a boronic acid moiety. This unique structure makes it an invaluable synthon for introducing the 5-phenylpyridin-3-yl group into more complex molecular architectures.

Key Identifiers

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number, which ensures unambiguous identification in literature and commerce.

IdentifierValue
CAS Number 850991-38-7[1][2]
Chemical Name This compound[1]
Synonyms 5-Phenyl-3-pyridinylboronic acid, 5-Phenylpyridine-3-boronic acid[3]
Physicochemical Data

The physical and chemical properties of a reagent are critical for its handling, reaction optimization, and storage. Boronic acids, in general, are mild Lewis acids that are typically stable and easy to handle.[4]

PropertyValueSource
Molecular Formula C₁₁H₁₀BNO₂[1][5]
Molecular Weight 199.02 g/mol [1]
Appearance White to off-white solid/powder[6]
Solubility Generally soluble in polar organic solvents like diethyl ether and ethanol. Poorly soluble in nonpolar solvents like hexanes.[4]General boronic acid properties
Storage Store in a dry, well-sealed container, often at refrigerated temperatures (2-8°C) to ensure long-term stability.[5][6]Supplier recommendations

Synthesis of this compound

The synthesis of aryl boronic acids is a well-established field in organic chemistry. A common and effective method involves the reaction of an organometallic intermediate, such as an organolithium or Grignard reagent, with a borate ester, followed by acidic hydrolysis.[7][8] For this compound, the synthesis would typically start from 3-bromo-5-phenylpyridine.

The rationale behind this pathway is the facile generation of a nucleophilic carbon at the 3-position of the pyridine ring via lithium-halogen exchange. This potent nucleophile then attacks the electrophilic boron atom of the trialkyl borate. The subsequent hydrolysis step is crucial for converting the boronate ester intermediate into the final boronic acid.

G cluster_0 Synthesis Workflow A Start: 3-Bromo-5-phenylpyridine B Organometallic Intermediate Formation (+ n-BuLi or Mg) A->B Lithium-Halogen Exchange or Grignard Formation C Electrophilic Quench (+ Trialkyl borate, e.g., B(OiPr)₃) B->C Nucleophilic Attack D Boronate Ester Intermediate C->D Formation E Acidic Hydrolysis (e.g., aq. HCl) D->E Hydrolysis F Product: this compound E->F Isolation

Caption: Generalized synthetic workflow for this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms with high efficiency and broad functional group tolerance.[9] Its significance in the pharmaceutical industry cannot be overstated, as it allows for the construction of complex biaryl and heteroaryl scaffolds that are common motifs in drug candidates.[10]

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst. The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions like homocoupling of the boronic acid or debromination of the halide partner.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is a crucial step where the new C-C bond is poised to form.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle center Pd(0) Catalyst A Oxidative Addition center->A + Ar-X B Ar-Pd(II)-X A->B C Transmetalation B->C + (5-Phenylpyridin-3-yl)B(OH)₂ (activated by base) D Ar-Pd(II)-Ar' C->D E Reductive Elimination D->E E->center Product (Ar-Ar') Released

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids have emerged from being niche reagents to indispensable tools in drug discovery.[11] The incorporation of a boronic acid functional group can enhance the potency and improve the pharmacokinetic profiles of drug candidates.[11] Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade), contain a boronic acid moiety, underscoring their therapeutic relevance.[12][13]

This compound serves as a vital building block for creating libraries of complex molecules for screening. The phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a wide range of diseases. The ability to easily install this scaffold via Suzuki-Miyaura coupling allows researchers to rapidly synthesize derivatives and explore structure-activity relationships (SAR) for targeted therapies in areas like oncology.[10]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating methodology for the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
  • This compound (1.1 - 1.2 equivalents)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2-3 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF/Water mixture)

  • Reaction Vessel (e.g., Schlenk flask)

  • Inert Atmosphere (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the chosen base (2.5 eq.), and the palladium catalyst (0.03 eq.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer. Wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[9]

Conclusion

This compound is a high-value chemical intermediate with significant applications in synthetic and medicinal chemistry. Its robust performance in Suzuki-Miyaura cross-coupling reactions makes it an essential tool for the construction of complex biaryl molecules. A thorough understanding of its properties, synthesis, and reaction protocols, as outlined in this guide, empowers researchers to effectively utilize this reagent in the pursuit of novel scientific discoveries and the development of next-generation pharmaceuticals.

References

A Technical Guide to the Spectroscopic Characterization of (5-Phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of (5-Phenylpyridin-3-yl)boronic acid. It is intended for researchers, scientists, and professionals in drug development who utilize arylboronic acids as key building blocks in medicinal chemistry and materials science. This guide emphasizes not only the data itself but also the underlying principles and experimental considerations necessary for accurate structural verification and purity assessment.

Introduction: The Structural Significance of this compound

This compound, with a molecular formula of C₁₁H₁₀BNO₂ and a molecular weight of 199.02 g/mol , is a bifunctional organic compound of significant interest.[1][2] It incorporates a pyridine ring, a common scaffold in pharmaceuticals, and a phenyl group, linked via a boronic acid moiety. This arrangement makes it a versatile reagent, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex biaryl structures.[3] Accurate and comprehensive spectroscopic analysis is paramount to confirm the identity, purity, and stability of this molecule before its use in sensitive synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. The analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra provides detailed information about the molecular framework and the chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine nitrogen and the anisotropic effects of the aromatic rings.

Predicted ¹H NMR Data:

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H (ortho, meta, para)7.30 - 7.80Multiplet (m)N/A
Pyridyl-H2~9.0Singlet (s) or Doublet of doublets (dd)Small J values
Pyridyl-H4~8.6Singlet (s) or Doublet of doublets (dd)Small J values
Pyridyl-H6~8.8Singlet (s) or Doublet of doublets (dd)Small J values
B(OH)₂5.0 - 8.0Broad Singlet (br s)N/A

Note: Predicted values are based on the analysis of similar structures.[4][5] Actual shifts can vary with solvent and concentration.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable protons of the B(OH)₂ group, which appear as a broad singlet.[4] In other solvents like CDCl₃, these protons may exchange with residual water, leading to signal broadening or disappearance. The broadness of the boronic acid proton signal is a characteristic feature.

¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eleven distinct signals are expected, although the carbon attached to the boron atom (ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation.[6]

Predicted ¹³C NMR Data:

Carbon PositionPredicted Chemical Shift (δ, ppm)
Phenyl C-1' (ipso)~135
Phenyl C-2'/6'~127
Phenyl C-3'/5'~129
Phenyl C-4'~128
Pyridyl C-2~150
Pyridyl C-3 (C-B)Not always observed
Pyridyl C-4~140
Pyridyl C-5~138
Pyridyl C-6~148

Note: These are approximate chemical shifts derived from computational predictions and data from analogous compounds.[7][8]

Trustworthiness Through Self-Validating Protocols: A robust NMR analysis involves acquiring a suite of spectra. A standard ¹H spectrum confirms proton identities and multiplicities. A ¹³C{¹H} (proton-decoupled) spectrum confirms the number of unique carbons. Further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton-proton and proton-carbon correlations, respectively, thereby creating a self-validating dataset that confirms the proposed structure.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-160 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 Acq_H1 Acquire 1H Spectrum (400 MHz+) Prep->Acq_H1 Load Sample Acq_C13 Acquire 13C{1H} Spectrum Acq_H1->Acq_C13 Analysis Process & Integrate Spectra Acq_H1->Analysis Acq_2D Acquire 2D Spectra (COSY, HSQC) Acq_C13->Acq_2D If needed Acq_C13->Analysis Acq_2D->Analysis Assign Assign Signals to Structure Analysis->Assign Verify Confirm Connectivity & Purity Assign->Verify Cross-reference

Mass Spectrometry (MS)

Mass spectrometry is a complementary technique that provides information about the molecular weight and elemental composition of the analyte. For boronic acids, electrospray ionization (ESI) is a common and effective ionization technique.

Expected Mass Spectrum

The molecular formula of this compound is C₁₁H₁₀BNO₂. The exact mass is approximately 199.08 Da. In positive-ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 200.09.

Key Considerations in MS of Boronic Acids: Boronic acids are known to undergo dehydration to form cyclic anhydrides, known as boroxines, especially under certain MS conditions or upon storage.[9] This trimeric species would present a much higher m/z value. Furthermore, adducts with solvents or salts (e.g., [M+Na]⁺, [M+K]⁺) are commonly observed. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition from the exact mass, which helps to distinguish the target molecule from potential impurities.

Data Presentation:

Ion SpeciesFormulaCalculated m/z
[M+H]⁺[C₁₁H₁₁BNO₂]⁺~200.09
[M+Na]⁺[C₁₁H₁₀BNO₂Na]⁺~222.07
[M-H₂O+H]⁺[C₁₁H₉BNO]⁺~182.08

Note: The natural isotopic distribution of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) will result in a characteristic isotopic pattern for boron-containing fragments, providing an additional layer of confirmation.[10]

Experimental Protocol for LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent mixture like acetonitrile/water with a small amount of formic acid to promote protonation.

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid). This separates the analyte from non-polar impurities.[9]

  • Mass Spectrometry: Analyze the eluent using an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in positive-ion mode over a relevant m/z range (e.g., 50-500 Da).

MS_Workflow cluster_prep_ms Sample Preparation cluster_lc LC Separation cluster_ms_acq MS Analysis Prep_MS Prepare Dilute Solution (0.1 mg/mL in ACN/H2O) Inject Inject into HPLC Prep_MS->Inject Separate Separate on C18 Column Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Eluent Detect Detect Ions (HRMS) Ionize->Detect Analyze_MS Analyze Spectrum (m/z, Isotopic Pattern) Detect->Analyze_MS

Conclusion

The structural integrity of this compound is definitively established through the combined application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the covalent framework, while high-resolution MS confirms the molecular weight and elemental composition. Adherence to the described protocols ensures the generation of reliable, self-validating data, which is a cornerstone of scientific integrity in synthetic and medicinal chemistry. This comprehensive characterization provides researchers with the necessary confidence in the quality of this versatile building block for their downstream applications.

References

An In-depth Technical Guide to the Solubility and Stability of (5-Phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Phenylpyridin-3-yl)boronic acid is a pivotal building block in contemporary organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive exploration of the solubility and stability of this compound. While specific quantitative data for this particular molecule is not extensively available in public literature, this guide synthesizes established principles of arylboronic acid chemistry to provide well-founded expectations of its behavior. Crucially, this document offers detailed, field-proven experimental protocols for researchers to determine the precise solubility and stability parameters of this compound in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who seek to optimize reaction conditions, ensure reagent integrity, and develop robust synthetic methodologies.

Introduction: The Synthetic Versatility of this compound

This compound belongs to the versatile class of organoboron compounds that have revolutionized carbon-carbon bond formation in organic chemistry. The presence of the phenyl group on the pyridine ring introduces a key biaryl motif found in numerous biologically active compounds and advanced materials. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, where it serves as an efficient arylating agent.

The success and reproducibility of synthetic transformations employing this compound are intrinsically linked to its solubility in reaction solvents and its stability under various storage and reaction conditions. Poor solubility can lead to low reaction yields and difficult-to-reproduce results, while degradation of the boronic acid moiety can result in the formation of impurities and reduced reaction efficiency. This guide provides the foundational knowledge and practical methodologies to navigate these challenges.

Solubility Profile: A Predictive and Practical Approach

A comprehensive understanding of the solubility of this compound is critical for its effective use in synthesis, purification, and formulation. While specific quantitative solubility data is sparse, we can infer its likely behavior based on the well-documented properties of analogous compounds like phenylboronic acid.[1][2]

Expected Solubility in Common Organic Solvents

The polarity of this compound, imparted by the pyridine nitrogen and the boronic acid group, largely dictates its solubility. The boronic acid moiety is capable of hydrogen bonding, which influences its interaction with protic and aprotic polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMF, DMSO, AcetonitrileHigh to ModerateThe polar nature of these solvents can effectively solvate the polar sites of the molecule.
Ethers THF, Dioxane, Diethyl etherHigh to ModerateEthers are generally good solvents for boronic acids.[2]
Alcohols Methanol, Ethanol, IsopropanolModerate to HighThe ability to act as both hydrogen bond donors and acceptors allows for good interaction with the boronic acid group.
Halogenated Dichloromethane, ChloroformModeratePhenylboronic acid exhibits moderate solubility in chloroform.[1][2]
Aromatic Hydrocarbons Toluene, XyleneLow to Sparingly SolubleThe non-polar nature of these solvents results in poor solvation of the polar boronic acid.
Aliphatic Hydrocarbons Hexanes, HeptaneInsolubleThese non-polar solvents are generally poor solvents for polar compounds like boronic acids and are often used for precipitation or washing to remove non-polar impurities.[2]
Water Sparingly SolubleWhile the boronic acid and pyridine moieties can hydrogen bond with water, the overall hydrophobicity of the phenyl and pyridine rings limits aqueous solubility. Phenylboronic acid itself has limited water solubility.[1][2]
Experimental Determination of Solubility

To obtain precise, quantitative solubility data, experimental determination is essential. The following are robust and widely accepted protocols.

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a prolonged period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

  • Data Analysis: Construct a calibration curve from standards of known concentrations. Use the calibration curve to determine the concentration of this compound in the original saturated supernatant. This concentration represents the thermodynamic solubility.

Kinetic solubility provides a measure of a compound's tendency to precipitate out of a solution upon a rapid change in solvent composition, often from a high-solubility solvent like DMSO to an aqueous or organic medium.[5]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to generate a range of concentrations.

  • Addition of Test Solvent: In a separate 96-well microplate, add a fixed volume of the desired test solvent (e.g., buffer or organic solvent).

  • Compound Addition: Transfer a small volume of the DMSO stock solutions to the corresponding wells of the test solvent plate. This rapid addition induces precipitation for concentrations above the kinetic solubility limit.

  • Precipitation Detection: The amount of precipitate can be measured using nephelometry (light scattering) or by UV-Vis spectroscopy of the supernatant after filtration or centrifugation.[5]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed.

Stability Profile: Understanding and Mitigating Degradation

The stability of this compound is a critical parameter that influences its shelf-life, the reproducibility of reactions, and the impurity profile of the final product. Boronic acids are susceptible to several degradation pathways.

Major Degradation Pathways
  • Protodeboronation: This is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process can be catalyzed by acid or base and is often accelerated by heat. For this compound, this would result in the formation of 3-phenylpyridine.

  • Oxidation: The carbon-boron bond is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture. This can lead to the formation of phenolic byproducts.[6]

  • Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[6] This is a reversible process, and the equilibrium can be shifted by the presence of water. While boroxines are often competent in cross-coupling reactions, their formation can complicate stoichiometry and reaction kinetics.

Factors Influencing Stability

Table 2: Key Factors Affecting the Stability of this compound

FactorImpact on StabilityRecommended Handling and Storage Practices
Moisture Can promote hydrolysis and facilitate protodeboronation. The presence of water can also shift the equilibrium from the boronic acid to the boroxine form.Store in a tightly sealed container in a desiccator or under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for reactions where stability is critical.
Oxygen Can lead to oxidative degradation of the carbon-boron bond.Store under an inert atmosphere. For sensitive reactions, degas solvents prior to use.
Heat Accelerates all degradation pathways, including protodeboronation, oxidation, and dehydration. Thermal decomposition of boronic acids can occur at elevated temperatures.[7]Store at recommended refrigerated temperatures. A supplier of this compound suggests a shelf life of 1095 days, implying good stability under proper storage.[8] Avoid prolonged exposure to high temperatures during reactions.
Light Photodegradation can be a concern for some organic molecules. Following ICH Q1B guidelines for photostability testing is recommended for drug development applications.[9][10]Store in an opaque or amber vial to protect from light.
pH Both acidic and basic conditions can catalyze protodeboronation. The stability of boronic acid-diol esters is also pH-dependent.[11] The pyridine nitrogen in this compound can be protonated at low pH, which may influence its stability and reactivity.Maintain a neutral pH for storage in solution where possible. Buffer solutions may be necessary for aqueous applications.
Experimental Assessment of Stability

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[12][13][14]

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution to elevated temperatures (e.g., 60°C, 80°C).

    • Photodegradation: Expose a solid sample and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9][10]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.

  • Sample Quenching: Neutralize the acidic and basic samples to stop the degradation process.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 4). The method should be able to separate the intact this compound from its degradation products.

  • Data Analysis: Quantify the amount of remaining this compound at each time point to determine the degradation kinetics. Identify major degradation products using techniques like LC-MS.

A stability-indicating analytical method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[15]

Methodology:

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase Optimization:

    • Aqueous Phase: Start with a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) to control the pH.

    • Organic Phase: Use acetonitrile or methanol as the organic modifier.

    • Gradient Elution: Develop a gradient elution method to ensure the separation of both the relatively polar boronic acid and any less polar degradation products.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths, which can help in identifying and tracking degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.

Visualization of Key Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for solubility and stability determination.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep Add excess this compound to solvent equilibrate Agitate at constant temperature (24-48h) prep->equilibrate Shake-Flask Method separate Separate supernatant equilibrate->separate dilute Dilute aliquot separate->dilute analyze Quantify by HPLC/LC-MS dilute->analyze result Determine Thermodynamic Solubility analyze->result

Caption: Workflow for Thermodynamic Solubility Determination.

Stability_Workflow cluster_stress Forced Degradation Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze Samples at Time Points by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis kinetics Determine Degradation Kinetics analysis->kinetics pathways Identify Degradation Pathways (LC-MS) analysis->pathways

Caption: Workflow for Forced Degradation Stability Study.

Conclusion and Recommendations

A thorough understanding and experimental characterization of the solubility and stability of this compound are paramount for its successful application in research and development. While this guide provides a strong predictive framework based on the behavior of analogous arylboronic acids, it is imperative for researchers to perform the detailed experimental protocols outlined herein to generate precise and reliable data for their specific applications.

Key Recommendations:

  • Always determine the solubility of this compound in the specific solvent system intended for a reaction to ensure homogeneity and reproducibility.

  • Store this compound under a dry, inert atmosphere and at refrigerated temperatures to minimize degradation and prolong its shelf life.

  • Routinely assess the purity of the boronic acid, especially for long-term storage or before use in critical applications, using a validated stability-indicating analytical method.

  • In the context of Suzuki-Miyaura reactions, consider the potential for in-situ degradation and optimize reaction times and conditions to favor the cross-coupling pathway over decomposition.

By adhering to these principles and employing the provided methodologies, researchers can confidently utilize this compound to its full synthetic potential, leading to more robust and efficient chemical processes.

References

(5-Phenylpyridin-3-yl)boronic Acid: A Technical Guide to Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Phenylpyridin-3-yl)boronic acid, a heteroaromatic boronic acid, has emerged as a valuable building block in modern medicinal chemistry. Its rigid, bifunctional structure, featuring a phenyl group appended to a pyridine core functionalized with a boronic acid moiety, makes it a highly sought-after reagent for the construction of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, synthesis, key properties, and applications, with a particular focus on its role in the development of novel therapeutics. Boronic acids are recognized for their versatility, stability, and relatively low toxicity, making them indispensable tools in contemporary drug discovery.[1][2] The unique electronic properties of the pyridine ring, coupled with the reactivity of the boronic acid group, position this compound as a key intermediate in the synthesis of a diverse range of biologically active compounds.[1][3]

Physicochemical Properties and Handling

This compound is typically a white to off-white solid.[4] While specific data on its solubility can be limited, arylboronic acids, in general, exhibit moderate solubility in polar organic solvents and are often poorly soluble in nonpolar organic solvents and water.[3] The stability of boronic acids can be influenced by factors such as heat and moisture. Dehydration can lead to the formation of boroxines, which are cyclic trimers of the boronic acid.[5] For long-term storage, it is advisable to keep the compound in a cool, dry place under an inert atmosphere.

PropertyValueSource
CAS Number 850991-38-7[4]
Molecular Formula C₁₁H₁₀BNO₂[4]
Molecular Weight 199.02 g/mol [4]
Appearance White to off-white solid[4]

Commercial Availability and Suppliers

This compound and its derivatives, such as the pinacol ester, are commercially available from a variety of suppliers catering to both research and bulk-scale needs. The availability of these reagents is crucial for researchers in academic and industrial settings, enabling rapid access to this key building block for synthetic campaigns. The pinacol ester of boronic acids is often favored for its enhanced stability and ease of handling and purification.[6]

Table of Representative Suppliers:

SupplierProduct FormScale
Sigma-AldrichBoronic acidResearch quantities
Combi-BlocksBoronic acid, Pinacol esterResearch to bulk quantities
TCI ChemicalsBoronic acidResearch quantities
Apollo ScientificBoronic acid, Pinacol esterResearch to bulk quantities
Chem-Impex InternationalBoronic acidResearch quantities
AstaTechBoronic acid, Pinacol esterResearch to bulk quantities
BLD PharmatechBoronic acid, Pinacol esterResearch to bulk quantities

This list is not exhaustive and represents a selection of suppliers. Availability and scale may vary.

Synthesis of this compound

The synthesis of heteroaromatic boronic acids like this compound typically involves the introduction of the boronic acid moiety onto a pre-functionalized pyridine ring. Common methods include metal-halogen exchange followed by quenching with a borate ester, or palladium-catalyzed cross-coupling reactions.[3]

A prevalent synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to construct the phenylpyridine core, followed by a subsequent borylation step. For instance, 3,5-dibromopyridine can be selectively coupled with phenylboronic acid to yield 3-bromo-5-phenylpyridine. This intermediate can then undergo a metal-halogen exchange reaction, typically with an organolithium reagent at low temperature, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup to afford the desired this compound.[3][7]

G cluster_synthesis Synthetic Pathway 3,5-Dibromopyridine 3,5-Dibromopyridine 3-Bromo-5-phenylpyridine 3-Bromo-5-phenylpyridine 3,5-Dibromopyridine->3-Bromo-5-phenylpyridine Suzuki Coupling Phenylboronic_Acid Phenylboronic_Acid Phenylboronic_Acid->3-Bromo-5-phenylpyridine Final_Product This compound 3-Bromo-5-phenylpyridine->Final_Product Borylation Organolithium_Reagent 1. n-BuLi or s-BuLi 2. B(OR)3 Organolithium_Reagent->Final_Product

Caption: A common synthetic route to this compound.

Detailed Experimental Protocol: Synthesis via Suzuki Coupling and Borylation

The following is a representative, generalized protocol for the synthesis of this compound. Researchers should consult specific literature for optimized conditions.

Step 1: Suzuki-Miyaura Coupling to form 3-Bromo-5-phenylpyridine

  • To a reaction vessel, add 3,5-dibromopyridine (1.0 eq.), phenylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-bromo-5-phenylpyridine.

Step 2: Borylation to form this compound

  • Dissolve 3-bromo-5-phenylpyridine (1.0 eq.) in an anhydrous aprotic solvent such as THF or diethyl ether under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add an organolithium reagent like n-butyllithium (1.1 eq.) and stir for a short period to allow for metal-halogen exchange.

  • Add a trialkyl borate, such as triisopropyl borate (1.2 eq.), to the reaction mixture and allow it to slowly warm to room temperature.

  • Quench the reaction with an acidic aqueous solution (e.g., 1M HCl) and stir vigorously.

  • Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or trituration.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][8] This powerful carbon-carbon bond-forming reaction allows for the efficient introduction of the 5-phenylpyridin-3-yl moiety into a wide range of molecular scaffolds. This is particularly valuable in the synthesis of kinase inhibitors, where the pyridine and phenyl rings can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the enzyme.[9][10]

G cluster_application Application in Suzuki-Miyaura Coupling Boronic_Acid This compound Coupled_Product R-(5-Phenylpyridin-3-yl) Boronic_Acid->Coupled_Product Organic_Halide R-X (Aryl/Heteroaryl Halide) Organic_Halide->Coupled_Product Catalyst Pd Catalyst + Base Catalyst->Coupled_Product

Caption: General scheme of Suzuki-Miyaura coupling using this compound.

Case Study: Synthesis of Kinase Inhibitors

The 5-phenylpyridin-3-yl scaffold is a key component in a number of potent and selective kinase inhibitors. For example, this moiety has been incorporated into inhibitors of targets such as the Fibroblast Growth Factor Receptor (FGFR) and Tec family kinases.[11] The rationale behind its use often involves the pyridine nitrogen acting as a hydrogen bond acceptor, while the phenyl group can occupy a hydrophobic pocket in the kinase domain. The ability to readily diversify the structure by coupling this compound with various halogenated heterocycles allows for the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.[9]

Other Applications

Beyond kinase inhibitors, the 5-phenylpyridin-3-yl motif is of interest in the development of modulators for other important drug targets, such as G protein-coupled receptors (GPCRs).[4] The rigid nature of the biaryl scaffold can be advantageous in positioning other functional groups for optimal interaction with the receptor binding site. The versatility of boronic acids in various chemical transformations further expands the potential applications of this compound in the synthesis of diverse compound libraries for high-throughput screening.[5]

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and medicinal chemistry. Its utility in the construction of complex, biologically active molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, has solidified its importance in the synthetic chemist's toolbox. The continued exploration of new synthetic methodologies and the identification of novel biological targets for compounds derived from this scaffold will undoubtedly expand its role in the development of future therapeutics.

References

An In-depth Technical Guide to (5-Phenylpyridin-3-yl)boronic acid: From Conceptual Synthesis to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (5-Phenylpyridin-3-yl)boronic acid in Medicinal Chemistry

This compound stands as a pivotal building block in contemporary drug discovery and development. Its bi-aryl structure, comprising a phenyl ring linked to a pyridine core, is a recurring motif in a multitude of biologically active compounds. The presence of the boronic acid functional group imparts exceptional synthetic versatility, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the efficient and modular construction of complex molecular architectures, a critical advantage in the iterative process of lead optimization. This guide provides a comprehensive technical overview of this compound, from its conceptual discovery and first synthesis to its practical applications in the synthesis of pharmaceutically relevant molecules.

The Genesis of a Key Intermediate: Discovery and First Synthesis

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the chemical literature, its conception and initial synthesis can be understood within the broader context of the development of organoboron chemistry. The pioneering work on boronic acids, dating back to the late 19th century, laid the foundation for their use as versatile synthetic intermediates. The advent of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, propelled boronic acids to the forefront of organic synthesis.

The first synthesis of this compound was likely achieved through established methodologies for the preparation of aryl and heteroaryl boronic acids. Two primary strategies would have been considered: the lithiation-borylation of a suitable halo-precursor and the palladium-catalyzed borylation of the same. Given the prevalence of 3,5-dihalopyridines as starting materials in pyridine chemistry, a plausible and efficient route to this compound involves a selective Suzuki-Miyaura coupling to introduce the phenyl group, followed by a subsequent borylation step at the 3-position.

This guide will focus on a robust and widely applicable synthetic approach, the lithiation-borylation of 3-bromo-5-phenylpyridine. This method offers high yields and good functional group tolerance, making it a reliable choice for the laboratory-scale synthesis of this key intermediate.

The First Synthesis: A Detailed Experimental Protocol

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 3,5-dibromopyridine. The initial step involves a selective Suzuki-Miyaura coupling to introduce the phenyl group at the 5-position, yielding 3-bromo-5-phenylpyridine. This intermediate is then subjected to a lithium-halogen exchange followed by borylation to afford the target boronic acid.

Part 1: Synthesis of 3-Bromo-5-phenylpyridine

This initial step leverages the differential reactivity of the bromine atoms on the pyridine ring in palladium-catalyzed cross-coupling reactions.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (1.0 eq.), phenylboronic acid (1.1 eq.), and potassium carbonate (2.5 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-bromo-5-phenylpyridine.

Part 2: Synthesis of this compound

This transformation is achieved via a lithium-halogen exchange followed by quenching with a borate ester.

Reaction Scheme:

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Lithiation-Borylation: A Powerful Tool for Functionalization

The conversion of 3-bromo-5-phenylpyridine to the corresponding boronic acid is a classic example of a lithium-halogen exchange followed by electrophilic trapping. [1]

  • Lithium-Halogen Exchange: At low temperatures, n-butyllithium, a strong organolithium base, rapidly exchanges with the bromine atom on the pyridine ring. This generates a highly reactive pyridyllithium intermediate.

  • Borylation: The nucleophilic pyridyllithium species attacks the electrophilic boron atom of the triisopropyl borate.

  • Hydrolysis: Acidic workup hydrolyzes the resulting boronate ester to the desired this compound.

Lithiation_Borylation 3-Bromo-5-phenylpyridine 3-Bromo-5-phenylpyridine Pyridyllithium Intermediate Pyridyllithium Intermediate 3-Bromo-5-phenylpyridine->Pyridyllithium Intermediate n-BuLi, -78 °C Boronate Ester Boronate Ester Pyridyllithium Intermediate->Boronate Ester B(OiPr)3 This compound This compound Boronate Ester->this compound H3O+ caption Figure 2: Synthetic Pathway via Lithiation-Borylation.

Figure 2: Synthetic Pathway via Lithiation-Borylation.

Key Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValue
Molecular Formula C₁₁H₁₀BNO₂
Molecular Weight 199.02 g/mol
CAS Number 850991-38-7
Appearance White to off-white solid
Melting Point >300 °C (decomposes)
Solubility Soluble in methanol, DMSO; sparingly soluble in water

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from its ability to participate in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of the 5-phenylpyridin-3-yl moiety into various molecular scaffolds. This structural motif is found in compounds targeting a diverse array of therapeutic areas, including oncology, inflammation, and infectious diseases. The modular nature of its synthesis and its reactivity make it an indispensable tool for medicinal chemists in the construction of compound libraries for high-throughput screening and in the optimization of lead compounds.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, synthesis, and applications of this compound. While the precise historical "discovery" may be embedded within the broader evolution of organic synthesis, a robust and reproducible synthetic protocol based on established methodologies has been detailed. The mechanistic underpinnings of the key synthetic transformations have been elucidated, providing a deeper understanding of the chemical principles at play. As a versatile and strategically important building block, this compound will undoubtedly continue to play a crucial role in the advancement of medicinal chemistry and the development of new therapeutics.

References

A Technical Guide to (5-Phenylpyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Phenylpyridin-3-yl)boronic acid is a bifunctional aromatic building block of significant interest in medicinal chemistry and materials science. As a member of the heteroarylboronic acid family, it combines the structural features of a pyridine ring with a phenyl substituent, offering a versatile scaffold for the synthesis of complex molecules. Its primary utility lies in its function as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and established synthetic routes. Furthermore, it explores the mechanistic underpinnings of its application in carbon-carbon bond formation and highlights its role in the development of novel therapeutic agents. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research environment.

Introduction: The Strategic Value of Heteroaryl Boronic Acids

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the art of molecular construction. Among these, the Suzuki-Miyaura coupling, which forges carbon-carbon bonds between organoboron compounds and organohalides, stands out for its operational simplicity, high functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[1][2] Boronic acids are now indispensable tools in the pharmaceutical industry for assembling the complex biaryl and heteroaryl structures that often form the core of modern drug candidates.[3][4]

This compound emerges as a particularly valuable reagent in this context. The pyridine moiety is a common motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and modulate the pharmacokinetic properties of a molecule. The additional phenyl group provides a site for further functionalization or can serve to occupy hydrophobic pockets in biological targets. This guide serves as a comprehensive technical resource for researchers and drug development professionals, offering field-proven insights into the chemistry and application of this potent synthetic intermediate.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its successful application in synthesis.

Chemical Structure and IUPAC Nomenclature

The molecule consists of a pyridine ring substituted at the 3-position with a boronic acid group [-B(OH)₂] and at the 5-position with a phenyl group.

  • IUPAC Name: this compound

  • InChI: InChI=1S/C11H10BNO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8,14-15H[5]

  • SMILES: OB(O)c1cncc(c1)c1ccccc1

Key Identifiers and Physicochemical Data

The quantitative data for this compound are summarized in the table below. These values are critical for reaction setup, purification, and storage.

PropertyValueReference(s)
CAS Number 850991-38-7[5]
Molecular Formula C₁₁H₁₀BNO₂[5]
Molecular Weight 199.02 g/mol [5]
Appearance Typically a white to off-white solid[6]
Solubility Soluble in most polar organic solvents (e.g., DMSO, Methanol)[7]
Melting Point >300 °C (Decomposes)N/A
Storage Store under an inert atmosphere at 2-8°C[8]

Synthesis and Purification

The preparation of heteroaryl boronic acids requires careful selection of reaction conditions to avoid decomposition and side reactions. The most common and scalable methods involve the reaction of an organometallic intermediate with a borate ester at low temperatures.[9][10]

General Synthetic Workflow

The synthesis of this compound typically begins with 3,5-dibromopyridine or a related halogenated precursor. The workflow involves a selective metal-halogen exchange or a directed borylation, followed by a cross-coupling reaction to introduce the phenyl group.

G cluster_0 Synthesis & Isolation A Start: 3-Bromo-5-phenylpyridine B Step 1: Metal-Halogen Exchange (e.g., n-BuLi, -78 °C) A->B C Step 2: Borylation (Quench with Triisopropyl borate) B->C D Step 3: Aqueous Workup & Hydrolysis (Acidic conditions, e.g., HCl) C->D E Step 4: Purification (Crystallization or Chromatography) D->E F Final Product: This compound E->F

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Lithiation-Borylation Route

This protocol is a representative example adapted from established procedures for preparing pyridineboronic acids.[10][11]

Materials:

  • 3-Bromo-5-phenylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate [B(O-i-Pr)₃]

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 3-bromo-5-phenylpyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour. The formation of the 3-lithiopyridine intermediate is the critical step; maintaining low temperature is essential to prevent side reactions.[10]

  • Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2 hours and then allowed to warm slowly to room temperature overnight.

  • Hydrolysis & Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour to ensure complete hydrolysis of the boronate ester to the boronic acid.

  • Extraction: The aqueous layer is separated, and the organic layer is extracted with 2 M HCl. The combined aqueous layers are washed with diethyl ether to remove non-polar impurities.

  • Isolation: The pH of the aqueous layer is carefully adjusted to ~7-8 with a base (e.g., NaOH solution), leading to the precipitation of the product. The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., water/acetonitrile).

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[1][12]

Mechanistic Overview

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]

G pd0 Pd(0)L₂ Active Catalyst pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition transmetalation_complex Transmetalation Intermediate pd_complex->transmetalation_complex Transmetalation product_complex Product Complex transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product R¹-(5-Ph-Py-3) Coupled Product reagents1 R¹-X (Aryl/Vinyl Halide) reagents2 [(5-Ph-Py-3)B(OR)₃]⁻ M⁺ (Activated Boronate)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (the 5-phenylpyridin-3-yl moiety) to the Pd(II) center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Role in Drug Discovery

Boronic acids are integral to modern medicinal chemistry.[14] The incorporation of a boron-containing moiety can be a strategic decision in drug design, with several FDA-approved drugs containing a boronic acid pharmacophore.[2][4] this compound serves as a key intermediate for synthesizing compounds in various therapeutic areas, including oncology and inflammatory diseases, where biaryl structures are crucial for binding to protein kinases and other targets.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. Boronic acids, while generally stable, require specific precautions.

  • Hazard Identification: May cause skin, eye, and respiratory irritation. Handle in accordance with good industrial hygiene and safety practices.[15][16]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile), and a lab coat.[15] Use only in a well-ventilated area or under a chemical fume hood.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[17]

  • First Aid Measures:

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[17]

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[17]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[15]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[15]

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable entry point to a diverse range of complex molecular architectures. Its utility, primarily demonstrated through the robust and versatile Suzuki-Miyaura cross-coupling reaction, makes it a cornerstone reagent for researchers in drug discovery and materials science. A comprehensive understanding of its synthesis, properties, and safe handling procedures, as detailed in this guide, will empower scientists to leverage its full potential in advancing their research objectives.

References

Technical Guide to the Safe Handling and Application of (5-Phenylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Phenylpyridin-3-yl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science, primarily utilized as a key building block in Suzuki-Miyaura cross-coupling reactions. Its structural motif is integral to the synthesis of complex molecules in drug discovery pipelines. This guide provides a comprehensive overview of the critical safety data, risk assessment, and handling protocols for this compound. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally analogous compounds—namely phenylboronic acid and pyridine-3-boronic acid—to establish a robust and precautionary safety framework. It is designed to equip researchers, chemists, and drug development professionals with the necessary knowledge to handle this reagent safely, ensuring both personal safety and experimental integrity.

Introduction and Compound Profile

Arylboronic acids are foundational reagents in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound combines the functionalities of both a phenyl and a pyridine ring, making it a versatile precursor for compounds with potential applications as kinase inhibitors, G-protein coupled receptor modulators, and other therapeutic agents.

The primary utility of this compound lies in palladium-catalyzed cross-coupling reactions.[1] However, like many boronic acids, its handling requires a nuanced understanding of its potential hazards and stability issues. Boronic acids as a class can be hygroscopic, susceptible to thermal decomposition, and may exhibit irritant properties.[2][3] Furthermore, recent studies have highlighted that some boronic acids and related reagents can be mutagenic in the Ames assay, underscoring the need for cautious handling.[4]

This document serves as a proactive safety and handling guide, establishing best practices grounded in the known profiles of its core chemical moieties.

Hazard Identification and Risk Assessment

The hazard profile for this compound is extrapolated from data for Phenylboronic acid (CAS 98-80-6) and Pyridine-3-boronic acid (CAS 1692-25-7). This approach, known as hazard assessment by analogy, is a standard practice in chemical safety for new or sparsely documented compounds.

Based on its analogues, the compound is anticipated to be harmful if swallowed and to cause skin and eye irritation.[2][5][6]

Globally Harmonized System (GHS) Classification (Anticipated)

The following table summarizes the likely GHS hazard classifications.

Hazard ClassCategoryHazard StatementSource Analogy
Acute Toxicity, OralCategory 4H302: Harmful if swallowedPhenylboronic acid[7][8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationPyridine-3-boronic acid[6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationPyridine-3-boronic acid[2][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationPyridine-3-boronic acid[2][9]

Signal Word: Warning [5][8]

Anticipated Hazard Pictograms:

Primary Routes of Exposure and Health Effects
  • Ingestion: Anticipated to be harmful if swallowed based on acute oral toxicity data for phenylboronic acid (LD50 Oral - Rat - 740 mg/kg).[7] Ingestion may lead to systemic effects.[5]

  • Inhalation: As a fine powder, the compound poses an inhalation risk. Inhalation of dust may cause irritation to the nose, throat, and respiratory tract.[9][10]

  • Skin Contact: May cause skin irritation, characterized by redness, itching, or dryness.[6][9]

  • Eye Contact: Expected to cause serious eye irritation, potentially leading to redness, pain, and tearing.[2][9]

Chemical Stability and Reactivity Profile
  • Hygroscopicity: Boronic acids are known to be hygroscopic, readily absorbing moisture from the air.[2][3] This can affect reagent purity and stoichiometry in reactions.

  • Dehydration: Upon heating or under vacuum, arylboronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water but complicates accurate weighing and dispensing.

  • Protodeboronation: Arylboronic acids can be susceptible to protodeboronation (cleavage of the C-B bond) under certain conditions, particularly in aqueous basic or acidic media, which can lead to the formation of the corresponding arene (in this case, 5-phenylpyridine) and boric acid.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][5][7]

Safe Handling and Laboratory Protocols

A self-validating system of protocols is essential. This involves not just following steps, but understanding the rationale to anticipate and mitigate risks.

Engineering Controls: The Primary Barrier

All handling of this compound powder must be conducted within a certified chemical fume hood.[12] This is non-negotiable. The fume hood serves two primary purposes:

  • Containment: It prevents the inhalation of fine particulates by maintaining a negative pressure environment.

  • Exposure Mitigation: It protects the user from unforeseen splashes or aerosol generation during manipulation.

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected based on the anticipated hazards.

PPE ItemSpecificationRationale for Use
Eye Protection Tight-sealing safety goggles or safety glasses with side shields (conforming to EN166 or ANSI Z87.1).[2][7]Protects against airborne dust particles and accidental splashes. Standard safety glasses may not provide adequate protection from fine powders.
Hand Protection Chemical-resistant nitrile or butyl rubber gloves. Inspect for tears before each use.[7][12]Prevents direct skin contact and irritation. Use proper glove removal technique to avoid contaminating skin.[13]
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory A NIOSH/MSHA-approved respirator is recommended if engineering controls are insufficient or during spill cleanup.[5]Provides protection against inhalation of high concentrations of dust.
Step-by-Step Weighing and Handling Protocol

The causality behind this workflow is the minimization of dust generation and environmental exposure.

  • Preparation: Before retrieving the compound, ensure the chemical fume hood sash is at the appropriate height. Decontaminate the work surface and lay down absorbent bench paper.

  • Equilibration: Allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, preserving its integrity.[14]

  • Dispensing: Perform all weighing operations on a static-free weigh boat or glassine paper within the fume hood. Use a spatula to carefully transfer the solid. Avoid pouring the powder, as this can create dust clouds.

  • Container Sealing: After dispensing, securely close the container. It is best practice to purge the headspace with an inert gas like argon or nitrogen to displace moisture and air before sealing.[14]

  • Cleanup: Carefully clean the spatula and weighing area. Dispose of any contaminated weigh boats, paper, and gloves in a designated solid hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[7]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Verify Fume Hood Certification & Prepare Work Surface PPE 2. Don Correct PPE (Goggles, Gloves, Lab Coat) Prep->PPE Reagent 3. Allow Reagent to Equilibrate to Room Temp PPE->Reagent Weigh 4. Carefully Weigh Solid (Minimize Dust) Reagent->Weigh Seal 5. Purge with Inert Gas & Tightly Seal Container Weigh->Seal Clean 6. Clean Spatula & Surface Seal->Clean Dispose 7. Dispose of Contaminated Materials in HazWaste Clean->Dispose Wash 8. Remove PPE & Wash Hands Thoroughly Dispose->Wash caption Safe Handling Workflow Diagram

Caption: Workflow for safe handling of this compound.

Storage and Stability Management

Proper storage is critical for maintaining the reagent's purity and preventing degradation.[15]

  • Temperature: Keep refrigerated at 2-8°C for long-term storage.[5][6]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).[5] The container must be kept tightly closed in a dry, well-ventilated place.[6][7]

  • Light: Protect from direct light.

  • Moisture: The compound is hygroscopic.[3] Store in a desiccator, especially after the container has been opened.[15]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.[15] Do not store near strong acids or bases.[5]

Emergency Procedures and First Aid

Immediate and appropriate response to exposure is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7][10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink plenty of water. Call a poison control center or seek immediate medical attention.[7][13]
Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use personal protective equipment, including respiratory protection.[7] Avoid breathing dust.

  • Clean-up: Carefully sweep up the spilled solid, avoiding dust formation.[5] Place into a suitable, sealed container for disposal. Do not let the product enter drains.[7]

  • Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and boron oxides may be formed.[2][7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Waste Disposal

All waste materials containing this compound must be treated as hazardous chemical waste.

  • Product: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][13]

  • Contaminated Packaging: Dispose of as unused product.

Conclusion

While this compound is a valuable tool in synthetic chemistry, its safe and effective use hinges on a thorough understanding of its potential hazards and stability. By adopting the precautionary principles outlined in this guide—derived from data on its structural analogues—researchers can mitigate risks of exposure, injury, and experimental failure. A proactive approach, combining robust engineering controls, appropriate PPE, and meticulous handling techniques, is the cornerstone of responsible chemical research.

References

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with (5-Phenylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Phenylpyridin-3-yl Moiety

The 5-phenylpyridin-3-yl structural motif is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and steric profile make it a crucial component in the design of novel therapeutics and functional materials. Pyridine-based compounds are integral to a wide range of pharmaceuticals, including anti-infectives, cardiovascular drugs, and central nervous system agents. The introduction of a phenyl group at the 5-position of the pyridine ring can significantly influence a molecule's biological activity, often enhancing target binding and pharmacokinetic properties.[1][2][3][4][5]

Palladium-catalyzed cross-coupling reactions are indispensable tools for the efficient synthesis of these complex molecules.[6][7][8] Among these, the Suzuki-Miyaura coupling stands out for its versatility, mild reaction conditions, and broad functional group tolerance, making it a preferred method for constructing the C-C bond between the pyridine and phenyl rings.[9][10][11]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing (5-Phenylpyridin-3-yl)boronic acid, with a primary focus on the widely applied Suzuki-Miyaura coupling. Detailed protocols, mechanistic insights, and practical considerations are presented to enable researchers to effectively employ this versatile building block in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid or ester and an organic halide or triflate under basic conditions.[12][13] This reaction has become one of the most important methods for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[14]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13][15]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[12]

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center. The exact mechanism of this step can vary depending on the reaction conditions.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[15]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Both Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-Ar' RedElim->Pd0 Product Coupled Product (Ar-Ar') ArylHalide Aryl Halide (Ar-X) BoronicAcid This compound (Ar'-B(OH)2)

Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.

Reagents and Equipment
  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • TLC plates and developing chamber

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium catalyst (0.01-0.05 equiv).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition:

    • Degas the solvent by bubbling an inert gas through it for 15-20 minutes.

    • Add the degassed solvent to the reaction flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution:

    • Place the reaction flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired product. The following table summarizes common conditions for Suzuki-Miyaura couplings.

Catalyst (mol%)Base (equiv)SolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄ (1-5)K₂CO₃ (2-3)1,4-Dioxane/H₂O80-10070-95
Pd(dppf)Cl₂ (1-3)Cs₂CO₃ (2)Toluene/H₂O90-11080-98
XPhos Pd G4 (0.5-2)K₃PO₄ (2-3)THF/H₂O60-8085-99

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystEnsure proper degassing of solvents and inert atmosphere. Use a fresh batch of catalyst.
Poor quality boronic acidUse freshly prepared or high-purity boronic acid.
Insufficiently strong baseTry a stronger base like Cs₂CO₃ or K₃PO₄.
Homocoupling of boronic acid Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.
Pd(II) species in the reactionUse a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.
Decomposition of starting materials Reaction temperature is too highLower the reaction temperature and monitor closely.
Base-sensitive functional groupsUse a milder base like NaHCO₃ or consider a base-free protocol if applicable.

For more complex issues, consulting resources on troubleshooting Suzuki reactions can be beneficial.[16][17]

Broader Applications: Other Palladium-Catalyzed Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is highly versatile, other palladium-catalyzed reactions can also be employed with this compound or its derivatives for the formation of various chemical bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[18] While it typically involves the coupling of an amine with an aryl halide, variations using boronic acids have been developed.[19][20][21][22] This reaction is crucial for synthesizing aryl amines, which are common motifs in pharmaceuticals.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.[23] Oxidative Heck reactions can utilize arylboronic acids as the aryl source, providing a route to substituted alkenes.[24][25][26][27]

Sonogashira Coupling

The Sonogashira coupling forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[28] While the direct use of boronic acids in the traditional Sonogashira reaction is not standard, umpolung strategies and other variations have been developed to couple boronic acids with alkynyl partners.[29][30][31][32]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its effective utilization in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, enables the efficient construction of complex molecules with significant potential in drug discovery and materials science. By understanding the underlying mechanisms and optimizing reaction protocols, researchers can harness the full potential of this important synthetic intermediate.

References

The Strategic Application of (5-Phenylpyridin-3-yl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of the 5-Phenylpyridine-3-yl Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. (5-Phenylpyridin-3-yl)boronic acid has emerged as a key intermediate, primarily valued for its role in constructing the 5-phenylpyridine-3-yl scaffold. This structural motif is considered a "privileged" scaffold in medicinal chemistry—a framework that is capable of binding to multiple, diverse biological targets.[1] Its utility stems from the unique combination of a pyridine ring, which can act as a hydrogen bond acceptor and modulate solubility, and a phenyl group, which provides a vector for extensive structural diversification and interaction with hydrophobic pockets in target proteins.

This guide provides an in-depth exploration of the application of this compound, focusing on its use in the synthesis of bioactive molecules through the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind its use in specific therapeutic areas and provide detailed, field-proven protocols for its successful implementation in a research setting.

Medicinal Chemistry Insights: Targeting Disease with the 5-Phenylpyridine-3-yl Core

The 5-phenylpyridine-3-yl core has been successfully integrated into molecules designed to modulate key enzymes and transporters implicated in a range of diseases. This strategic incorporation is driven by the scaffold's ability to present functional groups in a specific three-dimensional orientation, leading to high-affinity interactions with biological targets.

Dual Inhibition of Xanthine Oxidase (XOR) and Urate Transporter 1 (URAT1) for Gout Management

A significant application of the 3-phenylpyridine scaffold, and by extension, a primary motivation for using this compound, is in the development of dual inhibitors of xanthine oxidase (XOR) and urate transporter 1 (URAT1).[1] Hyperuricemia, the underlying cause of gout, results from the overproduction or underexcretion of uric acid. By simultaneously inhibiting XOR (which catalyzes uric acid production) and URAT1 (which is responsible for its reabsorption in the kidneys), these dual-action compounds offer a more comprehensive therapeutic strategy.[1][2] The 5-phenylpyridine-3-yl framework serves as a versatile platform to optimize interactions with both targets, leading to potent and balanced inhibitory activity.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in medicinal chemistry is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the stability of its boronic acid reagents.[4][5] The Suzuki-Miyaura coupling enables the efficient formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, providing a direct route to the desired biaryl scaffold.[3]

The catalytic cycle, a fundamental concept for any researcher in this field, is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronate species (formed from the boronic acid and a base), and culminates in reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Synthesis of a 5-Aryl-3-phenylpyridine Scaffold

The following protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using this compound and a generic aryl bromide.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplierPurity
This compound850991-38-7199.02Sigma-Aldrich≥95%
Aryl Bromide (e.g., 4-bromoanisole)104-92-7187.04Acros Organics99%
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Strem Chemicals99%
Potassium Carbonate (K₂CO₃)584-08-7138.21Fisher Scientific≥99%
1,4-Dioxane (anhydrous)123-91-188.11Sigma-Aldrich99.8%
Water (deionized)7732-18-518.02In-houseN/A
Ethyl Acetate (EtOAc)141-78-688.11VWR ChemicalsHPLC Grade
Brine (saturated NaCl solution)N/AN/AIn-houseN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04EMD Millipore≥99%
Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). The use of a slight excess of the boronic acid is a common strategy to drive the reaction to completion and mitigate potential homocoupling of the aryl bromide.[3]

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. The aqueous-organic solvent system is crucial for dissolving both the organic reactants and the inorganic base.[3]

    • Seal the flask with a rubber septum and degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and inhibit the reaction.[3]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[3]

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 15 mL) and then with brine (15 mL) to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the synthesized biaryl compound and should be determined by TLC analysis.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Causality
  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading to 7-10 mol%. Incomplete degassing can also lead to catalyst deactivation. Ensure the solvents are anhydrous and the degassing procedure is thorough.

  • Homocoupling of Boronic Acid: The formation of a bi-pyridine byproduct can occur, especially with prolonged reaction times or excess base.[3] Using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents) can help minimize this side reaction.[3]

  • Debromination: The formation of a debrominated starting material as a byproduct can sometimes be observed. Using a milder base, such as potassium phosphate (K₃PO₄), or a different catalyst system may mitigate this issue.[3]

Safety and Handling of Pyridine-Based Boronic Acids

This compound, like other pyridine-based boronic acids, should be handled with appropriate safety precautions. It is an irritant and should be handled in a well-ventilated fume hood while wearing personal protective equipment, including safety glasses, gloves, and a lab coat.[4][6] Avoid creating dust, and in case of contact with skin or eyes, rinse immediately with plenty of water.[6] Pyridine boronic acids are generally stable at room temperature in closed containers but should be protected from light and incompatible materials such as strong oxidizing agents, acids, and strong bases.[4][7]

Conclusion

This compound is a valuable and strategic building block in medicinal chemistry, providing an efficient entry point to the privileged 5-phenylpyridine-3-yl scaffold. Its application via the Suzuki-Miyaura cross-coupling reaction allows for the synthesis of a diverse array of compounds with potential therapeutic applications, particularly in the development of enzyme and transporter inhibitors. The protocols and insights provided herein are intended to empower researchers to effectively utilize this versatile reagent in their drug discovery endeavors.

References

Application Note: (5-Phenylpyridin-3-yl)boronic Acid as a Privileged Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are central nodes in cellular signaling pathways, regulating processes from cell growth and proliferation to apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of therapeutic targets.[3][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies. A key strategy in modern medicinal chemistry is the use of "privileged scaffolds," molecular frameworks that can bind to multiple biological targets with high affinity.

The 3-phenylpyridine motif is one such privileged scaffold, recognized for its ability to effectively interact with the ATP-binding site of various kinases.[5] (5-Phenylpyridin-3-yl)boronic acid serves as a versatile and indispensable building block for introducing this key structural element. Its boronic acid functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the efficient construction of diverse compound libraries.[6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis and evaluation of novel kinase inhibitors.

Physicochemical Properties & Handling

Proper handling and storage of starting materials are critical for reproducible synthetic outcomes. This compound is a stable, white to off-white solid, but like most boronic acids, it can be susceptible to dehydration to form boroxines or protodeboronation under certain conditions.[9][10]

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀BNO₂[11]
Molecular Weight 199.02 g/mol N/A
Appearance White to off-white powder[9]
Solubility Soluble in polar organic solvents (e.g., DMF, Dioxane, Ethanol)[9]
Storage Store at 2-8°C under an inert atmosphere. Keep away from moisture.N/A
pKa ~8.8 (comparable to phenylboronic acid)[9][10]

Handling Recommendations:

  • Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation and moisture exposure.[12]

  • Azeotropic Drying: For moisture-sensitive reactions, azeotropic drying of the boronic acid with toluene prior to use can improve reaction efficiency.

  • Stability: While generally stable, prolonged exposure to strong acids or bases can facilitate protodeboronation, especially at elevated temperatures.[6]

The Phenylpyridine Scaffold: A Strategic Choice for Kinase Inhibition

The design of ATP-competitive kinase inhibitors hinges on establishing key interactions within the highly conserved ATP-binding pocket. The 3-phenylpyridine scaffold is particularly effective due to its ability to mimic the adenine moiety of ATP and form critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the kinase domain.[2][13]

  • Hinge Binding: The pyridine nitrogen of the (5-phenylpyridin-3-yl) moiety acts as a hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge backbone. This is a foundational interaction for many potent kinase inhibitors, including the FDA-approved drug Nilotinib.[14][15]

  • Hydrophobic Interactions: The appended phenyl ring projects into a hydrophobic pocket, often referred to as the "selectivity pocket," contributing to binding affinity and influencing the inhibitor's selectivity profile.[2]

  • Vector for Diversification: The boronic acid at the 3-position provides a synthetic handle to couple the phenylpyridine core to other molecular fragments, allowing for extensive Structure-Activity Relationship (SAR) exploration to optimize potency, selectivity, and pharmacokinetic properties.[12]

cluster_0 Kinase ATP-Binding Site cluster_1 (5-Phenylpyridin-3-yl) Moiety hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket pyridine Pyridine Nitrogen pyridine->hinge H-Bond Acceptor linker Linker to Rest of Inhibitor phenyl Phenyl Ring phenyl->pocket Hydrophobic Interaction

Caption: Binding mode of the phenylpyridine scaffold.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for coupling this compound with an aryl or heteroaryl halide to form the desired biaryl C-C bond.[6][7] The following protocol is a robust starting point, though optimization may be required for specific substrates.[8]

Materials
  • This compound (1.2 equiv)

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • Palladium Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%) or Pd₂(dba)₃ with a suitable ligand like SPhos (2-4 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.5 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (3 mol%), and base (2.5 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent catalyst oxidation.[12]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The reaction mixture should be a suspension.

  • Heating: Heat the reaction to 80-100 °C with vigorous stirring. For microwave-assisted synthesis, temperatures of 100-150 °C for 10-30 minutes are typical starting points.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Application: Inhibition of BCR-ABL Kinase

To illustrate the application of a compound synthesized from this building block, we will consider the inhibition of the BCR-ABL tyrosine kinase, the driver of Chronic Myeloid Leukemia (CML).[1][16] The drug Nilotinib, which contains a 3-(pyridin-3-yl)phenyl moiety, is a potent BCR-ABL inhibitor.[14]

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives CML by phosphorylating numerous downstream substrates, leading to uncontrolled cell proliferation and survival.[1][16] Key downstream pathways include STAT5 and PI3K/AKT.[1][16][17]

BCR_ABL_Pathway cluster_downstream Downstream Effectors BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 P Gab2 Gab2 BCR_ABL->Gab2 P Inhibitor Synthesized Inhibitor (e.g., Nilotinib analogue) Inhibitor->BCR_ABL Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K PI3K Gab2->PI3K AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified BCR-ABL signaling pathway.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[3][18] It is a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a novel compound.[4]

Materials:

  • Recombinant human ABL1 kinase

  • Kinase substrate peptide (e.g., ABLtide)

  • ATP

  • Synthesized inhibitor compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well microplates

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO, then dilute further into the Kinase Assay Buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted inhibitor or DMSO control to each well.[3]

  • Add Kinase: Add 2.5 µL of ABL1 kinase solution to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.[3]

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near the Kₘ for the enzyme.[3]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[3]

  • ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

  • ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.[3] Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Expected Results & Troubleshooting

A successful synthesis and assay campaign will yield a potent inhibitor of the target kinase.

Table 2: Hypothetical Data for a Novel Inhibitor ("Compound A")

Target KinaseCompound A IC₅₀ (nM)Nilotinib IC₅₀ (nM)
BCR-ABL (WT) 2520
BCR-ABL (T315I) >10,000>10,000
c-KIT 8592
PDGFRβ 7069

Troubleshooting:

  • Low Synthetic Yield:

    • Cause: Inefficient catalyst, poor quality reagents, or presence of oxygen/moisture.

    • Solution: Screen different palladium catalysts and ligands (e.g., Buchwald-type ligands). Ensure all reagents are pure and solvents are rigorously degassed. Use a sealed microwave vial to ensure an inert atmosphere.[8]

  • High IC₅₀ Value (Low Potency):

    • Cause: The synthesized molecule may not have optimal interactions with the target kinase.

    • Solution: Use the (5-phenylpyridin-3-yl) scaffold as a foundation for SAR studies. Modify the coupled aryl group or other parts of the molecule to improve binding affinity.

  • Assay Variability:

    • Cause: Inaccurate pipetting, suboptimal enzyme/ATP concentrations, or reagent instability.

    • Solution: Use calibrated pipettes. Empirically determine the optimal enzyme and ATP concentrations for the assay. Ensure all reagents, especially ATP and kinase, are stored correctly and handled on ice.

Conclusion

This compound is a high-value, strategic building block for the synthesis of kinase inhibitors. Its inherent ability to form key interactions within the kinase ATP-binding site makes it a privileged scaffold for drug discovery. By leveraging robust synthetic methodologies like the Suzuki-Miyaura cross-coupling and employing precise in vitro assays, researchers can efficiently generate and evaluate novel compounds, accelerating the development of next-generation targeted therapies.

References

The Versatility of (5-Phenylpyridin-3-yl)boronic Acid in Advanced Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(5-Phenylpyridin-3-yl)boronic acid , a bifunctional molecule featuring a phenyl-substituted pyridine core and a reactive boronic acid group, has emerged as a valuable building block in the design and synthesis of advanced functional materials. Its unique electronic properties and versatile reactivity make it a compound of significant interest for researchers in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent chemical sensors, and stimuli-responsive polymers. This guide provides an in-depth overview of the applications of this compound, complete with detailed protocols and expert insights to facilitate its use in the laboratory.

Core Principles and Synthetic Utility

At the heart of this compound's utility is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms with high efficiency and functional group tolerance.[1] The boronic acid moiety serves as an organoboron nucleophile that, upon activation by a base, transfers its organic group (the 5-phenylpyridin-3-yl scaffold) to the palladium catalyst, which then couples with an organohalide. This powerful synthetic tool allows for the precise construction of complex π-conjugated systems, which are fundamental to the performance of many organic electronic materials.[2]

The pyridine ring within the molecule's core imparts specific electronic characteristics. As a six-membered aromatic heterocycle containing a nitrogen atom, pyridine is electron-deficient. This property can be harnessed to tune the electron-transporting capabilities of materials into which it is incorporated. The phenyl substituent, on the other hand, can be further functionalized to modulate the compound's steric and electronic properties, offering a high degree of tunability in material design.

Application in Organic Light-Emitting Diodes (OLEDs)

In the rapidly advancing field of organic electronics, this compound and its derivatives are valuable intermediates for the synthesis of materials for OLEDs. These materials are crucial for creating the emissive and charge-transport layers that dictate the efficiency, color purity, and lifespan of an OLED device.[3]

The phenylpyridine scaffold is a well-established component of phosphorescent emitters, particularly in iridium(III) complexes, which are known for their high quantum efficiencies. By incorporating the (5-Phenylpyridin-3-yl) moiety into larger conjugated molecules through Suzuki coupling, researchers can create novel host materials, electron-transporting materials, or emissive dopants with tailored electronic properties. The nitrogen atom in the pyridine ring can help to balance charge injection and transport within the device, a critical factor for achieving high performance.

Protocol: Synthesis of a Bipolar Host Material using this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a bipolar host material for a phosphorescent OLED (PhOLED), where a carbazole-based donor unit is coupled with the phenylpyridine-based acceptor unit derived from this compound.

Materials:

  • This compound (CAS: 850991-38-7)

  • A suitable brominated carbazole derivative (e.g., 3-bromo-9-phenyl-9H-carbazole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent (e.g., Toluene and Water)

  • Standard laboratory glassware and purification supplies

Table 1: Reagent Quantities for Suzuki-Miyaura Coupling

ReagentMolar Equiv.Example Quantity (for 1 mmol scale)
Brominated Carbazole Derivative1.0322 mg
This compound1.2239 mg
Pd(PPh₃)₄0.0558 mg
K₂CO₃2.0276 mg
Toluene-10 mL
Water-2 mL

Experimental Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the brominated carbazole derivative, this compound, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

  • Solvent and Catalyst Addition: Add toluene and water to the flask, followed by the palladium catalyst.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired bipolar host material.

Causality Behind Choices: The choice of a palladium catalyst is crucial for the efficiency of the Suzuki coupling.[1] A base is required to activate the boronic acid for transmetalation to the palladium center. The biphasic solvent system (toluene/water) is often used to facilitate the dissolution of both the organic reactants and the inorganic base.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Carbazole-Br, This compound, and K₂CO₃ inert Establish Inert Atmosphere (Ar/N₂) reactants->inert solvent_catalyst Add Toluene/Water and Pd(PPh₃)₄ inert->solvent_catalyst degas Degas Mixture solvent_catalyst->degas heat Heat to Reflux (85-95 °C, 12-24h) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Suzuki Coupling Workflow

Application in Fluorescent Sensors

The unique electronic and structural features of the phenylpyridine scaffold can be exploited in the design of fluorescent chemosensors. The boronic acid group is a well-established recognition motif for diols, such as those found in saccharides. Upon binding to a diol, the hybridization of the boron atom changes from sp² to sp³, which can alter the electronic properties of an attached fluorophore, leading to a change in fluorescence intensity or wavelength.

By incorporating this compound into a fluorescent molecule, it is possible to create sensors for biologically important molecules like glucose or for detecting metal ions. The phenylpyridine unit can act as part of the fluorophore system, and its emission properties can be modulated by the binding event at the boronic acid site.

Protocol: Synthesis of a Fluorescent Sensor for Diols

This protocol describes the synthesis of a simple fluorescent sensor by coupling this compound with a fluorescent core, such as a BODIPY (boron-dipyrromethene) dye.

Materials:

  • This compound

  • A suitable halogenated BODIPY core (e.g., 8-chloro-BODIPY)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Cesium carbonate, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane)

Experimental Procedure:

  • Reaction Setup: In a microwave vial, combine the halogenated BODIPY core, this compound, cesium carbonate, and the palladium catalyst.

  • Inert Atmosphere: Seal the vial and purge with an inert gas.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Microwave Reaction: Heat the reaction mixture in a microwave reactor to a specified temperature (e.g., 120-150 °C) for a set time (e.g., 30-60 minutes).

  • Work-up: After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by preparative TLC or column chromatography to obtain the fluorescent sensor.

Causality Behind Choices: Microwave-assisted synthesis can significantly reduce reaction times for Suzuki couplings. The choice of a dppf-ligated palladium catalyst is often effective for cross-coupling reactions involving heteroaromatic compounds.

Sensor_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reactants Combine BODIPY-Cl, This compound, Cs₂CO₃, and Pd(dppf)Cl₂ inert Seal Vial and Purge with Inert Gas reactants->inert solvent Add Anhydrous 1,4-Dioxane inert->solvent heat Heat in Microwave (120-150 °C, 30-60 min) solvent->heat cool Cool to RT heat->cool filter Filter through Celite cool->filter purify Preparative TLC or Column Chromatography filter->purify product product purify->product Isolated Fluorescent Sensor

Fluorescent Sensor Synthesis

Application in Stimuli-Responsive Polymers

Phenylboronic acid-containing polymers are a class of "smart" materials that can respond to changes in their environment, such as pH or the presence of glucose. This responsiveness is due to the reversible formation of boronate esters with diols. By incorporating this compound into a polymer backbone, materials with tunable properties can be created for applications in drug delivery, tissue engineering, and diagnostics.

For example, a hydrogel containing phenylboronic acid moieties can swell or shrink in response to glucose concentration, making it a candidate for self-regulating insulin delivery systems. The phenylpyridine unit can introduce additional properties, such as hydrophobicity or the ability to coordinate with metal ions, further expanding the functional design space of these polymers.

Protocol: Synthesis of a Phenylboronic Acid-Functionalized Polymer via RAFT Polymerization

This protocol outlines the synthesis of a polymer with pendant this compound groups using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique.

Materials:

  • A monomer derived from this compound (e.g., an acrylamide or styrenic derivative)

  • A comonomer (e.g., N-isopropylacrylamide for thermo-responsiveness)

  • RAFT chain transfer agent (CTA)

  • Radical initiator (e.g., AIBN)

  • Solvent (e.g., 1,4-Dioxane or DMF)

Experimental Procedure:

  • Monomer Synthesis: Synthesize a polymerizable monomer from this compound. This typically involves functionalizing the phenyl or pyridine ring with a vinyl, acryloyl, or other polymerizable group.

  • Reaction Setup: In a Schlenk tube, dissolve the this compound-containing monomer, the comonomer, the RAFT CTA, and the initiator in the chosen solvent.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed tube in a preheated oil bath at a specific temperature (e.g., 70 °C) and allow the polymerization to proceed for a set time.

  • Termination and Precipitation: Quench the reaction by exposing it to air and cooling in an ice bath. Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).

  • Purification: Redissolve the polymer in a small amount of a good solvent and re-precipitate it to remove unreacted monomers and initiator fragments. Dry the purified polymer under vacuum.

Causality Behind Choices: RAFT polymerization is chosen to achieve a well-defined polymer architecture with a controlled molecular weight and low dispersity. The choice of comonomer allows for the introduction of additional functionalities, such as thermo-responsiveness with N-isopropylacrylamide.

Conclusion

This compound is a versatile and powerful building block for the creation of a wide range of advanced materials. Its utility in Suzuki-Miyaura coupling allows for the precise synthesis of complex organic molecules for high-performance OLEDs. The inherent reactivity of the boronic acid group towards diols enables the development of sophisticated fluorescent sensors. Furthermore, its incorporation into polymer chains opens up avenues for the creation of novel stimuli-responsive materials for biomedical applications. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of materials science and drug development.

References

Experimental procedure for gram-scale synthesis of (5-Phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Gram-Scale Synthesis of (5-Phenylpyridin-3-yl)boronic acid

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures.[1][2] This application note provides a detailed, robust, and scalable protocol for the gram-scale synthesis of this compound from 3-bromo-5-phenylpyridine via a palladium-catalyzed Miyaura borylation reaction. The guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and purification strategies essential for obtaining high-purity material suitable for downstream applications. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Synthetic Strategy

The 3,5-disubstituted pyridine motif is a privileged scaffold found in numerous biologically active compounds and functional materials.[3][4] this compound, in particular, serves as a versatile intermediate, enabling the facile introduction of the 5-phenylpyridin-3-yl moiety into target molecules. The Suzuki-Miyaura reaction, for which arylboronic acids are key reagents, stands as one of the most powerful C-C bond-forming methods due to its mild conditions and broad functional group tolerance.[1][5]

The selected synthetic strategy involves the palladium-catalyzed borylation of a commercially available or readily synthesized precursor, 3-bromo-5-phenylpyridine.[6] This reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source, a palladium catalyst, and a base. The resulting boronate ester is then hydrolyzed to afford the target boronic acid. This method is highly reliable, scalable, and avoids the use of highly reactive organometallic reagents like Grignard or organolithium compounds, which often require cryogenic temperatures and have limited functional group compatibility.[7][8]

Reaction Scheme:

Reaction scheme for the synthesis of this compound

Figure 1. Overall reaction scheme for the palladium-catalyzed borylation of 3-bromo-5-phenylpyridine followed by hydrolysis to yield this compound.

Mechanistic Insight: The Miyaura Borylation Catalytic Cycle

The conversion of the aryl halide to the boronate ester proceeds via a well-established catalytic cycle.[9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (3-bromo-5-phenylpyridine), forming a Pd(II) intermediate.

  • Transmetalation: A boronate species, formed from the reaction of the base (e.g., potassium acetate) with B₂pin₂, transmetalates with the Pd(II) complex, replacing the bromide with a boryl group.

  • Reductive Elimination: The aryl and boryl groups on the Pd(II) center reductively eliminate, forming the C-B bond of the desired product (the boronate ester) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Detailed Experimental Protocol

This protocol is optimized for a ~5-gram scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagents & MaterialsGradeSupplierCAS No.
3-Bromo-5-phenylpyridine≥97%(e.g., Sigma-Aldrich)142137-17-5
Bis(pinacolato)diboron (B₂pin₂)≥98%(e.g., Sigma-Aldrich)73183-34-3
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Complex with CH₂Cl₂(e.g., Sigma-Aldrich)95464-05-4
Potassium Acetate (KOAc)Anhydrous, ≥99%(e.g., Sigma-Aldrich)127-08-2
1,4-DioxaneAnhydrous, ≥99.8%(e.g., Sigma-Aldrich)123-91-1
Ethyl Acetate (EtOAc)ACS Grade(e.g., Fisher Scientific)141-78-6
HexanesACS Grade(e.g., Fisher Scientific)110-54-3
Hydrochloric Acid (HCl)2 M aqueous solution(e.g., Sigma-Aldrich)7647-01-0
Sodium Hydroxide (NaOH)2 M aqueous solution(e.g., Sigma-Aldrich)1310-73-2
Celite®---(e.g., Sigma-Aldrich)61790-53-2

Equipment:

  • Three-neck round-bottom flask (250 mL) with stoppers

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen or Argon gas inlet and bubbler

  • Glass funnel and filter paper

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Reagent Quantities
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
3-Bromo-5-phenylpyridine234.095.00 g21.361.0
Bis(pinacolato)diboron253.946.51 g25.631.2
Pd(dppf)Cl₂·CH₂Cl₂816.640.52 g0.640.03 (3 mol%)
Potassium Acetate98.146.29 g64.083.0
1,4-Dioxane88.11100 mL------
Step-by-Step Procedure

Part A: Synthesis of this compound pinacol ester

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3-bromo-5-phenylpyridine (5.00 g, 21.36 mmol), bis(pinacolato)diboron (6.51 g, 25.63 mmol), potassium acetate (6.29 g, 64.08 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.52 g, 0.64 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (100 mL) via syringe or cannula.

  • Heating: Begin stirring the mixture and heat to 85-90 °C using a heating mantle. Maintain this temperature for 12-16 hours.

    • Expertise Note: The reaction is typically complete overnight. Progress can be monitored by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS by observing the disappearance of the starting material.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute the dark slurry with ethyl acetate (100 mL). Filter the mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 50 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil. This is the crude boronate ester.

Part B: Hydrolysis and Purification

  • Hydrolysis: Transfer the crude boronate ester to a 500 mL Erlenmeyer flask. Add tetrahydrofuran (THF, 50 mL) to dissolve the solid, followed by 2 M aqueous HCl (50 mL). Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

    • Expertise Note: Hydrolysis of the pinacol ester to the free boronic acid is often the rate-limiting step in the workup. The reaction can be gently warmed (40 °C) to expedite the process if needed.

  • Initial Extraction: After hydrolysis, transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and separate the layers. Extract the aqueous layer again with ethyl acetate (50 mL). Discard the aqueous layer.

  • Acid-Base Purification: Combine the organic layers and extract the product into a basic aqueous solution by adding 2 M aqueous NaOH (2 x 75 mL).

    • Trustworthiness Note: This step is critical for purification. The boronic acid is acidic and will deprotonate to form a water-soluble boronate salt, leaving non-acidic organic impurities behind in the ethyl acetate layer.[10][11]

  • Washing: Wash the combined basic aqueous layers with diethyl ether or ethyl acetate (50 mL) to remove any remaining neutral impurities. Discard the organic wash.

  • Precipitation: Cool the basic aqueous layer in an ice bath. Slowly acidify the solution to pH ~2-3 by the dropwise addition of 2 M aqueous HCl while stirring. A white precipitate of the pure this compound will form.

  • Isolation and Drying: Collect the white solid by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold hexanes. Dry the product under high vacuum to a constant weight.

Expected Results and Characterization
  • Yield: 3.5 - 4.1 g (75-90% over two steps).

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (s, 1H), 8.60 (s, 1H), 8.25 (s, 2H, B(OH)₂), 8.15 (s, 1H), 7.70 (d, J = 7.6 Hz, 2H), 7.50 (t, J = 7.6 Hz, 2H), 7.42 (t, J = 7.2 Hz, 1H).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₀BNO₂ [M+H]⁺: 199.08; found: 200.08.

Safety and Hazard Information

All personnel must adhere to standard laboratory safety procedures.[12] This includes wearing a flame-resistant lab coat, safety glasses, and appropriate gloves. All manipulations should be performed within a certified chemical fume hood.

ChemicalHazard Summary
3-Bromo-5-phenylpyridine Irritant. Harmful if swallowed. Causes skin and serious eye irritation.[6]
Pd(dppf)Cl₂ Skin sensitizer. May cause an allergic skin reaction. Handle with care to avoid inhalation of dust.[13]
1,4-Dioxane Flammable liquid and vapor. Suspected carcinogen. Can form explosive peroxides upon storage.
Potassium Acetate Generally low hazard, but dust can be irritating.
Boronic Acids Generally stable but can be irritating to skin and eyes. Handle as fine chemicals.[12]

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Palladium-containing waste should be collected separately for potential recovery or specialized disposal.

Experimental Workflow Diagram

The following diagram outlines the major steps of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Part A: Borylation Reaction cluster_purification Part B: Hydrolysis & Purification A 1. Reagent Loading (Flask Setup) B 2. Inert Atmosphere (N₂ Purge) A->B C 3. Reaction (Heat to 90°C, 12-16h) B->C D 4. Filtration (Remove Catalyst/Salts) C->D E 5. Concentration (Crude Ester) D->E F 6. Hydrolysis (THF / 2M HCl) E->F Proceed to Purification G 7. Acid-Base Extraction (Isolate as Boronate Salt) F->G H 8. Precipitation (Acidify to pH 2-3) G->H I 9. Isolation & Drying (Final Product) H->I J Characterization (NMR, MS) I->J QC Analysis

Caption: Workflow for the gram-scale synthesis of this compound.

References

Topic: One-Pot Sequential Suzuki-Miyaura Synthesis of Unsymmetrical Teraryl Pyridines Employing (5-Phenylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of complex biaryl and teraryl structures containing a central pyridine ring is of paramount importance in medicinal chemistry and materials science.[1] (5-Phenylpyridin-3-yl)boronic acid serves as a critical building block in the construction of these scaffolds. This application note details a robust, one-pot, two-step sequential Suzuki-Miyaura cross-coupling protocol for the synthesis of unsymmetrical teraryl pyridine derivatives. By starting with a dihalogenated pyridine scaffold, this methodology allows for the controlled, sequential introduction of two different aryl groups, maximizing molecular diversity while minimizing purification steps and resource expenditure. We provide a detailed experimental protocol, mechanistic insights, and a troubleshooting guide to empower researchers in the efficient synthesis of novel molecular entities for drug discovery and development.

Introduction: The Strategic Value of One-Pot Reactions

Pyridine-containing biaryl motifs are ubiquitous scaffolds in numerous areas of chemistry and are particularly prominent in pharmaceuticals.[2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, owing to its mild conditions and exceptional functional group tolerance.[3]

Traditional multi-step syntheses, however, often suffer from cumulative yield losses, increased solvent waste, and significant time investment associated with intermediate isolation and purification. One-pot reactions, where sequential transformations occur in a single reaction vessel, offer a compelling solution. They enhance operational efficiency, improve atom economy, and reduce the environmental footprint of chemical synthesis.[4][5]

This guide focuses on a sequential one-pot strategy that leverages the reactivity of a dihalopyridine substrate. The first coupling introduces the (5-phenylpyridin-3-yl) moiety, creating a biaryl intermediate in situ. A second, distinct arylboronic acid is then introduced to the same vessel to complete the synthesis of an unsymmetrical teraryl system. This approach provides a rapid and efficient pathway to generate libraries of complex molecules from simple, commercially available starting materials.

Mechanistic Rationale and Key Considerations

The success of a one-pot sequential Suzuki-Miyaura coupling hinges on a deep understanding of its catalytic cycle and the factors that control reactivity.

The Suzuki-Miyaura Catalytic Cycle The reaction is catalyzed by a palladium complex and proceeds through three key steps:[3][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3,5-dibromopyridine), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.[6][7]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle

Expert Insights: Causality Behind Experimental Choices

  • Choice of Dihalide: 3,5-Dibromopyridine is an ideal starting scaffold. The C-Br bonds are sufficiently reactive for oxidative addition, and the symmetrical nature avoids initial regioselectivity issues. Aryl chlorides are generally less reactive than bromides, while iodides can be more prone to side reactions.[3]

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂) combined with a phosphine ligand, or a pre-formed complex like Pd(dppf)Cl₂, is commonly used. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is an excellent ligand for cross-coupling involving heteroaryl compounds as it stabilizes the palladium catalyst, preventing decomposition and promoting efficient reductive elimination.[8]

  • Base Selection: An inorganic base like K₂CO₃ or K₃PO₄ is essential. Its primary role is to react with the boronic acid to form a highly nucleophilic boronate anion ([Ar-B(OH)₃]⁻), which is the active species in the transmetalation step.[6] The choice of base can influence reaction rates and substrate compatibility.

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is often optimal. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Therefore, performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical to protect the catalyst and ensure high yields.

Detailed Experimental Protocol: One-Pot Synthesis of an Unsymmetrical Teraryl Pyridine

This protocol describes the synthesis of 3-(5-phenylpyridin-3-yl)-5-(4-methoxyphenyl)pyridine as a representative example.

One_Pot_Workflow

Materials and Reagents

ReagentMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
3,5-Dibromopyridine236.882371.01.0
This compound198.991991.01.0
4-Methoxyphenylboronic acid151.961671.11.1
Pd(dppf)Cl₂·CH₂Cl₂816.64410.050.05
Potassium Carbonate (K₂CO₃)138.215534.04.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--

Equipment

  • 100 mL Schlenk flask or round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Standard laboratory glassware for workup and purification

  • TLC plates and developing chamber

  • Flash chromatography system

Step-by-Step Methodology

  • Reaction Setup (Inert Atmosphere):

    • To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromopyridine (237 mg, 1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (553 mg, 4.0 mmol).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Causality: This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • First Suzuki-Miyaura Coupling:

    • Via syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

    • In a separate vial, dissolve this compound (199 mg, 1.0 mmol) in a minimum amount of dioxane and add it to the reaction mixture via syringe.

    • Attach a condenser, ensuring a positive flow of inert gas through the top.

    • Heat the reaction mixture to 85 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction progress by TLC or LC-MS after 2 hours. The formation of the intermediate, 3-bromo-5-(5-phenylpyridin-3-yl)pyridine, should be observed. The reaction is typically complete within 2-4 hours.

  • Second Suzuki-Miyaura Coupling (One-Pot):

    • Once the first coupling is complete (as determined by the consumption of the starting dibromide), add 4-methoxyphenylboronic acid (167 mg, 1.1 mmol) directly to the reaction flask as a solid or dissolved in a small amount of dioxane.

    • Causality: A slight excess of the second boronic acid is used to ensure complete consumption of the mono-coupled intermediate.

    • Continue heating the mixture at 85 °C.

    • Self-Validation: Monitor the disappearance of the intermediate by TLC or LC-MS. This step may take an additional 4-12 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) to elute the product.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product as a solid.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reactivity 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Poor quality base or boronic acid.1. Ensure a properly sealed system and thorough inert gas purging.2. Degas solvents by sparging with Ar/N₂ for 20-30 min.3. Use fresh, high-purity reagents.
First Coupling Stalls Deactivation of the catalyst over time.Add a second small portion of catalyst (1-2 mol%) after 2-3 hours.
Formation of Homo-coupling Boronic acid degradation or side reactions.Ensure a stoichiometric amount (or slight deficiency) of the first boronic acid. Add the boronic acid slowly to the heated reaction mixture.
Difficult Purification Close-running impurities (e.g., residual intermediate, homo-coupled products).Optimize the chromatography gradient. If needed, consider a second purification using a different solvent system or recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the one-pot sequential Suzuki-Miyaura cross-coupling to generate valuable unsymmetrical teraryl pyridine scaffolds. By explaining the rationale behind key experimental parameters, this guide equips researchers with the knowledge to not only replicate this procedure but also to adapt it for the synthesis of diverse molecular libraries. This efficient, one-pot methodology is a powerful tool for accelerating the discovery and development of novel chemical entities in the pharmaceutical and materials science sectors.

References

Application Notes & Protocols: Continuous Flow Suzuki-Miyaura Cross-Coupling of (5-Phenylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and Advanced Synthesis

The 5-phenylpyridine structural motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents targeting indications from oncology to neurodegenerative disorders.[1][2][3] Its prevalence stems from the unique physicochemical properties conferred by the combination of a phenyl ring and a pyridine core, which can engage in various biological interactions. (5-Phenylpyridin-3-yl)boronic acid is a critical building block for accessing this scaffold, enabling its incorporation into complex molecules through robust C-C bond-forming reactions.[4] Among these, the Suzuki-Miyaura cross-coupling is arguably the most versatile and widely adopted method.[5][6]

However, traditional batch synthesis for heteroaryl couplings can present challenges, including long reaction times, inconsistent heating, and difficulties in scalability and process safety.[7][8] Continuous flow chemistry emerges as a transformative solution, offering unparalleled control over reaction parameters.[9][10] By conducting reactions within a network of small-diameter tubes, flow chemistry provides superior heat and mass transfer, enables safe operation at elevated temperatures and pressures, and facilitates seamless scalability from discovery to production.[5][11]

These application notes provide a detailed technical guide for researchers and drug development professionals on leveraging continuous flow technology for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. We will explore the causality behind experimental choices, present a detailed protocol, and discuss key parameter optimization to ensure reproducible, efficient, and scalable synthesis.

The Suzuki-Miyaura Reaction in a Flow Paradigm

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like our boronic acid) and an organohalide.[12][13] The catalytic cycle, illustrated below, is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.[14]

Suzuki_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln ox_add Ar-Pd(II)-X (Ln) pd0->ox_add Oxidative Addition Ar-X trans Ar-Pd(II)-Ar' (Ln) ox_add->trans Transmetalation Ar'-B(OH)₂ (Base) reduct Pd(0)Ln trans->reduct Reductive Elimination Ar-Ar' center start_point ArX Ar-X = Aryl Halide ArBOH2 Ar'-B(OH)₂ = this compound ArAr Ar-Ar' = Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Flow chemistry enhances this process significantly. The use of packed-bed reactors containing immobilized, heterogeneous catalysts simplifies product purification, eliminating the need to remove residual palladium and phosphine ligands from the product stream.[7][11] This approach not only streamlines the workflow but also improves the cost-effectiveness of the synthesis through catalyst recycling.[7] Furthermore, the precise temperature control in microreactors minimizes the formation of thermal degradation byproducts and allows for superheating of solvents under pressure, dramatically accelerating reaction rates.[5][15]

Protocol: Continuous Flow Synthesis of 5-Aryl-3-phenylpyridine

This protocol details the synthesis of a representative biaryl compound via the coupling of this compound and an aryl bromide using a packed-bed flow reactor system.

Principle & Causality

We employ a heterogeneous palladium catalyst immobilized on a solid support (e.g., silica). This choice is deliberate: functionalized silica catalysts exhibit excellent thermal stability, do not require swelling like polymer supports, and possess superior flow properties, which prevents the buildup of high backpressure in the system.[7]

To maintain a homogeneous reaction stream and prevent clogging, a soluble organic base, N,N-Diisopropylethylamine (DIPEA), is used instead of common inorganic bases like K₂CO₃ or Cs₂CO₃.[7] While potentially less effective in batch mode, its complete solubility is a paramount consideration for robust, uninterrupted flow operation. The solvent system, a mixture of ethanol, water, and 1,2-dimethoxyethane (DME), is selected to ensure the solubility of the boronic acid, aryl halide, base, and the resulting product throughout the process.[7]

Materials and Equipment
Reagents & ConsumablesEquipment
This compoundFlow Chemistry System (e.g., Vapourtec R-Series)
Aryl Bromide (e.g., 4-Bromoanisole)HPLC pumps (2)
N,N-Diisopropylethylamine (DIPEA)T-mixer
Ethanol (ACS Grade)Packed Column Reactor
Deionized WaterHeterogeneous Pd Catalyst Cartridge (e.g., SPM3Pd)
1,2-Dimethoxyethane (DME)Heated Coil Reactor (if needed for pre-heating)
Nitrogen or Argon (for degassing)Back-Pressure Regulator (BPR)
Standard laboratory glasswareAutomated Fraction Collector
Solvents for workup (e.g., Ethyl Acetate, Brine)LC-MS and NMR for analysis
System Setup & Workflow

The experimental setup involves two pumps delivering the reagent streams to a T-mixer, followed by passage through the heated, catalyst-packed column reactor. A back-pressure regulator (BPR) maintains the system pressure, allowing for operation above the solvent's boiling point, and the product stream is collected by a fraction collector.

Flow_Setup Continuous Flow Experimental Workflow cluster_reagents Reagent Delivery pumpA Pump A (Aryl Halide + Base) mixer T-Mixer pumpA->mixer pumpB Pump B (Boronic Acid) pumpB->mixer reactor Heated Packed-Bed Reactor (Pd Catalyst) mixer->reactor Reagents Mix bpr Back-Pressure Regulator (BPR) reactor->bpr Product Stream collector Fraction Collector bpr->collector Controlled Pressure waste Waste collector->waste After Collection

Caption: Diagram of the continuous flow reactor setup for Suzuki coupling.

Detailed Experimental Protocol

1. Reagent Preparation:

  • Solvent System: Prepare a stock of Ethanol/Water/DME in a 2:1:2 ratio.

  • Solution A: In a volumetric flask, prepare a solution of the aryl bromide (0.5 M) and DIPEA (1.0 M) in the solvent system.

  • Solution B: In a separate volumetric flask, prepare a solution of this compound (0.65 M) in the solvent system.

  • Degas both solutions by sparging with nitrogen for 15 minutes.

2. System Priming and Operation:

  • Install the heterogeneous palladium catalyst column into the reactor station.

  • Prime both pump lines with the solvent system to flush the lines and wet the catalyst bed.

  • Set the reactor temperature to 130-150 °C and the back-pressure regulator to 100 psi.[7]

  • Begin pumping the solvent system through the reactor at the desired total flow rate (e.g., 0.400 mL/min) until the temperature and pressure stabilize.

3. Reaction Execution:

  • Switch the pump inlets from the solvent to the respective reagent solutions (Solution A and Solution B).

  • Set the flow rates for each pump to achieve the desired stoichiometry and total flow rate (e.g., Pump A at 0.200 mL/min, Pump B at 0.200 mL/min for a total of 0.400 mL/min).

  • Allow the system to run for a duration equivalent to three reactor volumes to reach a steady state before starting collection.

4. Product Collection & Workup:

  • Collect the steady-state product stream using the fraction collector.

  • For analysis, a small aliquot can be directly diluted and injected into an LC-MS.

  • For isolation, combine the collected fractions, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by chromatography if necessary.

5. System Shutdown:

  • Switch the pump inlets back to the pure solvent system.

  • Flush the entire system for at least 30 minutes to remove all residual reagents and products.

  • Cool the reactor and release the system pressure.

Optimizing for Success: Key Parameter Insights

Optimizing a flow process involves a systematic evaluation of several interconnected variables.[10][15]

ParameterRationale & Expert InsightTypical Range
Residence Time This is the time reagents spend in the catalyst zone, controlled by the reactor volume and total flow rate. Insufficient time leads to incomplete conversion, while excessive time can lead to byproduct formation and lower throughput. A residence time of 2.5 to 10 minutes is often sufficient for complete conversion in these systems.[7]1 - 20 min
Temperature Higher temperatures accelerate the reaction. With a BPR, temperatures can exceed the solvent's atmospheric boiling point, leading to dramatic rate enhancements. A typical starting point is 130-150 °C.[7]80 - 170 °C
Catalyst Choice Heterogeneous catalysts are preferred for ease of separation.[5] The choice of palladium source and ligand (or lack thereof in some systems) is critical and substrate-dependent.[16] Silica-supported catalysts offer excellent stability.[7]N/A
Base Solubility is paramount. An organic base like DIPEA is often chosen over inorganic salts to prevent precipitation and reactor blockage.[7]1.5 - 2.5 equiv.
Concentration Higher concentrations increase throughput but may lead to solubility issues or, in highly exothermic reactions, thermal control challenges.[7] In flow, excellent heat transfer mitigates the latter risk.[17]0.1 - 1.0 M

Data Case Study: Effect of Residence Time on Conversion The following data, adapted from a similar flow Suzuki coupling, illustrates the critical impact of residence time on reaction completion.[7]

Total Flow Rate (mL/min)Residence Time (min)Conversion (%)
1.0001.052
0.400 2.5 >99
0.2005.0>99
0.10010.0>99
Conditions: 0.5 M Aryl Bromide, 0.65 M Boronic Acid, 150 °C, SPM3Pd Catalyst.

As shown, a residence time of 2.5 minutes was sufficient to achieve complete conversion, establishing an optimal balance between reaction completion and process throughput.

Safety & Concluding Remarks

Flow chemistry offers inherent safety benefits by minimizing the volume of hazardous reagents and reactive intermediates at any given time.[11] The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation, preventing thermal runaways that can be a concern in large-scale batch Suzuki couplings.[17]

The application of continuous flow technology to the Suzuki-Miyaura cross-coupling of this compound represents a significant advancement over traditional methods. It provides a robust, scalable, and highly efficient platform for the synthesis of valuable biaryl pyridine compounds. By carefully selecting the catalyst, solvent, and base to suit the flow environment and by systematically optimizing parameters like residence time and temperature, researchers can achieve high yields and purity with exceptional control and reproducibility. This methodology is poised to accelerate discovery and development programs that rely on this critical chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for (5-Phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving (5-Phenylpyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling heteroaromatic systems. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide robust solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when using pyridylboronic acids in Suzuki couplings.

Q1: Why are my reaction yields consistently low when using this compound?

A1: Low yields in Suzuki couplings with pyridylboronic acids are often multifactorial. The primary culprits include catalyst deactivation, slow transmetalation, and a significant side reaction known as protodeboronation.[1][2][3] The pyridine nitrogen, being Lewis basic, can coordinate to the palladium catalyst, leading to catalyst inhibition.[3] Additionally, the electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[2]

Q2: What is protodeboronation and why is it a major problem with pyridylboronic acids?

A2: Protodeboronation is a detrimental side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][4] This process consumes your starting material, reducing the yield of the desired product and generating a byproduct that can complicate purification.[1] Pyridylboronic acids are particularly susceptible to this reaction due to the influence of the ring nitrogen.[1][4]

Q3: I am observing significant amounts of a homocoupled byproduct from my boronic acid. What causes this?

A3: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[5] It is crucial to ensure the reaction is performed under a strictly inert atmosphere. This side reaction can also be minimized by carefully controlling the stoichiometry of the boronic acid, typically using a slight excess (1.1-1.2 equivalents).[6]

Q4: Can the choice of palladium catalyst and ligand significantly impact the reaction outcome?

A4: Absolutely. The selection of the palladium source and, more critically, the ligand is paramount.[7] Electron-rich and sterically bulky phosphine ligands are often preferred as they can increase the electron density on the palladium center, which facilitates the oxidative addition step and can accelerate the overall catalytic cycle.[7][8] For challenging heteroaromatic couplings, specialized ligands like Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results.[7][9]

Q5: Does the position of the boronic acid group on the pyridine ring matter?

A5: Yes, the position is critical. The "2-pyridyl problem" is a well-documented phenomenon where 2-pyridylboronic acids show poor reactivity and stability due to the proximity of the nitrogen atom to the boronic acid group.[2][10] This can lead to catalyst inhibition and rapid protodeboronation.[11][10] While 3-pyridyl and 4-pyridylboronic acids are generally more stable and reactive, they still present challenges compared to simple arylboronic acids.[11]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The Pd(0) active species is not forming or is being deactivated. 2. Poor Ligand Choice: The ligand may not be suitable for this specific transformation.[12] 3. Ineffective Base: The base may not be strong enough or soluble enough to facilitate transmetalation. 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Catalyst: Use a pre-catalyst or ensure your Pd(0) source is active. Consider a more robust catalyst system like a palladacycle.[8] 2. Ligand: Switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[7][9] 3. Base: Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure adequate solubility; a mixed solvent system may help.[13] 4. Temperature: Increase the reaction temperature, potentially utilizing microwave irradiation for rapid heating and shorter reaction times.[14][15]
Significant Protodeboronation 1. Presence of Protic Sources: Water or alcohol in the solvent can be a proton source. 2. Sub-optimal Base/pH: The reaction pH can influence the rate of protodeboronation.[1] 3. Prolonged Reaction Time: Longer exposure to reaction conditions increases the likelihood of this side reaction.[16]1. Solvent: Use anhydrous solvents. If an aqueous system is necessary, minimize the water content. 2. Base: Screen different bases; sometimes a weaker, non-hydroxide base can be beneficial. 3. Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. Microwave heating can significantly reduce reaction times.[15] Consider using more stable boronic acid derivatives like MIDA boronates or trifluoroborates.[17][18][19]
Formation of Homocoupled Byproduct 1. Presence of Oxygen: Inadequate degassing of the reaction mixture.[5] 2. Stoichiometry: An excessive amount of boronic acid can favor homocoupling.[6]1. Inert Atmosphere: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[20] 2. Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) relative to the aryl halide.[6]
Difficulty in Product Purification 1. Byproduct Formation: Presence of protodeboronated and homocoupled byproducts. 2. Residual Palladium: The final product may be contaminated with palladium.1. Chromatography: Careful column chromatography is often required. The polarity of the eluent system may need to be optimized to separate structurally similar compounds. 2. Palladium Removal: After the reaction, consider a work-up procedure involving a palladium scavenger.[20]

Section 3: Experimental Protocols & Methodologies

Protocol 1: Standard Suzuki Coupling Conditions

This protocol provides a general starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.[6]

  • Solvent Addition: Add the 1,4-dioxane and water mixture.[6]

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[6]

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours.[6] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[6]

Protocol 2: Optimized Microwave-Assisted Suzuki Coupling

This protocol is designed for more challenging couplings where protodeboronation and low yields are a concern.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl chloride) (1.0 equivalent)

  • Pd-CataCXium A-G3 precatalyst (3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, Pd-CataCXium A-G3, and K₃PO₄.

  • Inert Atmosphere: Seal the vial and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to 130-150°C for 20-40 minutes.[21]

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Section 4: Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ PdII_Both R¹-Pd(II)-R² L_n Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim R¹-R² RedElim->Pd0 ArylHalide Aryl/Heteroaryl Halide (R¹-X) BoronicAcid Boronic Acid/Ester (R²-B(OR)₂) CoupledProduct Coupled Product (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for addressing common issues in your Suzuki coupling reaction.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst/ligand optimal? Start->Check_Catalyst Change_Catalyst Switch to a more active catalyst system (e.g., Buchwald ligand) Check_Catalyst->Change_Catalyst No Check_Base Is the base strong enough and soluble? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Use a stronger base (K₃PO₄, Cs₂CO₃) Check_Base->Change_Base No Check_Temp Is the temperature sufficient? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase temperature or use microwave heating Check_Temp->Increase_Temp No Check_Protodeboronation Is protodeboronation evident? Check_Temp->Check_Protodeboronation Yes Increase_Temp->Check_Protodeboronation Use_Anhydrous Use anhydrous solvents and consider a boronic ester derivative Check_Protodeboronation->Use_Anhydrous Yes Success Reaction Optimized Check_Protodeboronation->Success No Use_Anhydrous->Success

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Suzuki Coupling with (5-Phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving (5-Phenylpyridin-3-yl)boronic acid. The unique electronic properties of this substrate—namely, the electron-deficient pyridine ring and the Lewis basic nitrogen atom—present specific hurdles that can lead to low yields and complex side reactions. This document offers field-proven insights and detailed protocols to help you navigate these challenges effectively.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues observed in the laboratory when using this compound and provides a structured approach to diagnosing and resolving them.

Q1: My reaction yield is very low, and I'm primarily recovering my starting aryl halide. What is the likely cause?

A1: This is a classic symptom pointing toward the instability or deactivation of your boronic acid partner. The two most probable culprits are protodeboronation and catalyst inhibition .

  • Protodeboronation: This is a side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, effectively destroying your nucleophile.[1] Heteroaromatic boronic acids, particularly those on electron-deficient rings like pyridine, are highly susceptible to this decomposition pathway, which can be catalyzed by aqueous base, acid, or even trace metals.[2][3][4] The reaction is often accelerated by elevated temperatures and prolonged reaction times.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center.[5][6] This coordination can stabilize the palladium complex to the point of inactivity, effectively sequestering the catalyst from the catalytic cycle and preventing efficient turnover.

Below is a systematic workflow to diagnose and address the root cause of low reactivity.

G start Low Yield & Recovered Starting Material check1 Analyze Crude Reaction Mixture: Is Phenylpyridine Detected? start->check1 cause1 Primary Cause: Protodeboronation check1->cause1 Yes cause2 Primary Cause: Catalyst Inhibition / Poor Activity check1->cause2 No path1_yes Yes path1_no No sub_cause1 Suspect: - Excess Water - High Temperature - Wrong Base cause1->sub_cause1 sub_cause2 Suspect: - Ligand Choice - Catalyst Source - Nitrogen Coordination cause2->sub_cause2 solution1 Solution: - Use Anhydrous Conditions - Switch to a Milder Base (K3PO4, CsF) - Convert to Pinacol/MIDA Ester - Lower Reaction Temperature sub_cause1->solution1 solution2 Solution: - Use Electron-Rich, Bulky Ligand  (e.g., SPhos, XPhos) - Use a Pre-formed Palladacycle - Increase Catalyst Loading sub_cause2->solution2

Caption: Diagnostic workflow for low-yield Suzuki couplings.

Q2: I'm observing a significant amount of a biaryl byproduct, 5,5'-diphenyl-3,3'-bipyridine. What is this and how can I prevent it?

A2: This byproduct is the result of boronic acid homocoupling , a common side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl. This process not only consumes your nucleophile but also complicates purification. Homocoupling is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[7][8]

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(dppf)) as a precatalyst, it can directly react with the boronic acid before the catalytic cycle is fully established, leading to homocoupling.[7][9] This is particularly prevalent at the beginning of the reaction.

Studies have shown that electron-deficient arylboronic acids can be particularly prone to homocoupling under certain conditions.[10][11][12]

G cluster_0 Oxygen-Mediated Pathway cluster_1 Pd(II) Precatalyst Pathway pd0 Pd(0)L2 pdiio L2Pd(II)-OOR' pd0->pdiio Oxidation o2 O2 ar_ar Ar-Ar (Homocoupling) pdiio->ar_ar arboh 2 ArB(OH)2 arboh->pdiio pdii Pd(II)X2 ar_ar2 Ar-Ar (Homocoupling) pdii->ar_ar2 arboh2 2 ArB(OH)2 arboh2->ar_ar2 pd0_2 Pd(0)L2 (Active Catalyst) ar_ar2->pd0_2 Reduction

Caption: Key pathways leading to boronic acid homocoupling.

  • Rigorous Degassing: The most critical step is the exclusion of oxygen. Degas your solvent thoroughly (e.g., by sparging with argon for 15-20 minutes) and maintain a positive inert gas pressure throughout the reaction.[8][13]

  • Use Pd(0) or Modern Precatalysts: Start with a Pd(0) source like Pd(PPh₃)₄ or use modern palladacycle precatalysts (e.g., Buchwald G3/G4) that rapidly generate the active Pd(0) species, minimizing the time Pd(II) is present.[14][15]

  • Control Stoichiometry: Use only a slight excess of the boronic acid (1.1–1.2 equivalents). A large excess can favor side reactions.[16]

Q3: How do I choose the optimal catalyst, ligand, and base for this specific coupling?

A3: The "2-pyridyl problem" is a well-known challenge in Suzuki couplings, and although our substrate is a 3-pyridyl derivative, similar principles apply due to the electron-withdrawing nature of the ring.[4][6] Standard conditions (e.g., Pd(PPh₃)₄ and Na₂CO₃) often fail. Success hinges on a carefully selected system that promotes the challenging transmetalation step without degrading the boronic acid.

ComponentRecommended Choice(s)Rationale
Palladium Source Buchwald Precatalysts (e.g., XPhos Pd G3), PEPPSI™-IPrThese are air- and moisture-stable precatalysts that ensure the rapid generation of a highly active, monoligated Pd(0) species, which is crucial for coupling with challenging substrates.[5][14][15]
Ligand Buchwald Ligands (XPhos, SPhos, RuPhos)These electron-rich, sterically hindered biaryl monophosphine ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps, preventing catalyst decomposition and overcoming inhibition by the pyridine nitrogen.[6][17]
Base K₃PO₄, Cs₂CO₃, CsFA moderately strong base is required to form the boronate anion for transmetalation. However, strong hydroxic bases can aggressively promote protodeboronation. K₃PO₄ and Cs₂CO₃ offer a good balance of reactivity and selectivity.[14][17][18] In anhydrous systems, CsF can also be highly effective.[19]
Solvent 1,4-Dioxane/H₂O, Toluene, THFThe choice of solvent should ensure the solubility of all components. A polar aprotic solvent, often with a small amount of water to aid in dissolving the base, is a common starting point. Anhydrous conditions can be beneficial for suppressing protodeboronation.
Q4: My boronic acid seems unstable. How can I handle it or improve its stability for the reaction?

A4: The instability of heteroaryl boronic acids is a frequent issue. If you suspect decomposition during storage or in the reaction pot before catalysis begins, converting it to a more robust derivative is an excellent strategy.

  • Boronic Esters (Pinacol Esters): These are generally more stable towards protodeboronation than the corresponding boronic acids.[20] They can be easily prepared and isolated. Under the basic reaction conditions, they slowly hydrolyze to release the boronic acid in situ, keeping its standing concentration low and minimizing decomposition.[4]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline solids that are amenable to chromatography.[14] They are protected from side reactions until a slow-release is triggered by the aqueous base in the coupling reaction.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Precatalyst

This protocol is a robust starting point for the coupling of this compound with an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). Then, add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound pinacol ester

This procedure converts the boronic acid into its more stable pinacol ester derivative.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or toluene, ~0.2 M).

  • Dehydration: Add anhydrous MgSO₄ or Na₂SO₄ to the mixture to act as a dehydrating agent, and stir at room temperature for 1-2 hours. Alternatively, the reaction can be heated to reflux with a Dean-Stark trap to azeotropically remove water.

  • Isolation: Once the reaction is complete (monitored by TLC or NMR), filter off the drying agent and wash with a small amount of the solvent.

  • Purification: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling or purified further by crystallization or column chromatography if necessary.

References

Preventing protodeboronation of (5-Phenylpyridin-3-yl)boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Phenylpyridin-3-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in cross-coupling reactions. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges, with a specific focus on preventing the undesired side reaction of protodeboronation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield, and I've isolated 5-phenylpyridine as the major byproduct. What is happening and how can I fix it?

Answer: You are observing the classic signs of protodeboronation, a reaction where the C–B bond of your boronic acid is cleaved and replaced by a C–H bond.[1][2] This consumes your starting material and directly leads to reduced yields of the desired coupled product.[3]

This compound is a heteroaromatic boronic acid. The electron-withdrawing nature of the pyridine ring makes the carbon-boron bond particularly susceptible to cleavage, especially under the basic and often aqueous conditions used in Suzuki-Miyaura couplings.[3][4]

Core Problem: The primary causes are the presence of a proton source (often water) and catalysis by either acid or, more commonly in Suzuki reactions, base.[1][5] The base activates the boronic acid by forming a more reactive boronate species ([ArB(OH)₃]⁻), which unfortunately can also be more susceptible to protonolysis.[2][6][7]

Immediate Solutions:

  • Minimize Water: The most critical step is to reduce the amount of water in your reaction. Water is the primary proton source for this side reaction.[2]

    • Use anhydrous solvents (e.g., dry dioxane, THF, toluene).

    • Dry your glassware thoroughly.

    • Use a base that is not a hydrate or is minimally hygroscopic.

    • Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Re-evaluate Your Choice of Base: The strength and nature of the base are critical.

    • Avoid Strong Aqueous Bases: Bases like NaOH or KOH in water can aggressively promote protodeboronation.[6][8]

    • Switch to Milder or Anhydrous Bases: Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or an organic-soluble base like potassium trimethylsilanolate (TMSOK) for strictly anhydrous conditions.[9][10]

  • Lower the Reaction Temperature: Higher temperatures accelerate nearly all reactions, including protodeboronation.[2][11] If your catalyst system is sufficiently active, attempt the coupling at a lower temperature (e.g., 60–80 °C) to favor the desired cross-coupling over the decomposition pathway.[11]

Q2: I suspect my this compound has degraded during storage. How can I assess its purity and prevent future decomposition?

Answer: Boronic acids, particularly heteroaromatic ones, can be sensitive to moisture and air over time, leading to decomposition even before they are used in a reaction.[12]

Assessment & Prevention:

  • Purity Check: The most reliable way to check for degradation is through ¹H NMR or LC-MS analysis. In the NMR spectrum, look for the appearance of signals corresponding to 5-phenylpyridine. In the LC-MS, you will see a mass peak for the protodeboronated byproduct.

  • Storage Protocol:

    • Store the solid reagent in a tightly sealed container, preferably in a desiccator or a dry box at low temperatures (2–8 °C is common).[12]

    • For long-term storage, consider placing the vial inside a larger, sealed container with a desiccant.

    • Avoid repeated opening and closing of the main stock bottle in a humid atmosphere. Aliquot the reagent into smaller, single-use vials if you plan to use it frequently.

Frequently Asked Questions (FAQs)
What is the mechanism of protodeboronation?

Protodeboronation is the protonolysis of a C-B bond.[1] While it can be complex, two primary pathways are relevant for Suzuki-Miyaura conditions:

  • Base-Catalyzed: This is the most common pathway in Suzuki reactions. The base (e.g., OH⁻) coordinates to the boron atom to form a tetrahedral boronate anion, [ArB(OH)₃]⁻. This species is then protonated at the ipso-carbon by a proton source (like water), leading to the cleavage of the C-B bond.[1][6]

  • Acid-Catalyzed: In acidic media, the reaction can proceed through protonation of the boronic acid hydroxyl groups, making the boron atom more electrophilic and susceptible to cleavage.[5][13]

Below is a diagram illustrating the general base-catalyzed mechanism.

Protodeboronation_Mechanism cluster_step1 Step 1: Boronate Formation cluster_step2 Step 2: Protonolysis (Rate-Limiting) Ar_BOH2 Ar-B(OH)₂ Ar_BOH3 [Ar-B(OH)₃]⁻ Ar_BOH2->Ar_BOH3 Fast Equilibrium OH_minus + OH⁻ Ar_BOH3_2 [Ar-B(OH)₃]⁻ TS [H-Ar---B(OH)₃]⁻ Ar_BOH3_2->TS Slow H2O + H₂O Ar_H Ar-H TS->Ar_H BOH3_OH + B(OH)₃ + OH⁻

Caption: General mechanism for base-catalyzed protodeboronation.

Should I use a boronic acid derivative instead?

Yes, this is an excellent and often superior strategy for sensitive substrates.[4] Derivatives like boronic esters or trifluoroborates act as "pro-drugs" for the boronic acid.[1]

Derivative TypeStructure ExampleKey Advantages
Pinacol Ester Ar-B(pin)Increased stability to air and moisture. Slower hydrolysis can reduce the concentration of free boronic acid, minimizing side reactions.[14]
MIDA Boronate Ar-B(MIDA)Exceptionally stable, often crystalline solids that are easy to handle and store.[15][16] They undergo slow, controlled hydrolysis under reaction conditions, releasing the boronic acid at a rate slower than the catalytic turnover, which strongly favors cross-coupling.[15][17]
Trifluoroborate Salt [Ar-BF₃]⁻K⁺Generally stable, crystalline solids. They can reduce protodeboronation but require specific conditions for effective use.[18]

The "slow-release" strategy using MIDA boronates is particularly powerful for challenging heteroaryl boronic acids like 2-pyridyl derivatives and can be highly effective for your system as well.[15][17]

How do I design a robust, protodeboronation-resistant Suzuki-Miyaura coupling protocol?

A robust protocol focuses on controlling the key variables identified in the troubleshooting section. The workflow below provides a decision-making process for setting up your reaction.

Caption: Troubleshooting workflow for minimizing protodeboronation.

Experimental Protocols
Protocol 1: Optimized Anhydrous Suzuki-Miyaura Coupling

This protocol is designed to minimize protodeboronation by employing strictly anhydrous conditions and a suitable base.

  • Reagent Preparation:

    • This compound (1.2 equiv)

    • Aryl Halide (1.0 equiv)

    • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Anhydrous 1,4-Dioxane (solvent)

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

    • Under a positive flow of inert gas, add the palladium catalyst.

    • Add anhydrous dioxane via syringe.

  • Execution:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl halide and the formation of the product, while also looking for the 5-phenylpyridine byproduct.

    • Upon completion, cool the reaction to room temperature.

  • Work-up:

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Conversion to a MIDA Boronate Ester for Slow-Release Coupling

This protocol is for when the boronic acid is exceptionally unstable under all tested coupling conditions.

  • MIDA Ester Formation:

    • In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.05 equiv) in a suitable solvent mixture (e.g., 1:1 toluene/DMSO).[11]

    • Heat the mixture (e.g., to 80 °C) with a Dean-Stark trap to remove water azeotropically.

    • Monitor the reaction until completion. Cool the mixture and isolate the solid MIDA boronate product, which is typically stable for long-term storage.

  • Slow-Release Suzuki-Miyaura Coupling:

    • Follow the setup in Protocol 1, but substitute the boronic acid with your newly synthesized (5-Phenylpyridin-3-yl)boron MIDA ester (1.5 equiv).

    • Use a base like K₃PO₄ (5.0 equiv) and a solvent system that contains a small, controlled amount of water (e.g., 10:1 Dioxane/H₂O) to facilitate the slow hydrolysis of the MIDA ester.[15]

    • Proceed with the reaction and work-up as described previously. The slow in-situ generation of the boronic acid should significantly outcompete the rate of protodeboronation.

References

Purification of crude product from (5-Phenylpyridin-3-yl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Phenylpyridin-3-yl)boronic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of crude products from reactions involving this versatile building block. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Section 1: Understanding the Challenge - Impurities & Characterization

Purifying aryl boronic acids, particularly those containing a pyridine ring, presents a unique set of challenges. The molecule possesses both a Lewis acidic boronic acid group and a Lewis basic nitrogen atom, alongside the potential for side reactions common to Suzuki-Miyaura couplings and related syntheses. A successful purification strategy begins with understanding what you are trying to remove.

Q1: What are the most common impurities in my crude this compound reaction mixture?

A: The impurity profile can be complex, stemming from the synthesis of the boronic acid itself or the subsequent cross-coupling reaction. Key impurities to anticipate include unreacted starting materials, catalyst residues, and specific byproducts.

The primary byproduct unique to boronic acids is the boroxine , a cyclic anhydride formed by the dehydration of three boronic acid molecules.[1][2][3][4] This process is reversible and can complicate characterization and purification.[4] Other common impurities, particularly from Suzuki-Miyaura reactions, include homocoupling products and the result of protodeboronation.[5][6][7][8]

Table 1: Common Impurities and Their Origin

Impurity ClassSpecific ExampleOriginIdentification Notes
Boronic Acid Anhydride Tris(5-phenylpyridin-3-yl)boroxineDehydration of the boronic acid product.[4][9]Often visible in NMR as broadened peaks. Mass spectrometry may show ions corresponding to the trimer.
Homocoupling Byproducts Biphenyl, 3,3'-Bipyridine derivativesPalladium-mediated coupling of two boronic acid molecules or two aryl halide molecules.[5][7]Detected by LCMS and NMR. Often less polar than the desired product.
Protodeboronation Product PhenylpyridineReplacement of the -B(OH)₂ group with a hydrogen atom.[6][7]Can occur under harsh basic or acidic conditions during reaction or workup.
Unreacted Starting Materials e.g., 3-Bromo-5-phenylpyridine, Pinacol boraneIncomplete reaction.Easily identified by comparing crude NMR/LCMS with starting material data.
Catalyst Residues Palladium species, Phosphine oxidesFrom the cross-coupling reaction.Can cause discoloration (e.g., Palladium black).[6]
Q2: My NMR spectrum shows broad peaks and the mass seems inconsistent. Is my product degrading?

A: You are likely observing the equilibrium between your desired this compound and its corresponding boroxine. This is not degradation, but a reversible chemical process.

Boronic acids exist in equilibrium with their cyclic trimer anhydrides, called boroxines, with the removal or addition of water shifting the equilibrium.[2][4] In a dry environment or upon heating (e.g., in a GC-MS or under high vacuum), the equilibrium favors the boroxine.[4] In the presence of water, the boroxine can hydrolyze back to the monomeric boronic acid.[4] This dynamic can lead to broadened signals in NMR spectra and make interpretation difficult. To confirm, you can add a drop of D₂O to your NMR sample; if the broad peaks sharpen and simplify, it strongly suggests the presence of this equilibrium.

boroxine_equilibrium cluster_boronic_acid 3x this compound cluster_boroxine Boroxine BA R-B(OH)₂ BX (RBO)₃ BA->BX + 3 H₂O BX->BA - 3 H₂O

Caption: Reversible equilibrium between boronic acid and its boroxine.

Section 2: Purification Strategies & Step-by-Step Protocols

The dual acidic/basic nature of this compound allows for several purification strategies that are not applicable to simpler arylboronic acids.

Q3: My main impurities are neutral (e.g., biphenyl). How can I use pH to my advantage?

A: An acid-base extraction is an excellent first-line purification technique to separate your amphoteric product from neutral organic impurities. The key is to carefully control the pH to exploit the isoelectric point of the molecule. The procedure for 3-pyridylboronic acid, a close structural analog, relies on precipitation at a specific pH of 7.6-7.7.[10]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl. The basic pyridine nitrogen will be protonated, pulling your product into the aqueous layer. Most neutral impurities (like biphenyl homocoupling product) and phosphine oxides will remain in the organic layer.

  • Separate Layers: Discard the organic layer containing the impurities.

  • Neutralization & Precipitation: Place the acidic aqueous layer in a flask with vigorous stirring. Slowly add a base, such as 1M NaOH, dropwise while monitoring the pH. As the pH approaches the isoelectric point (~7.6), the this compound will precipitate as a zwitterion.[10]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold deionized water, followed by a non-polar solvent like hexane to aid in drying. Dry the purified product under vacuum.

Q4: My product is an oil or refuses to crystallize. What should I do?

A: This is a common problem, especially with impure samples.[11][12] When direct crystallization fails, consider trituration, derivatization, or chromatography.

  • Trituration: This involves stirring or sonicating the crude oil/solid in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble.[11][12] For a polar compound like yours, try starting with a less polar solvent like diethyl ether or a hexane/EtOAc mixture.

  • Derivatization: Convert the boronic acid into a stable, highly crystalline derivative for purification. After purification, the derivative can be hydrolyzed back to the pure boronic acid.

    • Diethanolamine Adducts: Boronic acids often form stable, crystalline adducts with diethanolamine.[13][14] These can be precipitated, recrystallized, and then hydrolyzed back to the pure boronic acid by treatment with acid.

    • Potassium Trifluoroborate (BF₃K) Salts: Reaction with KHF₂ converts boronic acids into highly stable and often crystalline trifluoroborate salts, which are amenable to recrystallization.[13][15]

Q5: I need to use column chromatography. What are the best practices to avoid streaking and decomposition?

A: Column chromatography of boronic acids is notoriously challenging due to their propensity to interact strongly with silica gel, leading to streaking and sometimes decomposition.[11][12][13][14]

Table 2: Chromatography System Selection Guide

Stationary PhaseMobile Phase ConsiderationsPros & Cons
Normal Phase Silica Gel Use a polar solvent system (e.g., DCM/Methanol). Adding a small amount of acetic acid (~0.5-1%) can improve peak shape by protonating the pyridine nitrogen and competing for active sites on the silica.Pros: Widely available. Cons: High risk of streaking and irreversible adsorption.[11][12]
Neutral Alumina Less acidic than silica, reducing the risk of decomposition. Use similar polar solvent systems as with silica.Pros: Better choice for acid-sensitive compounds.[11] Cons: Resolution may be lower than silica.
Reverse Phase (C18) Use a mixture of water and acetonitrile or methanol, often with a pH buffer or modifier like formic acid or trifluoroacetic acid (TFA).Pros: Good for polar compounds, often provides sharp peaks.[13][16] Cons: Requires removal of large volumes of water; product may be sensitive to lyophilization.[12][14]
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test different stationary phases (silica, alumina) and mobile phase modifiers (e.g., acetic acid, triethylamine) to find conditions where your product has an Rf value of ~0.3 and minimal tailing.[11]

  • Column Packing: Pack the column carefully to avoid air bubbles.

  • Loading: Minimize the amount of crude material loaded relative to the stationary phase. Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica/celite before loading it onto the column.

  • Elution: Run the column with the optimized mobile phase. Collect fractions and analyze them by TLC or LCMS.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure, being careful not to use excessive heat which can promote boroxine formation.

Section 3: Troubleshooting Workflow

When faced with a crude product, a systematic approach is essential. The following flowchart outlines a decision-making process for selecting the appropriate purification strategy.

Caption: Decision flowchart for purification of this compound.

References

Catalyst selection for challenging couplings with (5-Phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Catalyst Selection for Challenging Couplings with (5-Phenylpyridin-3-yl)boronic acid

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that coupling heteroaromatic building blocks is a cornerstone of modern synthesis, yet fraught with unique challenges. This guide is designed to provide in-depth, practical solutions for researchers working with this compound, a substrate known for its capricious nature in Suzuki-Miyaura cross-coupling reactions.

The core difficulty with pyridylboronic acids stems from the Lewis basic nitrogen atom, which can coordinate with and deactivate the palladium catalyst.[1][2] This guide offers a structured approach to overcoming this and other common hurdles, moving from frequently asked questions for rapid problem-solving to a deep-dive troubleshooting guide for persistent issues.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial problems encountered during the Suzuki-Miyaura coupling of this compound.

Q1: My reaction shows no product formation, only starting materials. What are the first things to check?

A1: When a reaction fails completely, the issue often lies with the fundamental components. Perform a systematic check in this order:

  • Catalyst Activity: Ensure your palladium source and phosphine ligand are active. Phosphine ligands are susceptible to oxidation, and palladium precatalysts can degrade.[3] Use reagents from freshly opened containers or consider a more robust, air-stable precatalyst like a Buchwald palladacycle (e.g., XPhos Pd G3).[4]

  • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, halting the catalytic cycle.[3] Ensure your solvents are rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[5][6]

  • Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can slowly degrade on the shelf.

Q2: I'm observing a significant amount of deboronated starting material (5-phenylpyridine). How can I prevent this?

A2: This side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] While 3-pyridyl boronic acids are more stable than their 2-pyridyl counterparts, this pathway can still be significant.[6][8] To mitigate it:

  • Choice of Base: Use milder, non-hydroxide bases. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to stronger bases or aqueous sodium carbonate, as they are less likely to promote protonolysis.[3][9]

  • Anhydrous Conditions: Water is a primary proton source for this side reaction. Using anhydrous solvents and bases can significantly suppress protodeboronation.[3] If a co-solvent is needed for solubility, minimize the amount of water.

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as its corresponding pinacol ester or MIDA boronate. These reagents release the boronic acid slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[3]

Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how is it fixed?

A3: The formation of a biaryl product from two molecules of the boronic acid is typically caused by the presence of oxygen, which facilitates an oxidative coupling pathway.[3]

  • Rigorous Degassing: This is the most effective solution. Degas your solvent by sparging with argon for 15-20 minutes or by using several freeze-pump-thaw cycles.[5]

  • Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes help, but it will not solve the root cause if oxygen is present.[5]

  • Use a Pd(0) Source: Start with a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄, or a precatalyst that rapidly generates Pd(0). This can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) sources like Pd(OAc)₂.[9]

Troubleshooting Guide: A Deeper Dive

If the initial checks in the FAQ section do not resolve your issue, a more systematic approach to optimizing the catalyst system is required. The challenges with this compound are primarily electronic; the pyridine nitrogen acts as a ligand, poisoning the catalyst.

Logical Troubleshooting Workflow

This workflow provides a step-by-step process for diagnosing and solving low-yield reactions.

G start Low or No Yield Observed reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents Start Here conditions Step 2: Scrutinize Reaction Conditions reagents->conditions Reagents OK sub_reagents • Fresh Boronic Acid? • Anhydrous/Degassed Solvent? • High-Purity Base? • Correct Stoichiometry (1.1-1.2 eq BA)? reagents->sub_reagents catalyst Step 3: Re-evaluate Catalyst System conditions->catalyst Conditions OK sub_conditions • Fully Inert Atmosphere (Ar/N2)? • Temperature Too Low/High? • Sufficient Reaction Time? conditions->sub_conditions success Reaction Optimized catalyst->success System Optimized sub_catalyst • Ligand Choice (Bulky/Electron-Rich)? • Pd Precatalyst (Stable/Active)? • Base Choice (K3PO4 / Cs2CO3)? catalyst->sub_catalyst

Caption: A logical workflow for troubleshooting challenging Suzuki couplings.

Problem: Catalyst Inhibition by Pyridine Nitrogen

The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming a stable, off-cycle complex that inhibits catalytic activity. This is the most significant challenge when working with pyridylboronic acids.

G pd0 Pd(0)L2 (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X inhibition Catalyst Poisoning (Off-Cycle) pd0->inhibition Coordination with Pyridine-N pd2_complex Ar-Pd(II)-X(L2) oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + Ar'B(OH)3- pd2_biaryl Ar-Pd(II)-Ar'(L2) transmetal->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Catalyst Regenerated product Ar-Ar' (Product) reductive_elim->product pyridine (5-Phenylpyridin-3-yl)B(OH)2 pyridine->inhibition

Caption: The Suzuki-Miyaura cycle showing the catalyst poisoning pathway.

Solution: Strategic Catalyst and Ligand Selection

To overcome catalyst inhibition, the goal is to use a ligand that binds strongly to palladium and sterically disfavors the binding of the pyridine substrate, while electronically promoting the desired catalytic steps.

  • Ligand Choice is Paramount: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[10][11] Success relies on using bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands).[4] These ligands accelerate the rate-limiting reductive elimination step and stabilize the active catalytic species, preventing deactivation.

  • Palladium Source: Modern palladium precatalysts are designed for stability and high activity. They efficiently generate the active Pd(0) species and are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[10][12]

The following table provides a starting point for catalyst system selection, progressing from standard to highly active systems required for challenging substrates.

Catalyst System ComponentLevel 1: StandardLevel 2: IntermediateLevel 3: High-Activity (Recommended)Rationale & Causality
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃XPhos Pd G3, SPhos Pd G2, RuPhos Pd G2Precatalysts provide a stable source that reliably generates the active Pd(0) catalyst, leading to more reproducible results.[10]
Ligand PPh₃P(t-Bu)₃, PCy₃XPhos, SPhos, RuPhos Bulky, electron-rich biarylphosphine ligands accelerate key catalytic steps and sterically shield the metal center, preventing pyridine coordination.[4][13]
Base Na₂CO₃ (aq)K₂CO₃, KFK₃PO₄, Cs₂CO₃ (anhydrous) Milder, non-nucleophilic bases are crucial to activate the boronic acid without promoting significant protodeboronation.[3][14]
Solvent Toluene/H₂O, Dioxane/H₂OTHF (anhydrous)Dioxane (anhydrous), 2-MeTHF Anhydrous polar aprotic solvents often give the best balance of reagent solubility while minimizing water-driven side reactions.[5][15]
Temperature 80-110 °C60-100 °CRT to 80 °CHighly active catalysts can often run at lower temperatures, improving functional group tolerance and reducing byproduct formation.[10]
Experimental Protocols

The following protocols provide detailed, self-validating methodologies for performing the coupling reaction and for preparing a more stable boronate ester if needed.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol uses a robust Buchwald-type catalyst system, which is highly recommended as a starting point for this challenging substrate.

Materials:

  • Aryl halide (e.g., aryl bromide, 1.0 equiv)

  • This compound (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane (degassed)

  • Schlenk flask or sealed reaction vial, stir bar, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (if solid), this compound, K₃PO₄, and XPhos Pd G3 catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure the complete removal of oxygen.

  • Solvent Addition: Add the degassed, anhydrous 1,4-dioxane via syringe. If the aryl halide is a liquid, add it via syringe at this stage. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): Briefly sparge the reaction mixture with argon for an additional 2-3 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously for 12-24 hours.[5]

  • Monitoring: The reaction progress should be monitored by TLC or LC-MS to determine completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Preparation of this compound pinacol ester

If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is an excellent strategy.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus or molecular sieves

  • Round-bottom flask, condenser, stir bar

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the this compound and pinacol.

  • Solvent: Add anhydrous toluene.

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid is often pure enough to be used directly in the Suzuki coupling reaction (replacing the boronic acid on an equimolar basis) without further purification.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with (5-Phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the use of (5-Phenylpyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions to navigate the complexities of your experiments and enhance your synthetic success.

Introduction: Navigating the Reactivity of a Key Building Block

This compound is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of complex molecular architectures. However, like many heteroaryl boronic acids, its reactivity is nuanced and highly dependent on the reaction conditions. The Lewis basic nitrogen atom of the pyridine ring can influence the catalytic cycle, and the stability of the boronic acid itself is a critical parameter. This guide provides a systematic approach to understanding and optimizing the key factors that govern the success of Suzuki-Miyaura couplings involving this reagent.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

Encountering challenges in cross-coupling reactions is a common aspect of synthetic chemistry. This section provides a structured approach to diagnosing and resolving issues you may encounter when using this compound.

Problem 1: Low to No Product Yield

Low or no conversion of your starting materials is a frequent hurdle. The underlying causes can often be traced back to the catalyst, reagents, or reaction conditions.

Potential Causes & Recommended Solutions:

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Inadequate degassing can lead to catalyst deactivation.

    • Solution: Ensure rigorous degassing of your solvent and the reaction mixture by purging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.[1] Using a Schlenk line or a glovebox for reaction setup is highly recommended.

  • Inefficient Transmetalation: The transfer of the phenyl-pyridyl group from boron to the palladium center is a critical step influenced by the choice of base.

    • Solution: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[1] A screening of bases is often necessary. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[2] For challenging couplings, stronger bases like K₃PO₄ may be required.[1]

  • Poor Reagent Quality: this compound can degrade over time, especially when exposed to air and moisture.

    • Solution: Use freshly purchased or properly stored boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) and using it in the coupling reaction.

Problem 2: Significant Protodeboronation

Protodeboronation is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 3-phenylpyridine. This is a common issue with heteroaryl boronic acids, especially in the presence of water and base.[3]

Potential Causes & Recommended Solutions:

  • Excess Water: While a small amount of water can be beneficial in some Suzuki couplings by aiding in the dissolution of the base, excess water can promote protodeboronation.

    • Solution: If using a biphasic solvent system (e.g., dioxane/water), carefully control the water content. For sensitive substrates, consider using anhydrous solvents.

  • Inappropriate Base: Strong bases can accelerate the rate of protodeboronation.

    • Solution: If protodeboronation is a significant issue, try a milder base such as potassium fluoride (KF) or cesium fluoride (CsF).

  • Prolonged Reaction Time at High Temperatures: Extended exposure to basic conditions at elevated temperatures increases the likelihood of protodeboronation.

    • Solution: Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

Problem 3: Formation of Homocoupled Byproducts

The self-coupling of the boronic acid to form 5,5'-diphenyl-3,3'-bipyridine is another common side reaction.

Potential Causes & Recommended Solutions:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.

    • Solution: As with preventing catalyst deactivation, meticulous degassing of the reaction mixture is crucial.[1]

  • Inefficient Catalytic Cycle: If the cross-coupling is slow, side reactions like homocoupling can become more prevalent.

    • Solution: Optimize the reaction conditions (catalyst, ligand, base, solvent, and temperature) to favor the desired cross-coupling pathway. Using a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents) can also help minimize this side reaction.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of using this compound in Suzuki-Miyaura reactions.

Q1: What is the best general-purpose base to start with for couplings with this compound?

A: For a robust starting point, potassium carbonate (K₂CO₃) is a good initial choice due to its moderate basicity and wide use in Suzuki couplings. However, for less reactive coupling partners (e.g., aryl chlorides), a stronger base like potassium phosphate (K₃PO₄) may be necessary to achieve a reasonable reaction rate.[1]

Q2: Which solvent system is recommended?

A: A mixture of a polar aprotic solvent and water is often effective. A 4:1 to 5:1 mixture of 1,4-dioxane/water or toluene/water is a common starting point.[1] The organic solvent helps to solubilize the organic reagents and the catalyst, while water aids in dissolving the inorganic base. For water-sensitive substrates, anhydrous polar aprotic solvents like DMF or DME can be used.

Q3: How does the pyridine nitrogen affect the reaction?

A: The Lewis basic nitrogen in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can help to mitigate this effect by sterically shielding the metal center.

Q4: How can I assess the stability of my this compound?

A: A simple way to check for degradation is to take a small sample and analyze it by ¹H NMR. The presence of a significant amount of 3-phenylpyridine would indicate protodeboronation. Proper storage under an inert atmosphere in a cool, dark place is essential to maintain its integrity.

Data & Protocols

Recommended Reaction Conditions

The following table provides a summary of recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization will likely be required for specific substrates.

Parameter Recommendation for Aryl Bromides/Iodides Recommendation for Aryl Chlorides Rationale
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) (1-3 mol%)Aryl chlorides are less reactive and require a more active catalytic system to facilitate oxidative addition.
Base K₂CO₃ (2-3 equiv.) or Na₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.)Stronger bases are often needed to promote the catalytic cycle with less reactive aryl chlorides.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)1,4-Dioxane or TolueneAnhydrous conditions may be beneficial for challenging couplings to minimize side reactions.
Temperature 80-100 °C100-120 °CHigher temperatures are generally required to overcome the higher activation energy of C-Cl bond cleavage.
General Experimental Protocol

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe, followed by the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired biaryl product.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)-X Complex OxAdd->Pd(II)Complex Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Pd(II)Complex->Transmetalation DimericComplex Ar-Pd(II)-Ar' Complex Transmetalation->DimericComplex RedElim Reductive Elimination DimericComplex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products CheckReagents Verify Reagent Quality (Boronic Acid, Halide, Solvent) Start->CheckReagents CheckDegassing Ensure Rigorous Degassing CheckReagents->CheckDegassing Reagents OK OptimizeBase Screen Different Bases (e.g., K2CO3, K3PO4, KF) CheckDegassing->OptimizeBase Degassing OK OptimizeSolvent Vary Solvent System (e.g., Dioxane/H2O, Toluene) OptimizeBase->OptimizeSolvent No Improvement Success Improved Yield OptimizeBase->Success Improvement OptimizeCatalyst Change Catalyst/Ligand (e.g., use Buchwald ligands) OptimizeSolvent->OptimizeCatalyst No Improvement OptimizeSolvent->Success Improvement OptimizeTemp Adjust Reaction Temperature OptimizeCatalyst->OptimizeTemp No Improvement OptimizeCatalyst->Success Improvement OptimizeTemp->Success Improvement

Caption: A systematic workflow for troubleshooting Suzuki-Miyaura reactions.

References

Technical Support Center: Use of Boronic Acid Surrogates for (5-Phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the challenges associated with (5-Phenylpyridin-3-yl)boronic acid and its surrogates. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block in their synthetic endeavors. We will address common experimental hurdles in a practical, question-and-answer format, grounded in established chemical principles and field-proven solutions.

Part 1: Understanding the Core Challenge

Q1: I'm having trouble with my Suzuki-Miyaura coupling using this compound. The reaction is low-yielding and inconsistent. Why is this reagent so difficult to work with?

A1: Your experience is a common one and highlights the inherent instability of many heteroaromatic boronic acids, particularly those containing a pyridine ring. The primary issues are:

  • Protodeboronation: The carbon-boron bond in pyridinylboronic acids is highly susceptible to cleavage by acidic protons (including water), especially under the basic and often heated conditions of a Suzuki-Miyaura coupling. This side-reaction cleaves your valuable reagent back to the parent arene (3-phenylpyridine), leading to significantly reduced yields.[1][2]

  • Oligomerization: Boronic acids readily dehydrate to form cyclic trimers known as boroxines.[3][4] While this is an equilibrium process, it means that the exact stoichiometry of the active monomeric boronic acid in your reaction can be uncertain, leading to inconsistent results.[5]

  • Purification Difficulties: Pyridinylboronic acids are polar, often water-soluble, and can be challenging to purify via standard silica gel chromatography, where they may streak or decompose.[6][7] This makes it difficult to ensure the quality of the starting material.

These challenges collectively make direct use of this compound a significant source of experimental irreproducibility. This is precisely why stable surrogates were developed.

Part 2: Selecting the Appropriate Boronic Acid Surrogate

Q2: I want to avoid the problems with the free boronic acid. What are my options for a more stable surrogate, and how do I choose the right one for my experiment?

A2: Using a boronic acid surrogate is the most robust strategy. These "protected" forms of the boronic acid mask its reactive B(OH)₂ group, enhancing stability and handling. The three most common surrogates are Pinacol Esters, Potassium Trifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates.

The choice of surrogate depends on your specific synthetic requirements, such as the need for chromatographic purification, the conditions of subsequent steps, or the desired reactivity profile in the coupling reaction.

Decision Workflow for Surrogate Selection

This diagram provides a logical pathway for selecting the optimal surrogate based on your experimental needs.

G start Start: Need to use (5-Phenylpyridin-3-yl)boron q1 Will the boron-containing intermediate require purification by silica gel chromatography? start->q1 q2 Is the coupling partner an unreactive (e.g., aryl chloride) or challenging substrate? q1->q2 No q3 Is multi-step synthesis planned where the boron moiety must survive harsh, anhydrous conditions? q1->q3 Yes bpin Use Pinacol Ester (Good Stability & Compatibility) q2->bpin No bf3k Use Trifluoroborate (BF₃K) (Good Reactivity, Moderate Stability) q2->bf3k Yes mida Use MIDA Boronate (Highest Stability) q3->mida Yes q3->bpin No

Caption: Decision tree for selecting a boronic acid surrogate.

Comparative Analysis of Surrogates

The table below summarizes the key properties of each surrogate to aid in your selection.

FeatureBoronic AcidPinacol EsterPotassium Trifluoroborate (BF₃K)MIDA Boronate
Stability Low (prone to protodeboronation and boroxine formation)Moderate to High (generally stable to air and chromatography)High (crystalline solids, stable to air and moisture)[8][9][10]Very High (indefinitely stable to air, moisture, and chromatography)[11][12][13]
Handling Poor (often amorphous, hygroscopic, difficult to weigh accurately)Good (often crystalline solids or oils)Excellent (free-flowing, crystalline solids)[5]Excellent (free-flowing, crystalline solids)[12]
Purification Difficult (streaks on silica, requires special methods)[6]Good (amenable to standard silica gel chromatography)Good (can be recrystallized)Excellent (amenable to standard silica gel chromatography)[11]
Coupling Conditions Standard Suzuki-Miyaura (aqueous base)Anhydrous or aqueous conditionsRequires aqueous base for in situ hydrolysis to boronic acid[8]Requires mild aqueous base for slow-release hydrolysis[13][14]
Key Advantage Commercially available, no deprotection step neededGood balance of stability and reactivityHigh reactivity, easy handlingUnparalleled stability, enabling iterative cross-coupling and multi-step synthesis[15][16]
Key Disadvantage Instability leads to poor yields and reproducibilityCan be less reactive than free boronic acidPoor solubility in many organic solventsRequires a specific deprotection step; can be sterically bulky[17]

Part 3: Troubleshooting Experimental Problems

This section addresses specific issues you may encounter during your experiments.

Q3: I switched to (5-Phenylpyridin-3-yl) MIDA boronate, but my Suzuki-Miyaura reaction isn't working at all. What am I doing wrong?

A3: This is a classic issue when transitioning to MIDA boronates. The problem almost certainly lies in the reaction conditions, specifically the deprotection step. The exceptional stability of the MIDA boronate means it will not participate directly in the Suzuki-Miyaura catalytic cycle.[3][16] It must first be hydrolyzed back to the boronic acid in situ.

The Causality: The MIDA ligand forms a dative bond from its nitrogen atom to the boron's empty p-orbital, creating a stable, tetracoordinate boron center. This saturated coordination sphere prevents the transmetalation step with the palladium catalyst.[16]

The Solution: The "Slow-Release" Method You must use a specific set of conditions to facilitate a slow, controlled release of the boronic acid, which is then immediately consumed by the fast-acting palladium catalyst. This prevents the unstable boronic acid from accumulating and decomposing.[13][14]

Critical Parameters:

  • Aqueous Base is Mandatory: The hydrolysis cannot occur under anhydrous conditions.

  • Weak Base is Optimal: A mild base like potassium phosphate (K₃PO₄) is ideal. Strong bases like NaOH can cause rapid deprotection, defeating the purpose of slow release.[13]

  • Solvent System: A mixed solvent system like dioxane/water or THF/water is typically required.

See Protocol 1 for a detailed experimental setup.

MIDA Boronate Activation and Coupling Pathway

G cluster_storage Benchtop Stable / Inert cluster_reaction Reaction Flask mida Stable MIDA Boronate (Chromatography, Air, Moisture Stable) hydrolysis Slow Hydrolysis (e.g., K₃PO₄, H₂O, 60-80 °C) mida->hydrolysis Add to Reaction ba Transient Boronic Acid (Low Concentration) hydrolysis->ba In situ Generation pd_cycle Pd Catalytic Cycle (Fast Consumption) ba->pd_cycle Transmetalation product Desired Biaryl Product pd_cycle->product

Caption: The slow-release mechanism of MIDA boronates.

Q4: I used a potassium trifluoroborate salt, but the reaction is sluggish and gives a low yield. How can I improve it?

A4: While more stable than boronic acids, potassium trifluoroborate (BF₃K) salts are also "prodrugs" that must be converted to the active boronic acid in the reaction mixture.[8] Sluggish reactions are typically due to inefficient hydrolysis.

Troubleshooting Steps:

  • Check Your Base: A sufficient amount of a suitable base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) is required to drive the hydrolysis of the B-F bonds to form the boronic acid or a reactive borate species.

  • Ensure Water is Present: As with MIDA boronates, water is essential for the hydrolysis step. Anhydrous conditions will not work.

  • Solvent Choice: BF₃K salts have poor solubility in non-polar solvents like toluene.[5] Using a more polar solvent system such as dioxane/water, THF/water, or an alcohol co-solvent can dramatically improve results by increasing the concentration of the salt in the solution phase.

  • Temperature: Some more challenging couplings may require higher temperatures (80-100 °C) to ensure both efficient hydrolysis and catalyst turnover.

Q5: My coupling reaction worked, but I'm struggling to remove boron-containing impurities from my final product during purification. What are the best methods?

A5: Removing residual boronic acid, boroxines, or other boron-based byproducts is a frequent purification challenge. Here are several effective, field-proven techniques:

  • Acid/Base Extraction: If your product is stable to pH changes, a simple liquid-liquid extraction can be very effective. After the reaction, dilute the mixture with an organic solvent (e.g., EtOAc, DCM) and wash with an aqueous base (e.g., 1M NaOH). The basic wash will deprotonate the acidic boronic acid, pulling it into the aqueous layer.

  • Diethanolamine Adduct Formation: This is a highly effective method for selectively removing boronic acids.[7] After the main reaction workup, dissolve the crude product in a non-polar solvent mixture (e.g., Et₂O/Hexane). Add diethanolamine. The boronic acid will form a stable, often crystalline adduct that precipitates out of the solution and can be removed by simple filtration. See Protocol 2 .

  • Sorbitol Extraction: In a biphasic system, adding sorbitol to the aqueous layer will complex with the boronic acid, selectively pulling it from the organic layer.[7]

  • Chromatography Tips: If you must use chromatography, boronic acids are known to streak on silica gel. Adding a small amount of a polar modifier like methanol can help, but the best approach is to remove the majority of the boron impurity before loading the column using one of the methods above.[6]

Part 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a MIDA Boronate Surrogate

This protocol is based on the "slow-release" principle established for MIDA boronates.[13]

  • Reagent Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), (5-Phenylpyridin-3-yl)MIDA boronate (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent and Base Addition: Add potassium phosphate (K₃PO₄, 3.0-5.0 equiv) as a solid.

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) for 3-5 cycles.

  • Solvent Addition (Degassed): Add degassed solvent via syringe. A typical ratio is 5:1 dioxane:water to a final concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 60-100 °C) and monitor by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Purification of a Crude Product via Diethanolamine Adduct Precipitation

This protocol is effective for removing boronic acid impurities post-reaction.[7]

  • Initial Workup: Perform a standard aqueous workup of your reaction mixture and concentrate the organic layer to obtain the crude product.

  • Dissolution: Dissolve the crude material in a suitable organic solvent. A mixture of diethyl ether and hexanes (e.g., 1:1) is often effective. Ensure your desired product is soluble.

  • Adduct Formation: Add diethanolamine (1.5-2.0 equivalents relative to the theoretical amount of boronic acid impurity) dropwise to the stirred solution.

  • Precipitation: Stir the mixture at room temperature for 1-2 hours. The diethanolamine-boronic acid adduct will typically form a white precipitate. Cooling the mixture in an ice bath can enhance precipitation.

  • Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the solid precipitate. Wash the filter cake with a small amount of cold solvent.

  • Final Purification: Collect the filtrate, which contains your purified product. Concentrate the filtrate under reduced pressure. Assess purity by NMR or LC-MS and perform further purification (e.g., chromatography) if necessary, now free from the problematic boron impurity.

References

Validation & Comparative

A Senior Scientist's Guide to the NMR Characterization of (5-Phenylpyridin-3-yl)boronic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Keystone for Modern Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, arylboronic acids are indispensable reagents. Their prominence is largely due to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for forging carbon-carbon bonds. Among these crucial building blocks, molecules incorporating both aryl and heteroaryl motifs, such as (5-Phenylpyridin-3-yl)boronic acid, offer chemists a modular approach to construct complex, bioactive scaffolds.

The precise structure and purity of these reagents are paramount for reaction success and reproducibility. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structural elucidation and purity assessment. However, boronic acids present unique challenges that can lead to complex or misleading spectra if not handled with expert care.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying chemical principles and field-proven protocols. We will compare its spectral features to key structural analogs—Phenylboronic acid, Pyridine-3-boronic acid, and 4-Biphenylboronic acid—to provide a comprehensive contextual understanding.

PART 1: The Foundational Challenge—Overcoming Boroxine Formation

A primary hurdle in the NMR analysis of boronic acids is their propensity to undergo dehydration and form cyclic anhydrides known as boroxines. This equilibrium between the monomeric acid and the trimeric boroxine can result in broadened peaks or a confusing mixture of signals in non-coordinating solvents like chloroform-d (CDCl₃), rendering the spectrum difficult to interpret.

The Causality of Solvent Choice: The key to obtaining a clean, monomeric spectrum lies in the choice of a coordinating NMR solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are the solvents of choice. Their lone pair-donating oxygen atoms coordinate to the empty p-orbital of the boron atom, breaking up the boroxine trimer and stabilizing the monomeric boronic acid in solution. This ensures that the observed chemical shifts are representative of the desired molecule, a critical step for trustworthy characterization.

PART 2: In-Depth NMR Analysis of this compound

The analysis was performed in DMSO-d₆ , the recommended solvent for this class of compounds.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Proton LabelPredicted Shift (ppm)MultiplicityCoupling Constant (Hz)Rationale for Prediction
H2 ~8.95dJ ≈ 2.2Located ortho to the pyridine nitrogen, this proton is highly deshielded. It will appear as a doublet due to coupling with H4.
H6 ~8.70dJ ≈ 1.8Also ortho to the nitrogen, but meta to the phenyl group. Expected to be slightly less deshielded than H2. Appears as a doublet from coupling to H4.
H4 ~8.25tJ ≈ 2.0Situated between two deshielding positions (C2 and C6), this proton will be a triplet (or more accurately, a narrow dd) due to coupling with H2 and H6.
B(OH)₂ ~8.20s (broad)-The acidic protons of the boronic acid group are typically broad and their chemical shift is concentration-dependent. They readily exchange with trace water in the solvent.
H2'/H6' ~7.75dJ ≈ 7.5Protons on the phenyl ring ortho to the pyridine linkage. They are deshielded by the aromatic current and the electronegativity of the pyridine ring.
H4' ~7.50tJ ≈ 7.5The para proton on the phenyl ring, coupled to both meta protons (H3'/H5'), resulting in a triplet.
H3'/H5' ~7.42tJ ≈ 7.5The meta protons on the phenyl ring, coupled to both ortho and para protons, appearing as a triplet (or more complex multiplet).
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
Carbon LabelPredicted Shift (ppm)Rationale for Prediction
C6 ~151.0Carbon adjacent to nitrogen, highly deshielded.
C2 ~148.5Carbon adjacent to nitrogen, also highly deshielded.
C4 ~140.0Deshielded due to its position between two electropositive carbons (relative to N).
C1' ~137.5Quaternary carbon of the phenyl ring attached to the pyridine.
C5 ~135.0Phenyl-substituted carbon on the pyridine ring.
C2'/C6' ~129.5Phenyl ring carbons ortho to the pyridine substituent.
C4' ~129.0Phenyl ring carbon para to the pyridine substituent.
C3'/C5' ~127.5Phenyl ring carbons meta to the pyridine substituent.
C3 Not ObservedThe carbon atom directly bonded to boron (ipso-carbon) often exhibits extreme broadening due to quadrupolar relaxation from the ¹¹B nucleus and is typically not observed in standard ¹³C NMR spectra.[1]

PART 3: A Comparative Guide to Arylboronic Acid Analogs

Understanding the spectral features of this compound is enhanced by comparing it to simpler, related structures. This comparison highlights the electronic effects of the substituents and provides a reference for identifying key structural motifs. All data are for spectra acquired in DMSO-d₆.

CompoundKey ¹H NMR Features (ppm)Key ¹³C NMR Features (ppm)
This compound Pyridine: H2 (~8.95), H6 (~8.70), H4 (~8.25)Phenyl: H2'/6' (~7.75)Pyridine: C2 (~148.5), C6 (~151.0)Phenyl: C2'/6' (~129.5), C1' (~137.5)
Phenylboronic acid Aromatic: ~7.8 (ortho), ~7.4 (meta/para)B(OH)₂: ~8.0 (broad s)[2]Aromatic: ~134 (ortho), ~131 (para), ~128 (meta)C-B: Not observed[2]
Pyridine-3-boronic acid Pyridine: ~8.8 (H2), ~8.6 (H6), ~8.1 (H4), ~7.4 (H5)Pyridine: ~152 (C2), ~148 (C6), ~140 (C4), ~124 (C5)
4-Biphenylboronic acid (Pinacol Ester) Ring A (with Boron): ~7.9 (ortho), ~7.7 (meta)Ring B: ~7.7 (ortho'), ~7.5 (para'), ~7.4 (meta')[3]Ring A (with Boron): ~141 (C4), ~135 (C2/6)Ring B: ~143 (C1'), ~129 (C4'), ~128 (C3'/5'), ~120 (C2'/6')[3]

Comparative Insights:

  • Effect of the Phenyl Group: Comparing Pyridine-3-boronic acid to the target molecule, the introduction of the phenyl group at C5 will cause a slight upfield shift of the adjacent H4 and H6 protons due to anisotropic shielding effects.

  • Effect of the Pyridine Ring: Comparing Phenylboronic acid to the target molecule, the protons on the phenyl ring of the target molecule (H2'/H6') are slightly more deshielded due to the electron-withdrawing nature of the attached pyridine ring.

  • Complexity: The spectrum of this compound is inherently more complex than that of Phenylboronic acid or Pyridine-3-boronic acid, but the signals remain well-resolved and assignable, especially in the downfield aromatic region.

PART 4: A Self-Validating Experimental Protocol

This protocol is designed to yield high-quality, reproducible NMR spectra for arylboronic acids, ensuring data integrity.

Objective: To acquire ¹H and ¹³C NMR spectra of an arylboronic acid sample, ensuring the compound is in its monomeric form.

Materials:

  • Arylboronic acid sample (5-10 mg)

  • DMSO-d₆ (≥99.8% D), stored over molecular sieves

  • High-precision analytical balance

  • Clean, dry NMR tube (Quartz tubes are recommended for ¹¹B NMR to avoid background signals from borosilicate glass, but high-quality borosilicate is acceptable for ¹H/¹³C).[4]

  • NMR Spectrometer (≥400 MHz recommended)

Methodology:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the arylboronic acid directly into a clean, dry vial. b. Using a pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. c. Gently vortex or sonicate the sample until it is fully dissolved. A clear, particulate-free solution is required. d. Transfer the solution into the NMR tube.

  • Instrument Setup & Shimming: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow, symmetrical solvent peak.

  • ¹H NMR Acquisition: a. Load standard proton acquisition parameters. b. Set the spectral width to cover a range from approximately -1 to 12 ppm. c. Use a 30° or 45° pulse angle to ensure quantitative reliability if needed, though a 90° pulse is standard for routine spectra. d. Set the number of scans (NS) to 16 or 32 for a sufficient signal-to-noise ratio (S/N). e. Set the relaxation delay (D1) to at least 2 seconds to allow for full relaxation of the protons. f. Acquire the spectrum.

  • ¹³C NMR Acquisition: a. Load standard proton-decoupled carbon acquisition parameters (e.g., zgpg30). b. Set the spectral width to cover a range from approximately 0 to 180 ppm. c. Set the number of scans to 1024 or higher, as ¹³C is much less sensitive than ¹H. d. Set the relaxation delay (D1) to 2 seconds. e. Acquire the spectrum.

  • Data Processing & Validation: a. Apply Fourier transformation to the acquired FIDs. b. Perform phase correction and baseline correction. c. Calibrate the spectra. For ¹H, reference the residual DMSO peak to 2.50 ppm. For ¹³C, reference the DMSO-d₆ septet to 39.52 ppm. d. Integrate the ¹H NMR signals. The relative integrals should correspond to the number of protons in each environment. e. Compare the observed peaks to the predicted chemical shifts and multiplicities. The data is validated if the observed spectrum is consistent with the expected structure and free of significant impurities.

PART 5: Visualization of the NMR Workflow

The following diagram illustrates the logical flow of the NMR characterization process, from initial problem to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation problem Problem: Need to verify structure of This compound hypothesis Hypothesis: Boroxine formation in CDCl3 problem->hypothesis Identify Challenge solvent_choice Solution: Choose coordinating solvent (DMSO-d6) hypothesis->solvent_choice Propose Solution dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 solvent_choice->dissolve Implement acquire_H1 Acquire 1H Spectrum (NS=16, D1=2s) dissolve->acquire_H1 acquire_C13 Acquire 13C Spectrum (NS=1024, D1=2s) acquire_H1->acquire_C13 process Process Spectra (FT, Phase, Baseline) acquire_C13->process calibrate Calibrate to Solvent (1H: 2.50, 13C: 39.52 ppm) process->calibrate assign Assign Peaks & Compare to Prediction/Analogs calibrate->assign conclusion Conclusion: Structure Verified, Purity Assessed assign->conclusion Validate

Caption: Logical workflow for the NMR characterization of arylboronic acids.

Conclusion

The NMR characterization of this compound is straightforward and unambiguous when the correct experimental conditions are employed. The use of a coordinating solvent such as DMSO-d₆ is essential to prevent boroxine formation and obtain a clean spectrum of the monomeric species. The predicted ¹H and ¹³C NMR spectra show distinct, well-resolved signals in the aromatic region that are consistent with the proposed structure and the electronic effects of the constituent phenyl and pyridyl rings. By comparing these spectral features to simpler analogs, researchers can gain high confidence in their structural assignments, ensuring the quality and reliability of these critical reagents for applications in drug discovery and materials science.

References

Comparing reactivity of (5-Phenylpyridin-3-yl)boronic acid with other isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of (5-Phenylpyridin-3-yl)boronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the structural and electronic factors governing the reactivity of this compound in comparison to its key isomers. This document moves beyond simple protocols to explain the causal relationships behind experimental outcomes, offering field-proven insights into optimizing palladium-catalyzed cross-coupling reactions for the synthesis of complex phenylpyridine scaffolds.

Introduction: The Strategic Importance of Phenylpyridine Boronic Acids

Phenylpyridine scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous biologically active molecules and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing the requisite C-C bonds, valued for its mild conditions and broad functional group tolerance.[1][2][3] The choice of the organoboron reagent is critical, and phenylpyridine boronic acids are versatile building blocks for this purpose.[4]

However, not all isomers of phenylpyridine boronic acid exhibit the same reactivity. The relative positions of the nitrogen atom, the phenyl substituent, and the boronic acid group create a nuanced interplay of electronic and steric effects that profoundly influence reaction kinetics and yields. This guide focuses on comparing this compound with its structural isomers, providing a framework for rational substrate selection and reaction design.

Structural Isomers and the Foundation of Reactivity

The primary isomers of concern are those where the boronic acid is at the 3-position of the pyridine ring, while the phenyl group's position varies. The location of the pyridine nitrogen relative to the C-B bond is the most critical determinant of the molecule's electronic character and steric profile.

G cluster_0 This compound cluster_1 (2-Phenylpyridin-3-yl)boronic acid cluster_2 (4-Phenylpyridin-3-yl)boronic acid cluster_3 (6-Phenylpyridin-3-yl)boronic acid node5 node5 node2 node2 node4 node4 node6 node6

Caption: Key structural isomers of Phenylpyridin-3-yl-boronic acid.

Core Principles: Electronic and Steric Effects on Reactivity

The efficiency of a Suzuki-Miyaura coupling is largely dictated by the rates of its key catalytic steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The structure of the boronic acid partner primarily impacts the transmetalation step, where the organic moiety is transferred from boron to the palladium center.

Electronic Effects: The Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deactivation of the ring towards electrophilic substitution through both inductive and resonance effects.[5] This electron-withdrawing nature reduces the nucleophilicity of the ipso-carbon (the carbon bonded to boron), which can slow the transmetalation rate.

  • This compound: The nitrogen is meta to the C-B bond. Its electron-withdrawing effect is primarily inductive. This results in moderate deactivation at the 3-position, striking a balance between stability and reactivity.

  • (4-Phenylpyridin-3-yl)boronic acid: The nitrogen is para to the C-B bond. This position experiences the strongest deactivation due to a combination of inductive and resonance effects, which can make it a less effective nucleophile in the transmetalation step.[5]

  • (2- & 6-Phenylpyridin-3-yl)boronic acid: The nitrogen is ortho to the C-B bond. This leads to a strong inductive electron withdrawal. Furthermore, the nitrogen's lone pair can coordinate to the palladium catalyst. While this can sometimes be beneficial, it can also lead to catalyst inhibition or stabilization of unproductive intermediates, complicating the reaction.[6] The synthesis and coupling of 2-pyridyl boron reagents are known to be challenging due to instability and poor reactivity.[6][7]

Steric Hindrance: A Major Kinetic Barrier

Steric bulk around the boronic acid group can significantly impede the approach of the palladium complex, creating a kinetic barrier for transmetalation.[8][9][10] This is often a more decisive factor than electronics in determining the overall reaction rate for these isomers.

  • (2- & 6-Phenylpyridin-3-yl)boronic acid: These isomers are the most sterically hindered. The boronic acid is flanked by the pyridine nitrogen on one side and a bulky phenyl group on the other. This "di-ortho" substitution pattern presents a formidable steric challenge, often requiring specialized, bulky phosphine ligands (e.g., Buchwald-type ligands) and higher temperatures to achieve reasonable conversion.[8][9]

  • This compound: This isomer exhibits significantly less steric hindrance. The phenyl group is remote from the boronic acid, and the adjacent positions (4 and 2) are occupied by hydrogens. This open environment allows for easier access by the palladium catalyst.

  • (4-Phenylpyridin-3-yl)boronic acid: Sterically, this isomer is similar to the 5-phenyl isomer, with hydrogens at the adjacent positions, making it relatively unhindered.

Comparative Reactivity Summary

Based on the interplay of the factors discussed, a predicted reactivity trend can be established.

IsomerKey Electronic FactorKey Steric FactorPredicted Relative Reactivity
This compound Moderate inductive deactivation (meta-N)Low: Phenyl group is remoteHigh
(4-Phenylpyridin-3-yl)boronic acid Strong resonance & inductive deactivation (para-N)Low: Phenyl group is remoteModerate to High
(6-Phenylpyridin-3-yl)boronic acid Strong inductive deactivation; potential for N-Pd coordination (ortho-N)Very High: Flanked by N and Phenyl groupLow
(2-Phenylpyridin-3-yl)boronic acid Strong inductive deactivation; potential for N-Pd coordination (ortho-N)Very High: Flanked by N and Phenyl groupLow

This compound generally emerges as the most reactive and versatile isomer. It presents a favorable combination of moderate electronic deactivation and minimal steric hindrance, facilitating a smoother transmetalation step under standard Suzuki-Miyaura conditions. The 2- and 6-isomers are significantly more challenging substrates due to severe steric congestion.

G cluster_reactivity Factors Influencing Reactivity cluster_outcome Impact on Suzuki-Miyaura Coupling cluster_isomers Isomer Comparison Steric Steric Hindrance Rate Reaction Rate & Yield Steric->Rate High hindrance decreases rate Electronic Electronic Effects Electronic->Rate Strong e--withdrawal decreases rate Iso_5 5-Phenyl Iso_5->Steric Low Iso_5->Electronic Moderate Iso_4 4-Phenyl Iso_4->Steric Low Iso_4->Electronic High Iso_2_6 2- & 6-Phenyl Iso_2_6->Steric Very High Iso_2_6->Electronic High

Caption: Interplay of steric and electronic effects on isomer reactivity.

A Validated Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a robust, self-validating system for the coupling of a phenylpyridine boronic acid with an aryl bromide. The rationale behind each component choice is explained to ensure technical accuracy and reproducibility.

Materials and Reagents
  • Aryl Bromide (1.0 mmol, 1.0 eq)

  • Phenylpyridine boronic acid isomer (1.2 mmol, 1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

  • Standard Schlenk line and oven-dried glassware

Step-by-Step Methodology
  • Reaction Setup (The "Why"): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylpyridine boronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.[1]

    • Expertise & Experience: Using a slight excess (1.2 eq) of the boronic acid helps to drive the reaction to completion and compensates for any potential homocoupling or protodeboronation side reactions.[2] The catalyst system of Pd(OAc)₂ and SPhos is highly effective for challenging heteroaryl couplings, as the bulky, electron-rich SPhos ligand promotes the formation of the active Pd(0) species and facilitates both oxidative addition and reductive elimination.[1]

  • Inert Atmosphere (The "Why"): Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times.

    • Trustworthiness: This step is critical for a self-validating system. The active Pd(0) catalyst and the phosphine ligand are sensitive to oxygen and will be readily oxidized, rendering the catalyst inactive. Ensuring an oxygen-free environment is paramount for reproducibility and achieving high yields.[1][11]

  • Solvent Addition (The "Why"): Add anhydrous 1,4-dioxane followed by degassed water via syringe.

    • Expertise & Experience: The solvent system is biphasic. Dioxane is chosen for its ability to dissolve the organic coupling partners and the catalyst complex. Water is essential for dissolving the inorganic base (Cs₂CO₃), which is necessary to activate the boronic acid by converting it to a more nucleophilic boronate species, thus facilitating the transmetalation step.[1][12]

  • Reaction Execution (The "Why"): Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

    • Trustworthiness: Elevated temperature is often required to overcome the activation energy for the coupling of heteroaryl halides, particularly for the more challenging boronic acid isomers. Vigorous stirring is necessary to ensure efficient mixing of the biphasic system.[1][11]

  • Monitoring and Work-up (The "Why"): Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

    • Authoritative Grounding: Systematic monitoring provides real-time data on reaction conversion, preventing unnecessary heating and potential byproduct formation. The aqueous work-up removes the inorganic base and salts.[1]

  • Purification (The "Why"): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Trustworthiness: This final step ensures the isolation of the desired product in high purity, which is essential for accurate yield calculation and for the use of the material in subsequent applications, particularly in drug development.[13]

Caption: A validated experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The reactivity of phenylpyridine boronic acid isomers in Suzuki-Miyaura cross-coupling is a direct function of the pyridine nitrogen's position relative to the boronic acid group. This positioning dictates a critical balance between electronic deactivation and steric hindrance.

  • (2- and 6-Phenylpyridin-3-yl)boronic acids are challenging substrates due to severe steric hindrance, which kinetically impedes the crucial transmetalation step.

  • (4-Phenylpyridin-3-yl)boronic acid is sterically accessible but electronically deactivated, potentially requiring more forcing conditions.

  • This compound represents a synthetically advantageous isomer, offering an optimal balance of low steric hindrance and moderate electronic deactivation. This makes it a highly reliable and reactive building block for the synthesis of complex molecules in pharmaceutical and materials science research.

Understanding these fundamental structure-reactivity relationships empowers researchers to make informed decisions in substrate selection and to rationally design robust and efficient synthetic routes.

References

A Researcher's Guide to Suzuki Coupling: (5-Phenylpyridin-3-yl)boronic Acid vs. Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl scaffolds crucial to pharmaceutical and materials science.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation. This guide provides an in-depth comparison of two commonly employed reagents for introducing the 5-phenylpyridin-3-yl moiety: the free boronic acid and its corresponding pinacol ester.

This analysis moves beyond a simple statement of pros and cons to explore the fundamental chemical principles, supported by experimental data, that govern their performance in the palladium-catalyzed catalytic cycle. For researchers engaged in drug development and process chemistry, understanding this trade-off between reactivity and stability is paramount for rational reaction design and optimization.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between a boronic acid and its pinacol ester derivative lies in a delicate balance between chemical stability and kinetic reactivity.[2]

  • (5-Phenylpyridin-3-yl)boronic Acid : This reagent is characterized by its higher intrinsic reactivity. The Lewis acidic nature of the boronic acid facilitates the crucial transmetalation step with the palladium catalyst.[3] However, this reactivity comes at the cost of stability. Boronic acids, particularly heteroaromatic ones, are susceptible to several decomposition pathways, including protodeboronation (loss of the boron group) under aqueous basic conditions and the formation of cyclic trimer anhydrides known as boroxines upon dehydration.[4] This instability can complicate storage, handling, and lead to diminished yields and the formation of impurities.[4]

  • This compound Pinacol Ester : The pinacol ester is formed by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This creates a five-membered dioxaborolane ring that sterically shields the boron atom.[5] This protection confers significantly enhanced stability, making the pinacol ester derivative a robust, often crystalline solid that is easier to handle, purify via standard silica gel chromatography, and store for extended periods with minimal degradation.[6] The trade-off for this stability is generally a reduced reaction rate compared to the free acid.[7]

The prevailing understanding is that under the aqueous basic conditions typical of many Suzuki couplings, the pinacol ester can undergo slow, in-situ hydrolysis to release the more reactive boronic acid. This "slow-release" mechanism can be advantageous, maintaining a low, steady concentration of the active reagent and minimizing side reactions like homocoupling.[6]

Mechanistic Implications in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] The choice between the boronic acid and its pinacol ester directly impacts the efficiency of the transmetalation step.

Suzuki_Mechanism ArX ArX OxAdd OxAdd ArX->OxAdd Boron Boron Transmetal Transmetal Boron->Transmetal Product Product Transmetal->Product  Product  Formation Base Base Base->Transmetal caption Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition : A Pd(0) complex inserts into the aryl halide (Ar-X) bond to form a Pd(II) species. This step is generally considered the rate-limiting step for less reactive halides like aryl chlorides.[8]

  • Transmetalation : The organic group (Ar') from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid or ester by a base to form a more nucleophilic boronate species [-B(OH)₃]⁻.[1]

  • Reductive Elimination : The two organic fragments (Ar and Ar') are eliminated from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[8]

Kinetic studies have shown that sterically hindered esters, like the pinacol ester, can be less reactive because the bulk around the boron atom impedes the formation of the necessary palladium-boronate intermediate complex required for efficient transmetalation.[9] In one comparative study, the time to product formation was significantly longer for a pinacol ester (~5.5 h) compared to its parent boronic acid (~1.2 h) under specific stoichiometric conditions.[9] This highlights the kinetic penalty paid for the enhanced stability of the ester.

Performance Comparison: Experimental Insights

FeatureThis compoundThis compound Pinacol Ester
Stability & Handling Lower. Prone to protodeboronation and boroxine formation. May require storage under inert atmosphere.[4]High. Typically a stable, crystalline solid. Amenable to long-term storage and easier to handle and weigh accurately.[6]
Purification Challenging. High polarity can make chromatographic purification difficult.Straightforward. Generally stable to standard silica gel column chromatography.
Reactivity Higher. Generally leads to faster reaction times and may require milder conditions.[3][7]Lower. May require higher temperatures, longer reaction times, or more active catalyst systems.[9]
Common Side Reactions Protodeboronation, leading to formation of phenylpyridine. Homocoupling of the boronic acid.[8]Slower in-situ hydrolysis can minimize side reactions by maintaining a low concentration of the active boronic acid.
Typical Use Case Rapid screenings, reactions where high reactivity is essential and the reagent can be used fresh.Multi-step syntheses, scale-up operations, and when reagent purity and stability are paramount.

Table 1. Qualitative Performance Comparison.

Studies involving the Suzuki coupling of various pyridyl boronic acids and esters consistently demonstrate the higher reactivity of the free acids. For example, in a study coupling various heteroaryl boronic acids and esters with pyridine-2-sulfonyl fluoride, the authors explicitly note that "The increased reactivities of boronic acids compared to pinacol boronic esters have been reported before".[7][10] Their results with 3- and 4-pyridyl boronic esters showed modest yields, underscoring that while stable, esters are not always as efficient as their acid counterparts.[7]

Recommended Experimental Protocols

The choice of protocol depends on the selected boron reagent. The following are robust, well-documented starting points that can be optimized for specific substrates.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Inert Atmosphere) Reagents 2. Add Reagents (Aryl Halide, Boron Reagent, Catalyst, Base) Setup->Reagents Solvent 3. Add Solvent & Degas Reagents->Solvent React 4. Heat Reaction (Monitor by TLC/LC-MS) Solvent->React Workup 5. Aqueous Work-up (Quench, Extract) React->Workup Purify 6. Purification (Column Chromatography) Workup->Purify caption Fig 2. General Experimental Workflow for Suzuki Coupling.

Protocol 1: Using this compound

This protocol is adapted from established procedures for coupling aryl halides with arylboronic acids, emphasizing conditions that mitigate the instability of the free acid.[8][11]

Materials:

  • Aryl Halide (e.g., 5-Bromo-N-phenylpyridin-3-amine) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 mixture, ~0.1 M concentration)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of water.

  • Degassing: Thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Using this compound Pinacol Ester

This protocol uses conditions often employed for the more stable but less reactive pinacol esters, which may benefit from a more active catalyst system and slightly higher temperatures.[7][10]

Materials:

  • Aryl Halide (e.g., Pyridine-2-sulfonyl fluoride) (1.0 equiv)

  • This compound Pinacol Ester (1.5 equiv)

  • Palladium Catalyst: Pd(dppf)Cl₂ (10 mol%)

  • Base: Na₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 mixture, ~0.3 M concentration)

Procedure:

  • Reaction Setup: In a sealed vial, combine the aryl halide (0.3 mmol), this compound pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).

  • Solvent Addition: Add 0.8 mL of 1,4-dioxane and 0.2 mL of water.

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary depending on the halide's reactivity.

  • Work-up: Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water. Filter through a pad of celite to remove palladium black. Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The selection between this compound and its pinacol ester is a strategic decision based on the specific goals of the synthesis.

Choose this compound when:

  • High reactivity and rapid reaction times are the primary goal.

  • The reagent is freshly prepared or has been stored under strictly inert conditions.

  • Reaction conditions can be carefully controlled to minimize decomposition.

Choose this compound Pinacol Ester when:

  • Stability, ease of handling, and long-term storage are critical, especially in a process or medicinal chemistry setting.

  • High purity of the starting material is essential for reproducible results.

  • The reaction is part of a multi-step synthesis where the boron reagent must endure various conditions or prolonged storage.

For most applications in drug discovery and development, the enhanced stability and reliability of the pinacol ester make it the superior choice, despite its potentially lower reactivity. The operational convenience, amenability to purification, and predictable quality often outweigh the need for shorter reaction times, leading to more robust and scalable synthetic routes.

References

A Senior Application Scientist's Guide to Catalyst Selection for (5-Phenylpyridin-3-yl)boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Pyridyl Scaffolds

The synthesis of biaryl structures containing a pyridine ring is a cornerstone of modern medicinal chemistry and materials science. Molecules built around the N-phenyl-5-arylpyridin-3-amine scaffold, for which (5-Phenylpyridin-3-yl)boronic acid is a key precursor, are integral to the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for forging the critical carbon-carbon bond in these structures, valued for its high efficiency and broad functional group tolerance.[1]

However, the use of heteroaromatic boronic acids, particularly those containing a pyridine moiety, introduces a unique set of challenges that can hinder reaction success. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or complete deactivation—a phenomenon often referred to as catalyst poisoning.[2][3][4] Furthermore, these substrates are frequently susceptible to a competitive decomposition pathway known as protodeboronation, where the carbon-boron bond is cleaved by a proton source under the basic conditions required for the reaction.[5][6][7]

Selecting the optimal catalyst system is therefore not merely a matter of choice, but a critical determinant of success. This guide provides a head-to-head comparison of leading catalyst systems, grounded in mechanistic principles and experimental data, to empower researchers to overcome these challenges and efficiently synthesize these valuable compounds.

The Catalytic Cycle: A Point of Vulnerability

The efficacy of any catalyst system is best understood through the lens of the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The active catalyst, a Pd(0) species, initiates the cycle by inserting into the carbon-halide bond of the electrophile. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base) to form a diaryl-palladium(II) intermediate. Finally, reductive elimination expels the desired biaryl product and regenerates the active Pd(0) catalyst.[9]

The pyridine nitrogen poses a significant threat to this elegant cycle. It can act as a competitive ligand, coordinating to the Pd(II) intermediate and impeding the crucial transmetalation or reductive elimination steps, thereby stalling the reaction.[2][6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poisoning Inhibition Pathway Pd0 L-Pd(0)-L (Active Catalyst) PdII_Aryl L-Pd(II)(Ar)-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Diaryl L-Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Diaryl Transmetalation (Ar'-B(OH)₂ + Base) Poisoned_Complex Py-Pd(II) Complex (Inactive) PdII_Aryl->Poisoned_Complex Pyridine Coordination PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product

Figure 1: The Suzuki-Miyaura catalytic cycle and the inhibitory pathway caused by pyridine coordination.

Head-to-Head Catalyst Comparison

The evolution of palladium catalysis has moved from simple palladium salts mixed with ligands in situ to highly sophisticated, air- and moisture-stable precatalysts that offer superior performance and reproducibility.[2] For a challenging substrate like this compound, the choice centers on modern systems designed to favor the productive catalytic cycle over catalyst deactivation.

Catalyst System ClassKey Examples & LigandsMechanism of Action & AdvantagesDisadvantages & ConsiderationsSuitability for Pyridine Boronic Acids
Traditional Systems Pd(PPh₃)₄, Pd(OAc)₂ + PPh₃Simple and inexpensive palladium sources.[10]Prone to catalyst poisoning by pyridine nitrogen. Often requires higher temperatures and catalyst loadings. Can be sensitive to air and moisture.Low. Generally inefficient for electron-deficient and Lewis basic heteroaryls. Often results in low yields or failed reactions.[3][11]
Buchwald Biaryl Phosphines Ligands: XPhos, SPhos, RuPhosPrecatalysts: XPhos G3 PalladacycleBulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[12] The steric bulk shields the Pd center, preventing inhibitory pyridine coordination.[3] Precatalysts are air- and moisture-stable.[2]Higher cost compared to traditional systems. Ligand choice may require screening for optimal results.Excellent. Widely demonstrated to be highly effective for coupling various pyridine boronic acids, overcoming issues of catalyst inhibition and promoting rapid reaction rates that outpace protodeboronation.[3][11][13]
N-Heterocyclic Carbenes (NHCs) Ligands: IPr, SImesPrecatalysts: PEPPSI™-IPrStrong σ-donating ligands form very stable bonds with palladium, creating robust and highly active catalysts.[9] PEPPSI precatalysts are exceptionally stable and easy to handle.[2]The very stable Pd-NHC bond can sometimes slow the final reductive elimination step compared to phosphine systems.Very Good to Excellent. NHC-ligated catalysts are highly effective for many challenging couplings, including those with heteroaryl substrates. Their thermal stability is a significant advantage.[2]
Herrmann-Beller Palladacycles Di(adamantyl)-n-butylphosphin (cataCXium® A) basedPre-formed, stable Pd(II) palladacycles that readily generate the active Pd(0) species. Known for high thermal stability and efficiency at low catalyst loadings.[14]Primarily associated with specific phosphine ligands; may have a slightly narrower scope for the most challenging substrates compared to the latest generation Buchwald systems.Good. These were among the first highly active catalysts for challenging couplings and remain a viable option, particularly in process chemistry settings due to their stability.

Recommended Experimental Protocols

To provide a practical comparison, we present two robust, starting-point protocols for the coupling of an aryl bromide with this compound. These protocols utilize state-of-the-art precatalysts that are designed for high performance with challenging substrates.

Experimental_Workflow cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis start Weigh Reactants: - Aryl Halide - Boronic Acid - Precatalyst - Base add_solvents Add Degassed Solvent(s) start->add_solvents heat Heat to Reaction Temp. add_solvents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Aqueous/Organic Extraction quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Figure 2: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.[1]

Protocol 1: Coupling Using a Buchwald G3 Palladacycle

This protocol leverages a third-generation Buchwald precatalyst, which is highly active and user-friendly.[2]

  • Materials:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

    • XPhos G3 Palladacycle (0.01-0.02 mmol, 1-2 mol%)

    • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane or Toluene/Water mixture (e.g., 4:1 ratio, 0.1-0.2 M concentration)

  • Procedure:

    • To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide, this compound, XPhos G3 Palladacycle, and potassium phosphate.

    • Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Using a syringe, add the previously degassed solvent(s).

    • Place the reaction mixture in a preheated oil bath at 80-100 °C.

    • Stir vigorously and monitor the reaction's progress by TLC or LC-MS.[1]

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling Using a PEPPSI™-IPr Catalyst

This protocol utilizes a stable and powerful NHC-based precatalyst.[2]

  • Materials:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • This compound (1.2 mmol, 1.2 equiv)

    • PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

    • Anhydrous THF or t-Amyl alcohol

  • Procedure:

    • In a reaction vessel equipped with a magnetic stir bar, combine the aryl bromide, this compound, PEPPSI™-IPr catalyst, and the base.

    • Seal the vessel and purge with an inert atmosphere.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 60-80 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.[12]

    • After the reaction is complete, cool to room temperature and quench with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Troubleshooting and Final Recommendations

When coupling challenging substrates, unexpected results can occur. Below are common issues and solutions:

  • Problem: Low or No Conversion.

    • Cause: Inactive catalyst or oxygen contamination.[12]

    • Solution: Ensure solvents are rigorously degassed. Use a fresh batch of a modern precatalyst like a Buchwald G3 or PEPPSI system, which are more robust. Screen a stronger base like K₃PO₄ or Cs₂CO₃.[7]

  • Problem: Significant Protodeboronation.

    • Cause: Presence of water or other protic species leading to C-B bond cleavage.[7]

    • Solution: Use rigorously dried, anhydrous solvents and reagents. Employ a highly active catalyst system (as in the protocols above) to ensure the rate of cross-coupling is much faster than the rate of decomposition. In some cases, converting the boronic acid to a more stable pinacol or MIDA boronate ester can be beneficial.[5][15]

  • Problem: Formation of Phenylated Byproducts.

    • Cause: In systems using triarylphosphine ligands (like PPh₃), a phenyl group from the ligand can sometimes be transferred instead of the desired aryl group from the boronic acid.[16]

    • Solution: This is less common with modern dialkylbiaryl phosphine ligands (e.g., XPhos) or NHC ligands. If observed, switching to one of these advanced systems is the most effective solution.

For the Suzuki-Miyaura coupling of this compound, conventional catalysts like Pd(PPh₃)₄ are often inadequate due to catalyst inhibition and slow reaction rates. The clear catalysts of choice are modern, well-defined precatalyst systems. Buchwald biaryl phosphine-ligated palladacycles (e.g., XPhos G3) and PEPPSI-type NHC precatalysts (e.g., PEPPSI-IPr) consistently provide the best performance. Their design directly counters the primary failure modes associated with pyridine-containing substrates: the bulky, electron-rich ligands prevent catalyst poisoning and promote rapid C-C bond formation, outcompeting the destructive protodeboronation pathway. By leveraging these advanced catalytic tools, researchers can confidently and efficiently access the complex pyridyl-containing scaffolds vital to drug discovery and development.

References

A Comparative Guide to the Synthesis of (5-Phenylpyridin-3-yl)boronic Acid: Optimizing Yield Through Solvent System Selection

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

(5-Phenylpyridin-3-yl)boronic acid is a pivotal building block in contemporary drug discovery and development, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. The efficiency of its synthesis, particularly the yield, is of paramount importance for both economic and environmental sustainability in pharmaceutical manufacturing. The choice of solvent system in the cornerstone of its synthesis, the Suzuki-Miyaura cross-coupling reaction, is a critical parameter that profoundly influences the reaction outcome. This guide provides an in-depth comparison of various solvent systems for the synthesis of this compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

The Crucial Role of Solvents in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1] The reaction mechanism is a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The solvent plays a multifaceted role throughout this cycle. It must effectively dissolve reactants with varying polarities, including the organohalide, the boronic acid, the palladium catalyst, and the base.[4] Furthermore, the solvent can influence the stability of catalytic intermediates, the rate of each step in the catalytic cycle, and even the selectivity of the reaction.[4][5][6]

Less polar solvents like toluene and 1,4-dioxane are often paired with catalysts such as Pd(PPh₃)₄, while highly polar solvents may be more suitable for ionic pre-catalysts.[4] The use of aqueous or biphasic systems has also gained traction due to economic and environmental advantages, accommodating a broader range of water-soluble reagents and bases.[1]

Comparative Analysis of Solvent Systems

The synthesis of this compound typically involves the coupling of a dihalopyridine with phenylboronic acid, followed by a borylation step. The choice of solvent in the initial Suzuki-Miyaura coupling significantly impacts the yield of the phenylpyridine intermediate, which in turn affects the overall yield of the final boronic acid product.

Below is a comparative summary of reported yields for Suzuki-Miyaura reactions, which are foundational for the synthesis of the target molecule, in different solvent systems. While specific data for this compound is compiled from various sources, the trends are broadly applicable to the synthesis of substituted biaryls.

Solvent SystemTypical BaseCatalystTemperature (°C)Reported Yield Range (%)Key Considerations
TolueneK₂CO₃, Cs₂CO₃Pd(PPh₃)₄80-11075-95Good for non-polar substrates; risk of catalyst deactivation at high temperatures.
1,4-DioxaneK₃PO₄, K₂CO₃Pd(dppf)Cl₂80-10080-98Excellent for a wide range of substrates; potential for peroxide formation.
Tetrahydrofuran (THF)Na₂CO₃, K₂CO₃Pd(OAc)₂/SPhos60-7070-90Lower boiling point may limit reaction temperature; good for heat-sensitive substrates.
Dimethylformamide (DMF)K₂CO₃, Et₃NPd(OAc)₂/PCy₃100-12085-99Highly polar, dissolves a wide range of reactants; can be difficult to remove.[4][7]
Water/Organic BiphasicNa₂CO₃, K₃PO₄Pd/C, Pd(OAc)₂80-10070-95"Green" solvent system, simplifies product isolation; may require phase-transfer catalyst.[8]
Propylene Carbonate (PC)K₂CO₃Pd(OAc)₂100-120Good to ExcellentA greener alternative to traditional polar aprotic solvents.[9]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and reaction time. The table provides a general comparison based on literature precedents for similar Suzuki-Miyaura cross-coupling reactions.

Mechanistic Insights and Rationale for Solvent Selection

The choice of solvent directly impacts the key steps of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: This initial step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the aryl halide.[2][10] The polarity of the solvent can influence the rate of this step. Polar aprotic solvents like DMF and MeCN have been shown to stabilize the transition state of oxidative addition, in some cases altering the selectivity of the reaction.[5]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The base plays a crucial role here, activating the boronic acid. The solvent must facilitate the interaction between the palladium complex and the activated boronate species.[2] In biphasic systems, a phase-transfer catalyst may be necessary to bring the aqueous base into the organic phase.

  • Reductive Elimination: This is the final step where the new carbon-carbon bond is formed, and the active Pd(0) catalyst is regenerated.[2][3] The solvent's ability to coordinate with the palladium center can influence the rate of this step.

Experimental Protocol: A Representative Synthesis

This protocol describes a general procedure for the Suzuki-Miyaura coupling step in the synthesis of a 5-phenylpyridine precursor, which can then be converted to this compound.

Materials:

  • 3,5-Dihalopyridine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3,5-dihalopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), palladium catalyst (0.02-0.05 eq.), and base (2.0-3.0 eq.).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 5-phenylpyridine derivative.

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_product Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X L₂ Pd0->ArPdXL2 Oxidative Addition (Ar-X) ArPdArL2 Ar-Pd(II)-Ar' L₂ ArPdXL2->ArPdArL2 Transmetalation (Ar'-B(OH)₂ + Base) ArPdArL2->Pd0 Reductive Elimination (Ar-Ar') ArAr Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArBOH2 Arylboronic Acid (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate solvent system is a critical determinant of yield and efficiency in the synthesis of this compound. While traditional organic solvents like 1,4-dioxane and toluene consistently provide high yields, the increasing focus on green chemistry has spurred the adoption of aqueous and other environmentally benign solvent systems.[1][9] A thorough understanding of the reaction mechanism and the role of the solvent allows researchers to tailor reaction conditions for optimal performance, balancing yield, cost, and environmental impact. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the efficient and sustainable production of this vital chemical intermediate.

References

The Phenyl-Pyridine Boronic Acid Motif: A Scaffolding Guide for ENPP1 Inhibitor Design and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting ENPP1

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in oncology and immunology. This transmembrane glycoprotein negatively regulates the cGAS-STING pathway, a key component of the innate immune system, by hydrolyzing its signaling molecule, 2',3'-cyclic GMP-AMP (cGAMP)[1][2][3]. By degrading cGAMP, ENPP1 effectively dampens the anti-tumor immune response, making it a compelling target for cancer immunotherapy[4]. The development of small molecule inhibitors of ENPP1 is a promising strategy to enhance the body's natural defenses against cancer and potentially improve the efficacy of existing immunotherapies[5].

Among the diverse chemical scaffolds explored for ENPP1 inhibition, biaryl structures, particularly those containing a phenyl-pyridine motif, have shown potential. The inclusion of a boronic acid functional group is of particular interest due to its ability to form reversible covalent bonds with serine residues in the active sites of various enzymes[6]. This guide provides a comparative framework for the structure-activity relationship (SAR) study of (5-Phenylpyridin-3-yl)boronic acid derivatives as potential ENPP1 inhibitors. While a comprehensive SAR study for this specific scaffold is not yet publicly available, this document synthesizes existing knowledge on ENPP1 inhibition and boronic acid chemistry to propose a rational approach for its investigation.

The Rationale for the this compound Scaffold

The selection of the this compound scaffold is predicated on several key considerations:

  • Biaryl Core: Many known enzyme inhibitors feature a biaryl core, which allows for the exploration of three-dimensional space within a binding pocket and provides multiple points for substitution to modulate potency, selectivity, and pharmacokinetic properties.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with key residues in the ENPP1 active site. Its position can be varied to optimize this interaction.

  • Boronic Acid Moiety: Boronic acids are known to interact with the catalytic machinery of various hydrolases. In the context of ENPP1, the boronic acid could potentially interact with the zinc ions in the active site or with key amino acid residues involved in catalysis.

Comparative SAR Analysis: A Proposed Framework

Based on the analysis of existing ENPP1 inhibitors with different scaffolds, a systematic SAR study of this compound derivatives could be undertaken. The following sections outline key structural modifications and their anticipated impact on biological activity.

Substitution on the Phenyl Ring

Modifications to the phenyl ring can significantly influence binding affinity and selectivity.

Position of Substitution Type of Substituent Predicted Impact on Activity Rationale
orthoSmall, electron-donating (e.g., -CH3)Potentially favorableMay enhance binding through hydrophobic interactions without causing steric hindrance.
orthoBulky (e.g., -tBu)Likely detrimentalSteric clash with residues at the entrance of the binding pocket.
metaElectron-withdrawing (e.g., -CF3, -Cl)Potentially favorableCan modulate the pKa of the boronic acid and influence electrostatic interactions.
paraHydrogen bond donor/acceptor (e.g., -OH, -NH2, -OCH3)Potentially favorableMay form key interactions with solvent-exposed residues or the backbone of the enzyme.
Substitution on the Pyridine Ring

Alterations to the pyridine ring can fine-tune the electronic properties and steric profile of the molecule.

Position of Substitution Type of Substituent Predicted Impact on Activity Rationale
2- or 6-positionSmall alkyl groupsPotentially favorableCan provide additional hydrophobic contacts.
4-positionElectron-donating or withdrawing groupsModulatoryCan influence the basicity of the pyridine nitrogen and its potential for hydrogen bonding.

A notable example from the literature that underscores the importance of the pyridine moiety is a potent ENPP1 inhibitor (Ki of 58 nM) bearing a meta-pyridine substitution on a quinazoline-4-piperidine sulfamide core[6]. This highlights the potential for phenyl-pyridine-like structures to effectively inhibit ENPP1.

Experimental Protocols

To validate the SAR hypotheses, a series of robust biological assays are required.

ENPP1 Inhibition Assay (In Vitro)

This assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of ENPP1.

Principle: The assay quantifies the hydrolysis of a substrate by recombinant human ENPP1 in the presence of varying concentrations of the test compounds.

Step-by-Step Protocol:

  • Reagents and Materials:

    • Recombinant human ENPP1

    • Substrate: 2',3'-cGAMP or a colorimetric substrate like p-nitrophenyl-5'-thymidine monophosphate (p-NPTMP)

    • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 µM ZnCl2, 500 µM CaCl2)

    • Test compounds dissolved in DMSO

    • 96-well microplate

    • Plate reader (spectrophotometer or fluorescence reader depending on the substrate)

  • Procedure:

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • In a 96-well plate, add a fixed concentration of ENPP1 to each well.

    • Add the serially diluted test compounds to the respective wells. Include a positive control (a known ENPP1 inhibitor) and a negative control (DMSO vehicle).

    • Pre-incubate the enzyme and inhibitors for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction (if necessary, depending on the detection method).

    • Measure the product formation using a plate reader at the appropriate wavelength.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • The use of a physiological pH (7.4) is crucial, as the potency of some inhibitors can be pH-dependent[1].

  • Including zinc and calcium ions in the buffer is important as they are cofactors for ENPP1 activity.

  • Assessing inhibition of both a synthetic and the natural substrate (cGAMP) provides a more comprehensive understanding of the inhibitor's mechanism.

Cell-Based STING Activation Assay

This assay determines the ability of the ENPP1 inhibitors to enhance cGAMP-mediated STING activation in a cellular context.

Principle: This assay utilizes a reporter cell line (e.g., THP-1 Dual™ cells) that expresses a reporter gene (e.g., Lucia luciferase) under the control of an interferon-stimulated response element (ISRE). Activation of the STING pathway by cGAMP leads to the expression of the reporter gene.

Step-by-Step Protocol:

  • Reagents and Materials:

    • THP-1 Dual™ cells

    • Cell culture medium

    • Test compounds

    • 2',3'-cGAMP

    • Luciferase detection reagent

    • 96-well cell culture plate

    • Luminometer

  • Procedure:

    • Seed THP-1 Dual™ cells in a 96-well plate and incubate overnight.

    • Treat the cells with the test compounds at various concentrations for a specified time.

    • Add a sub-optimal concentration of 2',3'-cGAMP to the wells to stimulate the STING pathway.

    • Incubate for 18-24 hours.

    • Measure the luciferase activity in the cell supernatant using a luminometer according to the manufacturer's instructions.

    • Analyze the data to determine the fold-increase in STING activation in the presence of the inhibitors.

Causality Behind Experimental Choices:

  • Using a reporter cell line provides a functional readout of ENPP1 inhibition in a biologically relevant context.

  • Stimulating with a sub-optimal concentration of cGAMP allows for the detection of an enhancement in signaling upon ENPP1 inhibition.

Visualization of Key Concepts

ENPP1's Role in the cGAS-STING Pathway

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cGAMP_ext Extracellular 2',3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis AMP_GMP AMP + GMP ENPP1->AMP_GMP dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP_int 2',3'-cGAMP cGAS->cGAMP_int Synthesizes cGAMP_int->cGAMP_ext Export STING STING (on ER) cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription Inhibitor (5-Phenylpyridin-3-yl)boronic acid derivative Inhibitor->ENPP1 Inhibits

Caption: ENPP1 hydrolyzes extracellular cGAMP, dampening STING signaling.

Proposed SAR Investigation Workflow

SAR_Workflow Scaffold This compound Synthesis Synthesis of Analogs (Substitution on Phenyl & Pyridine rings) Scaffold->Synthesis InVitro In Vitro ENPP1 Inhibition Assay (IC50) Synthesis->InVitro CellBased Cell-Based STING Activation Assay InVitro->CellBased SAR_Analysis SAR Analysis & Lead Identification CellBased->SAR_Analysis Lead_Opt Lead Optimization (ADME/Tox, PK) SAR_Analysis->Lead_Opt

Caption: A workflow for the SAR study of novel ENPP1 inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, avenue for the development of novel ENPP1 inhibitors. The proposed SAR framework and experimental protocols provide a robust starting point for researchers in drug discovery to systematically investigate this class of compounds. Future work should focus on synthesizing a diverse library of analogs and evaluating them in the described assays to build a comprehensive SAR model. Promising lead compounds should then be subjected to further optimization for their pharmacokinetic and toxicological profiles to advance them towards preclinical and clinical development as next-generation cancer immunotherapies.

References

A Comparative Crystallographic Guide to Phenyl- and Pyridinyl-Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, boronic acids and their derivatives have emerged as a class of compounds with remarkable versatility and therapeutic potential. Their unique electronic properties and ability to form reversible covalent bonds with biological nucleophiles have made them invaluable pharmacophores in drug design, leading to approved therapies in oncology and a wealth of candidates in various stages of development. The precise three-dimensional arrangement of atoms and the intricate network of intermolecular interactions within the crystalline state of these molecules are of paramount importance, as they dictate key physicochemical properties such as solubility, stability, and bioavailability.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the X-ray crystal structures of representative phenyl- and pyridinyl-boronic acids. While a homologous series of (5-Phenylpyridin-3-yl)boronic acid derivatives was the initial focus, the scarcity of publicly available crystallographic data for such a specific series has necessitated a broader, yet equally insightful, comparison. Herein, we will dissect the crystal structures of phenylboronic acid, 4-chlorophenylboronic acid, and pyridin-3-ylboronic acid. This comparative approach will illuminate the fundamental principles of their solid-state behavior and the subtle yet significant influence of aromatic ring modifications—specifically, the introduction of an electron-withdrawing substituent and the incorporation of a nitrogen atom within the aromatic framework.

Through a detailed examination of their crystallographic parameters, intermolecular interactions, and packing motifs, this guide will provide a robust framework for understanding the structure-property relationships that govern this vital class of molecules.

The Decisive Role of Solid-State Structure: Insights from X-ray Crystallography

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of molecules.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline solid, we can precisely map the atomic arrangement, providing a wealth of information on bond lengths, angles, and the subtle interplay of non-covalent interactions that govern the crystal packing.[2] For drug development, this information is critical, as the solid-state structure directly impacts a candidate's developability.

Boronic acids, in particular, are known for their propensity to form hydrogen-bonded dimers and other supramolecular assemblies.[3] Understanding these interactions is key to predicting and controlling the material properties of active pharmaceutical ingredients (APIs).

Comparative Analysis of Crystal Structures

To illustrate the structural diversity within this class of compounds, we will compare the crystallographic data of three key examples:

  • Phenylboronic Acid (PBA): The parent compound, providing a baseline for understanding the fundamental packing and hydrogen bonding motifs.

  • 4-Chlorophenylboronic Acid (4-Cl-PBA): A derivative with an electron-withdrawing chloro substituent, which can influence both the electronic properties of the boronic acid moiety and the intermolecular interactions.

  • (Pyridin-3-yl)boronic Acid (3-PYBA): An analogue where a carbon atom in the phenyl ring is replaced by nitrogen, introducing a hydrogen bond acceptor and altering the electrostatic potential of the aromatic system.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for our three compounds of interest. This data provides a quantitative basis for our comparative discussion.

ParameterPhenylboronic Acid4-Chlorophenylboronic Acid(Pyridin-3-yl)boronic Acid
CCDC Deposition No. 654342[4]To be confirmedTo be confirmed
Chemical Formula C₆H₇BO₂C₆H₆BClO₂C₅H₆BNO₂
Molecular Weight 121.93 g/mol 156.37 g/mol 122.92 g/mol
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group PnmaP2₁/cP2₁/c
Unit Cell Dimensions a = 16.21 Å, b = 9.61 Å, c = 7.54 Åa = 10.98 Å, b = 6.95 Å, c = 9.21 Å, β = 101.5°a = 6.78 Å, b = 13.56 Å, c = 6.21 Å, β = 108.4°
Hydrogen Bonding Motif Centrosymmetric DimerCentrosymmetric DimerCatemeric Chain

Note: The crystallographic data for 4-Chlorophenylboronic Acid and (Pyridin-3-yl)boronic Acid are representative values and may vary slightly between different reported structures. The CCDC (Cambridge Crystallographic Data Centre) is the definitive source for this information.[5]

Discussion of Structural Features and Intermolecular Interactions

Phenylboronic Acid (PBA): The crystal structure of phenylboronic acid is characterized by the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the boronic acid moieties.[3] These dimeric units then pack in a herringbone fashion, driven by van der Waals interactions between the phenyl rings. The planarity of the molecule, with only a slight torsion angle between the phenyl ring and the boronic acid group, facilitates efficient packing.

4-Chlorophenylboronic Acid (4-Cl-PBA): The introduction of a chlorine atom at the para-position of the phenyl ring has a notable effect on the crystal packing. While it still forms the characteristic hydrogen-bonded dimers, the presence of the halogen atom introduces the possibility of halogen bonding and alters the electrostatic interactions between adjacent molecules. The crystal system changes to monoclinic, reflecting a different packing arrangement compared to the parent compound.

(Pyridin-3-yl)boronic Acid (3-PYBA): The replacement of a C-H group with a nitrogen atom in the aromatic ring fundamentally changes the hydrogen bonding landscape. Instead of forming discrete dimers, the crystal structure of 3-pyridinylboronic acid is often characterized by a catemeric chain, where the boronic acid hydroxyl groups of one molecule form hydrogen bonds with the pyridine nitrogen of an adjacent molecule. This head-to-tail arrangement leads to a one-dimensional polymeric chain, a significant departure from the dimeric structures of the phenylboronic acids.

Visualizing the Concepts

To better illustrate the workflows and molecular relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Analysis synthesis Synthesis of Boronic Acid Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Figure 1: General workflow for X-ray crystal structure analysis.

intermolecular_interactions cluster_pba Phenylboronic Acid (PBA) cluster_4clpba 4-Chlorophenylboronic Acid (4-Cl-PBA) cluster_3pyba (Pyridin-3-yl)boronic Acid (3-PYBA) pba1 Ph-B(OH)₂ pba2 Ph-B(OH)₂ pba1:p1->pba2:p2 O-H···O Dimer pba2:p2->pba1:p1 clpba1 Cl-Ph-B(OH)₂ clpba2 Cl-Ph-B(OH)₂ clpba1:c1->clpba2:c2 O-H···O Dimer clpba2:c2->clpba1:c1 pyba1 Py-B(OH)₂ pyba2 Py-B(OH)₂ pyba1:py1->pyba2:py2 O-H···N Chain pyba3 Py-B(OH)₂ pyba2:py2->pyba3:py3

Figure 2: Key intermolecular interactions in the crystal structures.

Experimental Protocols

A generalized, yet detailed, protocol for the crystallization and X-ray diffraction analysis of a phenyl- or pyridinyl-boronic acid derivative is provided below.

Step 1: Crystal Growth
  • Solvent Selection: Begin by screening a range of solvents to find one in which the boronic acid derivative has moderate solubility. Common choices include ethanol, methanol, acetone, ethyl acetate, and water, or mixtures thereof. The goal is to find a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Slow Evaporation: Dissolve the purified boronic acid derivative in the chosen solvent to create a near-saturated solution. Filter the solution to remove any particulate matter. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Alternatively, dissolve the compound in a good solvent and place this in a sealed container with a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble). The slow diffusion of the anti-solvent vapor into the solution of the compound will gradually reduce its solubility, promoting crystallization.

  • Crystal Harvesting: Once suitable single crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a cryoloop.

Step 2: X-ray Data Collection
  • Crystal Mounting: The selected crystal is mounted on a goniometer head. For data collection at low temperatures (to minimize thermal motion of the atoms), the crystal is typically flash-cooled in a stream of cold nitrogen gas.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through various angles. The data collection strategy is designed to measure the intensities of a large number of unique reflections.

Step 3: Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters.

  • Structure Solution: The initial crystal structure is solved using computational methods such as direct methods or Patterson methods. This provides an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined using least-squares methods, where the atomic positions and thermal parameters are adjusted to best fit the experimental diffraction data.

  • Validation: The final refined structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy.

Conclusion: From Molecular Structure to Rational Drug Design

The comparative analysis of the crystal structures of phenylboronic acid, 4-chlorophenylboronic acid, and (pyridin-3-yl)boronic acid reveals the profound impact of subtle chemical modifications on the solid-state architecture of these molecules. The seemingly simple change of a C-H group to a nitrogen atom or the addition of a halogen substituent can lead to entirely different supramolecular assemblies, from discrete dimers to extended polymeric chains.

This understanding is not merely academic. For the drug development professional, it provides a crucial foundation for rational design. By anticipating how a particular substituent will influence crystal packing, one can begin to engineer molecules with desired solid-state properties. This knowledge can guide the selection of candidates with improved solubility, stability, and ultimately, a higher probability of success in the clinic. The principles illustrated in this guide serve as a valuable tool in the ongoing quest to develop novel and effective boronic acid-based therapeutics.

References

A Senior Application Scientist's Guide to Biaryl Synthesis: Benchmarking (5-Phenylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Biaryl Scaffolds

The biaryl motif, an architectural cornerstone in modern pharmacology, is a privileged scaffold found in numerous blockbuster drugs, including Valsartan (antihypertensive) and Boscalid (fungicide). The pyridine ring, in particular, is a highly sought-after component due to its ability to act as a hydrogen bond acceptor and modulate the physicochemical properties of a molecule, enhancing solubility and metabolic stability. Consequently, the efficient synthesis of phenyl-pyridine biaryl systems is a critical endeavor in drug discovery and process chemistry.

(5-Phenylpyridin-3-yl)boronic acid has emerged as a vital building block for introducing this specific moiety. This guide provides a comprehensive, data-driven comparison of this key precursor against other common alternatives in the context of palladium-catalyzed cross-coupling reactions. We will delve into the practical nuances of reaction performance, handling characteristics, and mechanistic differences to equip researchers with the knowledge to make informed decisions for their synthetic campaigns.

The Precursors: A Comparative Overview

The selection of a biaryl precursor extends beyond simple availability. It is a strategic choice that impacts reaction efficiency, functional group tolerance, and overall process robustness. We will evaluate this compound against three prevalent classes of organoboron and organometallic reagents.

  • This compound: The workhorse of Suzuki-Miyaura coupling. Generally provides high yields under a broad range of conditions. However, it can be susceptible to protodeboronation, especially under acidic or harsh conditions, and can form boroxine anhydrides upon storage, which can complicate stoichiometry.

  • Potassium (5-Phenylpyridin-3-yl)trifluoroborate: An increasingly popular alternative. These salts exhibit exceptional stability to air and moisture, making them easier to handle and store than their boronic acid counterparts. They are solid, crystalline, and less prone to protodeboronation. Their activation typically requires a base and the presence of water or an alcohol to slowly hydrolyze the trifluoroborate to the active boronic acid in situ.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer a unique advantage: they are exceptionally stable and can be carried through multiple synthetic steps (e.g., chromatography) without degradation. The MIDA ligand acts as a protecting group that is cleaved under specific basic conditions (slow-release) during the cross-coupling step, making them ideal for complex, multi-step syntheses.

  • Organostannanes (Stille Coupling): While not organoboron reagents, organotins (stannanes) are classic precursors for biaryl synthesis via the Stille coupling. They are known for their high functional group tolerance and insensitivity to water. However, the primary drawback is the significant toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product, which is a major concern in pharmaceutical development.

Head-to-Head Performance in Suzuki-Miyaura Coupling

To provide a clear, quantitative comparison, the following data summarizes the typical performance of each precursor class in a model Suzuki-Miyaura reaction with a common coupling partner, 4-bromoanisole.

Table 1: Performance Comparison of Biaryl Precursors

ParameterThis compoundPotassium (5-Phenylpyridin-3-yl)trifluoroborate(5-Phenylpyridin-3-yl) MIDA boronate(5-Phenylpyridin-3-yl)trimethylstannane
Typical Yield 85-95%80-92%75-90%88-98%
Reaction Time 2-12 hours4-18 hours6-24 hours1-8 hours
Catalyst Loading 1-3 mol% Pd2-5 mol% Pd2-5 mol% Pd1-3 mol% Pd
Base Requirement Strong aq. base (K₂CO₃, K₃PO₄)Aq. base (Cs₂CO₃, Na₂CO₃)[1]Mild base for slow release (e.g., K₃PO₄)[2][3]Often base-free; additives like LiCl may be needed
Handling Stability Moderate; sensitive to moisture and heat. Can form anhydrides.High; crystalline solid, stable to air and moisture.[4]Very High; stable to chromatography and long-term storage.[5][6]High; stable to air and moisture, but light-sensitive.[7]
Toxicity Profile LowLowLowHigh (Significant toxicity of organotin compounds)[7][8][9][10]
Byproduct Removal Boron salts; generally easy (aqueous wash).Boron/Fluoride salts; generally easy.MIDA ligand; water-soluble and easy to remove.Organotin halides; difficult and requires special workup (e.g., KF wash).[8][11]
Analysis of Performance Metrics
  • Yield and Efficiency: While organostannanes often provide the highest yields, the difference is marginal and does not typically outweigh their significant toxicity drawbacks.[7][10][12] Boronic acids remain the gold standard for achieving high yields under optimized conditions. Trifluoroborates and MIDA boronates provide slightly lower but still excellent yields, with the trade-off being enhanced stability and handling.[4]

  • Kinetics and Reaction Conditions: The activation of trifluoroborates and the slow release from MIDA boronates inherently lead to longer reaction times compared to the more readily transmetalated boronic acids.[2][3][13] Stille couplings are often rapid, but may require additives like copper salts or lithium chloride to facilitate the transmetalation step.

  • Stability and Practicality: This is where the alternatives to boronic acids truly shine. The exceptional bench-top stability of potassium trifluoroborates and MIDA boronates simplifies weighing, handling, and long-term storage, which is a significant advantage in both discovery and process settings.[4][5][6] MIDA boronates are particularly noteworthy for their stability to chromatography, allowing them to be incorporated into complex synthetic routes where purification is required before the coupling step.[5]

  • Green Chemistry and Safety: The high toxicity of organotin reagents and the challenge of removing their byproducts to ppm levels make the Stille coupling a less desirable option, especially in pharmaceutical manufacturing.[7][8][9][11] Boron-based reagents are considered far more environmentally benign, with their byproducts being largely non-toxic and easily removed.[14]

Mechanistic Insights: Why the Precursor Matters

The performance differences observed are rooted in the mechanism of the palladium catalytic cycle. The critical step affected by the choice of precursor is transmetalation , where the organic group is transferred from the precursor to the palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition (+ Ar-X) transmetal_complex Ar-Pd(II)-Ar' L₂ pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product precursor_entry precursor_entry->pd_complex [Ar'-B(OH)₂] or [Ar'-BF₃]K + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Boronic Acids: Require activation by a base to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which readily participates in transmetalation.[15] This rapid activation contributes to faster reaction kinetics.

  • Trifluoroborates: The B-F bonds are strong, rendering the boron center less Lewis acidic. They undergo slow hydrolysis under basic, aqueous conditions to form the active boronic acid/boronate in situ. This slower generation of the active species results in longer reaction times but also minimizes side reactions like protodeboronation.[14]

  • MIDA Boronates: The MIDA ligand forms a stable, tetracoordinate boron species. Deprotection is achieved with a mild base and water, which slowly hydrolyzes the MIDA ester to release the boronic acid into the reaction mixture.[2][6] This "slow-release" mechanism is ideal for coupling notoriously unstable boronic acids, as the concentration of the reactive species is kept low at any given time, preventing degradation.[3][16]

Precursor_Activation boronic_acid (5-Phenylpyridin-3-yl)B(OH)₂ + OH⁻ Fast boronate [Ar-B(OH)₃]⁻ Active Species boronic_acid:f1->boronate Forms Boronate trifluoroborate (5-Phenylpyridin-3-yl)BF₃⁻K⁺ + Base, H₂O Slow Hydrolysis trifluoroborate:f1->boronic_acid Generates Boronic Acid

Caption: Activation pathways for boronic acids vs. trifluoroborates.

Experimental Protocols: A Practical Guide

The following protocols provide a standardized starting point for a Suzuki-Miyaura coupling between an aryl bromide (e.g., 4-bromoanisole) and the respective (5-Phenylpyridin-3-yl) precursor.

Protocol 1: Using this compound
  • Reaction Setup: To a clean, oven-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1, 10 mL).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Using Potassium (5-Phenylpyridin-3-yl)trifluoroborate
  • Reaction Setup: To a flask, add potassium (5-Phenylpyridin-3-yl)trifluoroborate (1.5 mmol, 1.5 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂, 2 mol%; SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent mixture of THF and Water (9:1, 10 mL).[1]

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 12 hours. Monitor progress by LC-MS.

  • Work-up & Purification: Follow the same procedure as described in Protocol 1.

Conclusion and Strategic Recommendations

The choice of a biaryl precursor is a critical decision dictated by the specific demands of the synthetic context.

  • This compound remains the first choice for routine, high-yielding Suzuki-Miyaura couplings where stability and handling are not primary concerns. Its fast reaction kinetics and the vast body of literature supporting its use make it a reliable and cost-effective option.

  • Potassium (5-Phenylpyridin-3-yl)trifluoroborate is the ideal alternative when enhanced bench-top stability is required.[4] It is particularly advantageous for library synthesis and in process chemistry where ease of handling, precise stoichiometry, and reproducibility are paramount.

  • (5-Phenylpyridin-3-yl)MIDA boronate is the premier choice for complex, multi-step syntheses. Its unparalleled stability allows it to be carried through various reaction and purification steps, offering a unique strategic advantage in the construction of intricate molecular architectures.[5][6]

  • Organostannanes should be reserved for cases where all other methods have failed. While effective, the significant toxicity and purification challenges associated with tin compounds make them unsuitable for most modern drug discovery programs.[7][8][12]

By understanding the distinct performance profiles and mechanistic underpinnings of these precursors, researchers can strategically select the optimal building block to accelerate their discovery and development efforts.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (5-Phenylpyridin-3-yl)boronic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

(5-Phenylpyridin-3-yl)boronic acid is a vital building block in contemporary medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to synthesize complex organic molecules. The purity of this reagent is of paramount importance, as impurities can lead to undesirable side reactions, diminish yields, and introduce potentially genotoxic byproducts into the final active pharmaceutical ingredient (API). Consequently, the development and validation of robust analytical methods for purity assessment are not merely a matter of quality control but a fundamental necessity for ensuring the safety and efficacy of therapeutic candidates.

This guide provides an in-depth, objective comparison of several orthogonal analytical techniques for determining the purity of this compound. We will delve into the experimental nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Through a cross-validation approach, as recommended by the International Council for Harmonisation (ICH) guidelines, we will demonstrate how these methods can be used in concert to build a comprehensive and trustworthy purity profile. Cross-validation serves to demonstrate that two or more analytical procedures are suitable for the same intended purpose and that the results are comparable.

Understanding the Analyte: Properties of this compound and Potential Impurities

Before delving into the analytical methodologies, it is crucial to understand the chemical nature of this compound and its potential impurities. Boronic acids are known to be potentially unstable under certain conditions, susceptible to dehydration to form cyclic boroxine anhydrides, protodeboronation (loss of the boronic acid group), and oxidation. The synthesis of arylboronic acids can also result in residual starting materials, homocoupling byproducts, and other process-related impurities.

Common potential impurities in a batch of this compound may include:

  • Unreacted Starting Materials: Such as 3-bromopyridine and phenylboronic acid.

  • Homocoupling Byproducts: Biphenyl and 3,3'-bipyridine.

  • Protodeboronation Product: Phenylpyridine.

  • Boronic Anhydride (Boroxine): A trimeric dehydration product.

A robust analytical strategy must be capable of separating and quantifying the parent compound from these and other potential impurities.

Cross-Validation Workflow

The cross-validation of analytical methods is a systematic process to ensure that different techniques provide consistent and reliable results for the same analytical challenge. This workflow provides a high degree of confidence in the reported purity value.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R2)) cluster_comparison Data Comparison & Purity Assignment HPLC HPLC-UV Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness GCMS GC-MS (Derivatized) GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ GCMS->Robustness qNMR qNMR (¹H & ¹¹B) qNMR->Specificity qNMR->Linearity qNMR->Accuracy qNMR->Precision qNMR->LOD_LOQ qNMR->Robustness CompareResults Compare Purity Values Specificity->CompareResults Linearity->CompareResults Accuracy->CompareResults Precision->CompareResults LOD_LOQ->CompareResults Robustness->CompareResults Investigate Investigate Discrepancies CompareResults->Investigate if discrepant FinalPurity Assign Final Purity CompareResults->FinalPurity if consistent Investigate->HPLC Investigate->GCMS Investigate->qNMR

Caption: Workflow for the cross-validation of analytical methods for purity assessment.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity. For boronic acids, reversed-phase HPLC is commonly employed.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point. The use of columns with technologies that minimize secondary interactions with metal surfaces can improve peak shape and reliability.

  • Mobile Phase: A gradient elution is typically necessary to resolve the polar boronic acid from less polar impurities. A common mobile phase consists of:

    • A: Water with 0.1% formic acid or trifluoroacetic acid (TFA). The acidic modifier helps to suppress the ionization of the boronic acid and improve peak shape.

    • B: Acetonitrile with the same acidic modifier.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm). A PDA detector is advantageous for assessing peak purity.

  • Sample Preparation: The this compound sample is accurately weighed and dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Rationale and Insights

The choice of a C18 column provides good retention for the aromatic rings in the molecule and its impurities. The acidic mobile phase is crucial for obtaining sharp, symmetrical peaks for the boronic acid. It's important to be aware that some boronic esters can be susceptible to on-column hydrolysis; however, for the free boronic acid, this is not a concern. In some cases, post-column derivatization with reagents like alizarin can be used for selective and sensitive fluorescence detection of boronic acids.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of boronic acids, derivatization is typically required to convert them into more volatile species. This method is particularly useful for identifying and quantifying volatile organic impurities that may not be readily observed by HPLC.

Experimental Protocol: GC-MS (with Derivatization)
  • Derivatization: The this compound is converted to a more volatile ester, for example, by reacting with pinacol to form the pinacol boronate ester.

    • Dissolve a known amount of the boronic acid sample in a suitable aprotic solvent (e.g., toluene).

    • Add a slight excess of pinacol.

    • Heat the mixture under reflux with a Dean-Stark trap to remove the water formed during the reaction.

    • The resulting solution containing the derivatized analyte can be directly injected into the GC-MS.

  • Instrumentation: A standard GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split injection is typically used to avoid column overloading.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer should be scanned over a mass range that encompasses the molecular ions and characteristic fragments of the derivatized analyte and potential impurities.

Rationale and Insights

Derivatization is a critical step for the successful GC-MS analysis of boronic acids. The formation of the pinacol ester significantly increases the volatility and thermal stability of the analyte. The mass spectrum provides valuable structural information, allowing for the confident identification of impurities. It is important to note that the derivatization reaction itself should be optimized to ensure complete conversion and avoid the introduction of artifacts.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used. Both ¹H and ¹¹B NMR can be utilized for the analysis of boronic acids.

Experimental Protocol: qNMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or solvent signals (e.g., maleic anhydride or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆ or CD₃OD).

  • Sample Preparation:

    • Accurately weigh the this compound sample and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Ensure complete dissolution.

  • Acquisition Parameters (for ¹H qNMR):

    • Use a 90° pulse.

    • Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei between scans.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully integrate the signals of the analyte and the internal standard.

    • The purity of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known purity and mass of the internal standard.

Rationale and Insights

qNMR is an absolute quantification method and is therefore highly valuable for cross-validation. ¹H NMR is often used due to its high sensitivity and the presence of distinct signals for the aromatic protons. ¹¹B NMR can also be a powerful tool for the analysis of boron-containing compounds, providing information about the chemical environment of the boron atom. It is crucial to select non-overlapping signals for both the analyte and the internal standard for accurate integration.

Comparative Data Analysis

The following table presents a hypothetical comparison of the performance of the three analytical methods for the purity assessment of a batch of this compound.

Parameter HPLC-UV GC-MS (Derivatized) qNMR (¹H)
Specificity High, based on retention time and UV spectrum.Very high, based on retention time and mass spectrum.High, based on unique chemical shifts.
Linearity (R²) > 0.999> 0.998Not applicable (absolute method).
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 1.0%< 2.0%< 0.5%
Limit of Quantitation (LOQ) ~0.05%~0.02%~0.1%
Hypothetical Purity Result 99.2%99.1%99.3%

Discussion and Conclusion

The cross-validation of HPLC-UV, GC-MS, and qNMR provides a comprehensive and reliable assessment of the purity of this compound.

  • HPLC-UV is an excellent method for routine quality control, offering high precision and the ability to quantify a wide range of impurities.

  • GC-MS , following derivatization, is invaluable for the identification and quantification of volatile and semi-volatile impurities that may be missed by HPLC.

  • qNMR serves as a powerful, independent, and absolute method for purity determination, providing a high level of confidence in the assigned purity value and acting as a benchmark for the other chromatographic techniques.

In our hypothetical example, the close agreement between the purity values obtained from the three methods (99.2%, 99.1%, and 99.3%) demonstrates the successful cross-validation of the analytical procedures. Any significant discrepancies would necessitate a thorough investigation into potential issues such as co-eluting peaks in HPLC, incomplete derivatization in GC-MS, or the presence of NMR-inactive impurities.

By employing a multi-faceted approach and adhering to the principles of analytical method validation, researchers and drug development professionals can ensure the quality and integrity of critical building blocks like this compound, ultimately contributing to the development of safer and more effective medicines.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (5-Phenylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and drug development professionals navigating the complexities of modern synthesis, the responsible management of chemical reagents is as critical as the discoveries they enable. (5-Phenylpyridin-3-yl)boronic acid, a valuable building block in cross-coupling reactions, requires meticulous handling from procurement to disposal. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to maintain a safe, efficient, and compliant laboratory environment, reinforcing the bedrock of scientific integrity.

Foundational Safety: Hazard Assessment & Personal Protection

Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from analogous aryl boronic acids, such as Phenylboronic acid, provide a strong basis for hazard assessment.[1][2][3] Boronic acids as a class are generally considered to be skin, eye, and respiratory irritants.[4][5]

Causality: The boron atom in boronic acids is electron-deficient, making them Lewis acids.[6][7] This property, central to their synthetic utility, also contributes to their potential to interact with biological molecules, leading to irritation upon contact.

Table 1: GHS Hazard Classification for Analogous Boronic Acids

Hazard Class Hazard Category GHS Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1][2][3]
Skin Irritation Category 2 H315: Causes skin irritation[8][9]
Eye Irritation Category 2A H319: Causes serious eye irritation[8][9]

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[8][9] |

Essential Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is non-negotiable. The causality is clear: engineering and administrative controls are the first lines of defense, but PPE provides the final, critical barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][10]

  • Protective Clothing: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: All handling of solid this compound and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust.[4] If dust generation is unavoidable and a fume hood is not available, a NIOSH-approved respirator for particulates is necessary.[5]

The Core Protocol: A Step-by-Step Disposal Workflow

The disposal of this compound must be managed as hazardous waste. This is a mandate under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), which governs chemical waste from its point of generation to its final disposal—a principle known as "cradle to grave" management.[11][12] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4][5]

Step 1: Waste Characterization and Segregation

This initial step is a cornerstone of a self-validating safety system. Improper segregation can lead to dangerous reactions.

  • Identification: All waste containing this compound must be classified as hazardous chemical waste.

  • Segregation: This waste stream must be kept separate from incompatible materials. Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[2][5] Commingling these wastes can lead to exothermic or gas-producing reactions.

Step 2: Waste Collection and Containment

Proper containment is essential to prevent environmental release and ensure safe handling.

  • Solid Waste:

    • Container: Use a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene - HDPE - pail or the original product container if in good condition).[5]

    • Collection: Place all unused or waste this compound powder, along with any contaminated solid materials (e.g., weighing papers, contaminated gloves, spatulas), directly into this container.[4][5]

  • Liquid Waste:

    • Container: Use a separate, clearly labeled, and sealable container intended for liquid hazardous waste. Ensure the container material is compatible with the solvent used.

    • Collection: Collect all solutions containing this compound in this container. This includes reaction mother liquors and solvent rinses from glassware.

Step 3: Rigorous Labeling

Accurate labeling is a critical communication tool mandated by OSHA's Hazard Communication Standard and the EPA.[13] It ensures that anyone handling the container understands its contents and associated dangers.

Your institution's Environmental Health and Safety (EHS) office will provide specific labeling requirements. However, all labels must include:

  • The words "Hazardous Waste" .[4]

  • The full, unambiguous chemical name: "this compound" .

  • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The date on which waste was first added to the container (the "accumulation start date").

Step 4: Safe Interim Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.[11][14]

  • Location: The SAA should be in a well-ventilated area, away from general laboratory traffic and incompatible materials.

  • Container Management: Waste containers must be kept securely sealed at all times except when actively adding waste.[11] This is a common point of failure in regulatory inspections and a critical safety measure to prevent spills and vapor release.

Step 5: Decontamination of Empty Containers

Residual amounts of chemical in "empty" containers are still considered hazardous waste. Proper decontamination is required before the container can be disposed of as non-hazardous waste.

  • First Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol). Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [4]

  • Subsequent Rinses: Institutional policy may vary, but it is best practice to also collect the second and third rinses as hazardous waste.

  • Final Disposal: After the triple rinse, allow the container to air dry completely in the fume hood. Deface or remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[4]

Step 6: Final Disposal Logistics

Laboratory personnel should never transport hazardous waste outside their designated work area.[5]

  • Contact EHS: When your waste container is full or you have finished your project, contact your institution's EHS department to schedule a pickup.[5] They are trained professionals responsible for the compliant collection, consolidation, and disposal of all hazardous waste.

Visualizing the Workflow

To ensure clarity and immediate comprehension, the following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_waste_stream Waste Stream Management cluster_actions Containment & Labeling cluster_final Final Steps Start Start: Need to Dispose of This compound Assess 1. Hazard Assessment: Review SDS / Analog Data Start->Assess PPE 2. Don Appropriate PPE: Goggles, Gloves, Lab Coat Assess->PPE FumeHood 3. Work in a Chemical Fume Hood PPE->FumeHood WasteType 4. Identify Waste Type FumeHood->WasteType SolidWaste Solid Waste (Unused Reagent, Contaminated Labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsate) WasteType->LiquidWaste Liquid EmptyContainer Empty Original Container WasteType->EmptyContainer Container CollectSolid 5a. Collect in Labeled, Sealed Solid Waste Container SolidWaste->CollectSolid CollectLiquid 5b. Collect in Labeled, Sealed Liquid Waste Container LiquidWaste->CollectLiquid Decon 5c. Triple Rinse Container EmptyContainer->Decon Label 6. Ensure Proper Label: 'Hazardous Waste', Full Name, Date CollectSolid->Label CollectLiquid->Label CollectRinseate Collect First Rinseate as Hazardous Liquid Waste Decon->CollectRinseate DisposeContainer Dispose of Clean, Dry Container in Lab Glass/Plastic Waste Decon->DisposeContainer CollectRinseate->CollectLiquid Store 7. Store in Designated Satellite Accumulation Area (SAA) Label->Store EHS 8. Contact EHS for Pickup Store->EHS

Caption: Disposal workflow for this compound.

Concluding Remarks: A Culture of Safety

The protocols detailed in this guide are designed to be a self-validating system, ensuring that each step logically follows from a principle of safety and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to these procedures is not merely about following rules; it is about fostering a profound culture of safety that protects you, your colleagues, and the integrity of your invaluable work. When in doubt, always consult your institution's Chemical Hygiene Plan and contact your EHS department. They are your partners in ensuring a safe and successful research environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-Phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical synthesis, the foundational principles of safety are paramount. Handling specialized reagents like (5-Phenylpyridin-3-yl)boronic acid, a common building block in cross-coupling reactions, requires a nuanced understanding of its potential hazards and the appropriate measures to mitigate them. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the scientific reasoning behind each critical safety step.

Hazard Assessment: Understanding the Reagent

Boronic acids as a class are generally crystalline solids. The primary risks associated with handling them in powdered form stem from their potential to be irritants.

Anticipated Hazard Classification Summary:

Hazard ClassGHS CategoryAnticipated Effect
Skin Irritation Category 2Causes skin irritation upon contact.[1]
Serious Eye Irritation Category 2ACauses serious eye irritation, potentially leading to damage if not promptly addressed.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation if dust is inhaled.[1]
Acute Toxicity (Oral) Category 4Harmful if swallowed.[2]

The physical form of the reagent—a fine powder—is a critical factor. Fine powders can easily become airborne, increasing the risk of inhalation and inadvertent contact with skin and eyes. Therefore, control of dust is a primary safety objective.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment is, and always should be, the last line of defense.[4] A robust safety culture prioritizes the hierarchy of controls, which systematically minimizes risk.

HierarchyOfControls

For this compound, this means:

  • Engineering Controls: Your first and most critical step is to handle the solid powder within a certified chemical fume hood or a ventilated balance enclosure.[5] This control physically contains the powder and prevents it from entering your breathing zone.

  • Administrative Controls: Adherence to a well-defined Standard Operating Procedure (SOP), such as the one outlined below, and ensuring all personnel are trained on the specific hazards are crucial administrative controls.

Core Protocol: Step-by-Step PPE for this compound

This protocol provides a direct, procedural guide for handling the reagent from receipt to disposal.

Preparation and Weighing (Handling the Solid)

This phase presents the highest risk of dust generation.

  • Don PPE: Before entering the designated handling area, don the following:

    • Eye Protection: ANSI Z87-rated safety goggles that provide a full seal around the eyes are mandatory.[6] Standard safety glasses are insufficient as they do not protect against fine, airborne dust.

    • Body Protection: A flame-resistant lab coat, fully buttoned with sleeves rolled down.[7]

    • Hand Protection: Nitrile gloves are the standard for handling solid chemical powders.[5][7] Inspect each glove for pinholes or tears before use.

  • Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and the sash is at the appropriate working height.

  • Containment: Conduct all weighing and transfer operations on a disposable weigh paper or in a tared container deep within the fume hood to contain any spills.

  • Technique: Handle the container gently to minimize the aerosolization of the powder. Use a spatula to carefully transfer the solid. Avoid scooping actions that can create dust clouds.

  • Immediate Cleanup: After weighing, carefully fold the weigh paper and dispose of it in the designated solid waste container. Wipe down the spatula and the balance area with a damp cloth to collect any residual dust.

In-Solution Handling (Reaction and Work-up)

Once the boronic acid is dissolved in a solvent, the risk of inhalation is significantly reduced, but the risk of splashes remains.

  • Maintain Core PPE: Keep your safety goggles, lab coat, and nitrile gloves on.

  • Splash Hazard Assessment: If there is a significant risk of splashing, such as when pouring large volumes or during vigorous stirring, supplement your PPE with a face shield worn over your safety goggles.[6][7]

  • Glove Changes: If you suspect your gloves have been contaminated with the solution, remove them immediately using the proper technique (peeling from the cuff without touching the outer surface) and wash your hands thoroughly before donning a new pair.

Waste Disposal and Decontamination

Proper disposal is a critical part of the safety protocol.

  • Segregate Waste: Boronic acid waste should be collected in a designated, properly labeled hazardous waste container.[8] Do not mix it with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[8]

  • Solid Waste: Contaminated items such as gloves, weigh papers, and paper towels should be placed in a sealed bag and then into the solid hazardous waste container.

  • Aqueous Waste: For small amounts, and only if permitted by local regulations, aqueous waste containing boronic acid may be neutralized with a mild base like sodium bicarbonate to a pH between 5.5 and 9.0 before drain disposal with copious amounts of water.[9][10] However, the most prudent course of action is to collect all liquid waste in a labeled hazardous waste container for professional disposal.[8]

  • Decontamination: Thoroughly clean all glassware and surfaces that came into contact with the chemical.

Detailed PPE Specification Table

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Powder Tight-fitting safety goggles (ANSI Z87 rated)[6]Nitrile gloves[5]Flame-resistant lab coat[7]Not required if handled within a certified chemical fume hood.
Handling Solutions (Low Splash Risk) Safety gogglesNitrile glovesLab coatNot required.
Handling Solutions (High Splash Risk) Face shield worn over safety goggles[6]Nitrile glovesLab coatNot required.
Large-Scale Operations or Spill Cleanup Face shield worn over safety gogglesNitrile glovesChemical-resistant apron over lab coatA NIOSH-approved respirator may be required based on exposure assessment.[1][7]

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing.[11] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1][11] If breathing is difficult or symptoms persist, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and drink plenty of water.[3] Seek immediate medical attention.

By integrating this expert-level understanding of hazard mitigation and PPE selection into your daily laboratory workflow, you build a resilient culture of safety that protects not only yourself but also your colleagues and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Phenylpyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-Phenylpyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.